molecular formula C8H6ClFO2 B1455519 2-(2-Chloro-3-fluorophenyl)acetic acid CAS No. 1000523-07-8

2-(2-Chloro-3-fluorophenyl)acetic acid

Cat. No.: B1455519
CAS No.: 1000523-07-8
M. Wt: 188.58 g/mol
InChI Key: JNMBDAACHFCAKX-UHFFFAOYSA-N
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Description

2-(2-Chloro-3-fluorophenyl)acetic acid is a useful research compound. Its molecular formula is C8H6ClFO2 and its molecular weight is 188.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-chloro-3-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c9-8-5(4-7(11)12)2-1-3-6(8)10/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMBDAACHFCAKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70717178
Record name (2-Chloro-3-fluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000523-07-8
Record name (2-Chloro-3-fluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2-(2-Chloro-3-fluorophenyl)acetic acid" properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(2-Chloro-3-fluorophenyl)acetic acid

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the compound's essential properties, outlines a robust synthetic pathway with mechanistic insights, and discusses its potential applications, grounding all information in established scientific principles.

Introduction and Strategic Importance

This compound belongs to the substituted phenylacetic acid class of compounds, which are pivotal building blocks in organic synthesis. The unique substitution pattern on the phenyl ring—featuring both chloro and fluoro groups—imparts specific steric and electronic properties that make it a valuable precursor for creating complex molecular architectures. Its structural motifs are frequently encountered in pharmacologically active molecules and advanced agrochemicals, where precise control over substituent effects is crucial for modulating biological activity, metabolic stability, and pharmacokinetic profiles. This guide serves as a practical resource for leveraging this compound in research and development settings.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties and hazards is the foundation of its effective and safe application. The key data for this compound are summarized below.

Core Properties
PropertyValueSource(s)
CAS Number 1000523-07-8[1][2][3]
Molecular Formula C₈H₆ClFO₂[1][2]
Molecular Weight 188.58 g/mol [1][2]
MDL Number MFCD09925136[1][2]
Appearance White to light yellow crystalline solid (Typical)[4]
GHS Hazard and Safety Information

This compound is classified as an irritant. Standard laboratory precautions should be strictly followed. Much of the detailed toxicological and ecological data is currently unavailable, which necessitates handling it as a compound of unknown toxicity.[5]

Hazard ClassPrecautionary StatementSource(s)
Skin Irritation H315: Causes skin irritation.[4][6]
Eye Irritation H319: Causes serious eye irritation.[4][6][7]
Respiratory Irritation H335: May cause respiratory irritation.[4][6]
Handling P261, P280: Avoid breathing dust. Wear protective gloves/eye protection.[4][6]
First Aid (Eyes) P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][7]
Storage P403+P233: Store in a well-ventilated place. Keep container tightly closed.[4][7]

Recommended Synthetic Pathway: The Benzyl Cyanide Route

While several synthetic strategies could be envisioned, the most reliable and scalable laboratory synthesis of this compound proceeds via a two-step sequence starting from 2-chloro-3-fluorobenzyl chloride. This route involves a nucleophilic substitution to form the corresponding benzyl cyanide, followed by hydrolysis. This pathway is chosen for its high-yielding steps and the relative ease of purification.

G cluster_0 Step 1: Cyanation cluster_1 Step 2: Hydrolysis A 2-Chloro-3-fluorobenzyl chloride B 2-(2-Chloro-3-fluorophenyl)acetonitrile Reagent1 NaCN or KCN in aq. Ethanol A->Reagent1 C 2-(2-Chloro-3-fluorophenyl)acetonitrile Reagent1->B SN2 Reaction D This compound Reagent2 H₂SO₄ / H₂O or NaOH then H₃O⁺ C->Reagent2 Reagent2->D Nitrile Hydrolysis G cluster_structure cluster_preds Predicted ¹H NMR Signals Structure Chemical Structure & Predicted NMR H_A H-A (Aromatic): ~7.1-7.4 ppm (multiplet) H_B H-B (Aromatic): ~7.1-7.4 ppm (multiplet) H_C H-C (Aromatic): ~7.1-7.4 ppm (multiplet) CH2 CH₂: ~3.7 ppm (singlet) COOH COOH: >11 ppm (broad singlet) img G cluster_transformations Key Chemical Transformations cluster_applications Potential Application Areas Core 2-(2-Cl-3-F-phenyl)acetic acid Ester Esterification (R-OH, H⁺) Core->Ester Amide Amide Coupling (R-NH₂, DCC/EDC) Core->Amide AcidChloride Acid Chloride Formation (SOCl₂) Core->AcidChloride Agro Agrochemicals Ester->Agro Pharma Pharmaceutical Leads Amide->Pharma Material Specialty Polymers AcidChloride->Material

References

physicochemical characteristics of 2-(2-Chloro-3-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characterization of 2-(2-Chloro-3-fluorophenyl)acetic acid

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of this compound (CAS No. 1000523-07-8), a halogenated phenylacetic acid derivative with significant potential as a building block in medicinal chemistry and materials science. Recognizing the limited availability of published experimental data for this specific compound, this document, authored from the perspective of a Senior Application Scientist, emphasizes the causality behind each analytical choice and provides robust, field-proven experimental protocols for its complete characterization. We detail authoritative methodologies for determining critical parameters including melting point, acidity (pKa), lipophilicity (LogP/D), and aqueous solubility. Furthermore, we present a predicted spectroscopic profile (FTIR, NMR, MS) to aid in structural confirmation and discuss essential safety and handling protocols. This guide is intended to empower researchers, scientists, and drug development professionals with the necessary tools to rigorously evaluate this compound and unlock its potential in their research endeavors.

Compound Identity and Physicochemical Properties

This compound is an aromatic carboxylic acid featuring both chlorine and fluorine substituents on the phenyl ring. These halogens significantly influence the molecule's electronic properties, acidity, and lipophilicity, making a thorough characterization essential for its application.

The chemical structure is as follows:

Chemical Structure of this compound

Figure 1. Chemical Structure of this compound

While comprehensive experimental data is not widely published, the table below summarizes the compound's key identifiers along with predicted values for essential physicochemical properties. These predictions are based on established chemical principles and data from analogous structures; they serve as valuable estimates that must be confirmed via the experimental protocols detailed herein.

ParameterValue / StatusSource
IUPAC Name This compound-
CAS Number 1000523-07-8[1]
Molecular Formula C₈H₆ClFO₂[1]
Molecular Weight 188.58 g/mol [1]
Physical State Not Available (Expected to be a solid at STP)[2]
Melting Point Not Available (Experimental determination required)[2]
Aqueous Solubility Not Available (Experimental determination required)[2]
pKa (Predicted) ~3.9Expert Estimation
LogP (Predicted) ~2.5Expert Estimation

Thermal Analysis: Melting Point Determination via DSC

Scientific Rationale

The melting point is a fundamental thermodynamic property that serves as a primary indicator of a compound's purity. For drug development professionals, it is a critical quality control parameter. Furthermore, Differential Scanning Calorimetry (DSC) can reveal complex thermal behaviors, such as polymorphism—the existence of multiple crystalline forms of the same compound. Since different polymorphs can have drastically different solubilities and bioavailabilities, understanding a compound's thermal profile is non-negotiable in pharmaceutical science.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

This protocol outlines the determination of the melting point (onset temperature) and heat of fusion using DSC, a technique that measures the difference in heat flow between a sample and a reference as a function of temperature.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact. Prepare an identical empty, crimped pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the cell at a temperature at least 20-30 °C below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a final temperature well above the melting transition (e.g., 200 °C).

  • Data Analysis: The melting event will appear as an endothermic peak on the resulting thermogram. The onset temperature of this peak is reported as the melting point. The integrated area of the peak corresponds to the heat of fusion (ΔHfus).[3]

Visualization: DSC Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation P1 Weigh 2-5 mg of Sample P2 Place in Aluminum Pan P1->P2 P3 Crimp Pan with Lid P2->P3 A2 Place Sample & Ref Pans in Cell P3->A2 Load A1 Calibrate DSC with Indium Standard A1->A2 A3 Heat at 10°C/min under N₂ Purge A2->A3 A4 Record Thermogram (Heat Flow vs. Temp) A3->A4 D1 Identify Endothermic Melting Peak A4->D1 Analyze D2 Determine Onset Temp (Melting Point) D1->D2 D3 Integrate Peak Area (Heat of Fusion) D1->D3

Caption: Workflow for Melting Point Determination using DSC.

Acidity and Ionization State: pKa Determination

Scientific Rationale

The acid dissociation constant (pKa) is arguably one of the most important physicochemical parameters in drug development. It dictates the extent of a molecule's ionization at a given pH. Since the ionized and neutral forms of a drug have different properties, pKa profoundly influences solubility, membrane permeability, protein binding, and formulation characteristics. For an acidic compound like this compound, knowing the pKa is essential to predict its behavior in the physiological pH range of the gastrointestinal tract and bloodstream.

Experimental Protocol: Potentiometric Titration

This method determines the pKa by monitoring the pH of a solution of the weak acid as a strong base of known concentration is incrementally added.[4]

  • System Calibration: Calibrate a pH meter and electrode using at least two, preferably three, standard buffers (e.g., pH 4.0, 7.0, and 10.0).[4]

  • Sample Preparation:

    • Prepare a standardized ~0.1 M NaOH solution.

    • Accurately prepare a solution of this compound in water (e.g., 20 mL of a 1 mM solution).[5] The concentration should be high enough for accurate measurement but low enough to ensure complete dissolution.

    • To maintain constant ionic strength, add a background electrolyte like 0.15 M KCl.[4]

  • Titration Procedure:

    • Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

    • Begin stirring at a moderate, constant speed.

    • Add small, precise aliquots (e.g., 0.05-0.1 mL) of the standardized NaOH titrant.

    • After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

    • Continue the titration well past the equivalence point (e.g., until pH ~11-12).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the volume at the equivalence point (Veq), which is the point of maximum slope on the curve (inflection point). This can be found accurately by plotting the first derivative (ΔpH/ΔV vs. V).

    • The volume at the half-equivalence point is Veq / 2.

    • The pKa is equal to the pH of the solution at this half-equivalence point (pH = pKa at Veq / 2).[6]

    • Perform the titration in triplicate to ensure reproducibility.[4]

Visualization: pKa Determination Workflow

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis P1 Calibrate pH Meter (pH 4, 7, 10) P2 Prepare Analyte Solution (e.g., 1 mM in 0.15M KCl) T1 Add NaOH Titrant in Small Aliquots P2->T1 Start P3 Standardize ~0.1 M NaOH Titrant P3->T1 T2 Stir and Allow pH to Stabilize T1->T2 Repeat until pH ~12 T3 Record (Volume NaOH, pH) After Each Addition T2->T3 Repeat until pH ~12 T3->T1 Repeat until pH ~12 A1 Plot pH vs. Volume NaOH T3->A1 Generate Curve A2 Find Equivalence Point (Veq) (Max slope) A1->A2 A3 Calculate Half-Equivalence Point (Veq/2) A2->A3 A4 Determine pH at Veq/2 (pH = pKa) A3->A4

Caption: Workflow for pKa Determination via Potentiometric Titration.

Lipophilicity Assessment: LogP/D Determination

Scientific Rationale

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of medicinal chemistry. It is quantified as the partition coefficient (P) between n-octanol and water. The logarithm of this value, LogP (for neutral species) or LogD (for a specific pH where the compound may be ionized), is a key predictor of a drug's ADME properties. A compound's LogP/D value influences its ability to cross cell membranes, its binding to plasma proteins, and its potential for metabolic clearance. The "shake-flask" method is the gold-standard, direct measurement technique.[7]

Experimental Protocol: Shake-Flask Method (OECD 107)

This protocol determines the n-octanol/water partition coefficient by directly measuring the concentration of the analyte in both phases after they have reached equilibrium.[8]

  • Phase Preparation:

    • Pre-saturate n-octanol with water and, separately, water (or a suitable buffer, e.g., pH 7.4 phosphate buffer for LogD) with n-octanol by shaking them together for 24 hours and allowing the phases to separate. This is critical for thermodynamic accuracy.[9]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Add a small aliquot of the stock solution to a vessel containing a known volume ratio of the pre-saturated n-octanol and aqueous phases (e.g., 10 mL of each). The final concentration should be low enough to avoid saturation in either phase.

  • Equilibration:

    • Seal the vessel and shake vigorously at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (this may range from minutes to hours and should be determined in a preliminary experiment).

  • Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases and to break any emulsions.[8]

  • Quantification:

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the analyte in each aliquot using a suitable, validated analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation:

    • The partition coefficient (P or D) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous.

    • The final value is expressed as its logarithm: LogP = log₁₀(P).

    • The experiment should be performed with at least two different starting volume ratios to ensure the result is independent of concentration.[8]

Visualization: Shake-Flask LogP Workflow

LogP_Workflow cluster_quant Quantification P1 Pre-saturate n-Octanol and Water/Buffer P2 Add Analyte to Known Phase Volumes P1->P2 P3 Shake Vigorously to Reach Equilibrium P2->P3 P4 Centrifuge for Complete Phase Separation P3->P4 Q1 Sample n-Octanol Phase P4->Q1 Q2 Sample Aqueous Phase P4->Q2 Q3 Analyze Concentration in Both Phases (HPLC) Q1->Q3 Q2->Q3 C1 Calculate Ratio: P = [Conc]oct / [Conc]aq Q3->C1 C2 Calculate LogP = log₁₀(P) C1->C2

Caption: Workflow for LogP Determination via the Shake-Flask Method.

Aqueous Solubility Determination

Scientific Rationale

Aqueous solubility is a critical gatekeeper for oral drug absorption. A compound must first dissolve in the gastrointestinal fluids before it can be absorbed into circulation. Poor solubility is a major cause of failure in drug development, leading to low and variable bioavailability. Therefore, determining the thermodynamic solubility of this compound is a foundational step in assessing its potential as a drug candidate.

Experimental Protocol: Flask Method (OECD 105)

This method is suitable for substances with solubilities greater than 10⁻² g/L and determines the saturation mass concentration of a substance in water at a given temperature.[10][11]

  • System Setup: Place an excess amount of the solid this compound into a flask containing a known volume of purified water (or a relevant buffer solution). The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the flask and agitate at a constant temperature (e.g., 20 °C or 37 °C) for a sufficient duration. Equilibrium is typically reached when three consecutive measurements of concentration, taken at least 24 hours apart, show no significant variation.[10]

  • Phase Separation: Allow the suspension to settle. Separate the solid and aqueous phases by centrifugation or filtration. Ensure the separation method does not alter the temperature or composition of the sample.

  • Quantification: Carefully take an aliquot from the clear, saturated aqueous phase.

  • Analysis: Determine the concentration of the dissolved substance in the aliquot using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Reporting: The aqueous solubility is reported as the mean of at least three independent determinations, expressed in units of mass per volume (e.g., mg/mL or µg/mL).

Visualization: Aqueous Solubility Workflow

Solubility_Workflow P1 Add Excess Solid to Known Volume of Water/Buffer P2 Agitate at Constant Temperature to Reach Equilibrium P1->P2 P3 Confirm Equilibrium (3 measurements > 48h) P2->P3 P4 Separate Phases (Centrifuge/Filter) P3->P4 P5 Sample Clear Aqueous Supernatant P4->P5 P6 Determine Concentration via Validated Assay (HPLC) P5->P6 P7 Report Mean of ≥3 Determinations P6->P7

Caption: Workflow for Aqueous Solubility via the Flask Method (OECD 105).

Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis is essential for confirming the identity and structure of a synthesized compound. Based on the structure of this compound, the following spectral features are predicted.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • O-H Stretch (Carboxylic Acid): A very broad and strong band is expected in the 3300-2500 cm⁻¹ region, characteristic of the hydrogen-bonded dimer of a carboxylic acid.

  • C-H Stretch (Aromatic): Sharp, medium-intensity peaks are expected just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Sharp, medium-intensity peaks are expected just below 3000 cm⁻¹ for the -CH₂- group.

  • C=O Stretch (Carbonyl): A very strong, sharp absorption is predicted in the 1710-1760 cm⁻¹ range. Conjugation with the aromatic ring may shift this to the lower end of the range (~1710 cm⁻¹).

  • C=C Stretch (Aromatic): Medium to weak absorptions are expected in the 1600-1450 cm⁻¹ region.

  • C-O Stretch (Carboxylic Acid): A strong band should appear in the 1320-1210 cm⁻¹ region.

  • C-F Stretch: A strong band is expected in the 1250-1000 cm⁻¹ region.

  • C-Cl Stretch: A strong band is expected in the 800-600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • -COOH Proton: A broad singlet is expected far downfield, typically around 12 δ, which is exchangeable with D₂O.

    • Aromatic Protons: Three protons on the phenyl ring will appear in the aromatic region (approx. 7.0-7.5 δ). They will exhibit complex splitting patterns (doublets or triplets of doublets) due to coupling with each other and with the ¹⁹F nucleus.

    • -CH₂- Protons: A singlet is expected around 3.6-3.8 δ.

  • ¹³C NMR:

    • Carbonyl Carbon (-C=O): A signal is expected in the 170-180 δ range.

    • Aromatic Carbons: Six distinct signals are expected in the 115-140 δ range. The carbons directly bonded to fluorine and chlorine will show characteristic shifts and C-F coupling.

    • Methylene Carbon (-CH₂-): A signal is expected around 40 δ.

  • ¹⁹F NMR: A single signal is expected, and its coupling pattern with adjacent protons will confirm its position on the aromatic ring.

Mass Spectrometry (MS)
  • Molecular Ion Peak (M⁺): The primary molecular ion peak is expected at an m/z corresponding to the mass of the molecule with the most abundant isotopes (¹²C, ¹H, ¹⁶O, ¹⁹F, ³⁵Cl), which is approximately 188.

  • Isotope Pattern (M+2 Peak): Due to the natural abundance of chlorine isotopes (³⁵Cl:~75%, ³⁷Cl:~25%), a characteristic M+2 peak will be observed at m/z 190. The intensity of this M+2 peak will be approximately one-third (3:1 ratio) of the M⁺ peak, providing definitive evidence for the presence of a single chlorine atom in the molecule.

Chemical Stability and Handling

Stability and Reactivity
  • Chemical Stability: While specific data is unavailable, phenylacetic acids are generally stable under normal laboratory storage conditions.[2]

  • Reactivity: The carboxylic acid functional group is the primary site of reactivity, capable of undergoing standard reactions such as esterification (with alcohols), amidation (with amines), and reduction. The aromatic ring can undergo further electrophilic substitution, though the existing substituents will direct the position of new groups.

  • Incompatible Materials: No specific incompatibilities are listed, but as a standard precaution, strong oxidizing agents and strong bases should be avoided.[2]

Safety and Handling
  • Hazard Identification: This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.

  • Recommended Handling:

    • Handle only in a well-ventilated area, preferably within a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, impervious gloves (e.g., nitrile), and a lab coat.

    • Avoid formation of dust and inhalation of vapors or dust.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

References

An In-depth Technical Guide to 2-(2-Chloro-3-fluorophenyl)acetic acid (CAS 1000523-07-8)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Chloro-3-fluorophenyl)acetic acid is a halogenated derivative of phenylacetic acid. The strategic placement of both chloro and fluoro substituents on the phenyl ring makes it a valuable building block in medicinal chemistry. The incorporation of fluorine, in particular, is a widely recognized strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, which can lead to improved pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, offering insights from a Senior Application Scientist's perspective.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below. It is important to note that while some data is available from commercial suppliers, other values are predicted based on its structure.

PropertyValueSource
CAS Number 1000523-07-8[1]
Molecular Formula C₈H₆ClFO₂[1]
Molecular Weight 188.58 g/mol [1]
Appearance White to light yellow powder/crystal
Melting Point 125.0 to 129.0 °C
Boiling Point (Predicted)-
Solubility (Predicted)-
pKa (Predicted)-

Proposed Synthesis and Experimental Protocol

Proposed Synthetic Route:

The proposed synthesis starts from the commercially available 2-chloro-3-fluorotoluene and proceeds through a benzylic halogenation followed by a cobalt-catalyzed carbonylation.

Synthesis_Workflow A 2-Chloro-3-fluorotoluene B 1-(Bromomethyl)-2-chloro-3-fluorobenzene A->B NBS, AIBN CCl4, Reflux C This compound B->C 1. Co2(CO)8, Base 2. H3O+

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 1-(Bromomethyl)-2-chloro-3-fluorobenzene

  • Rationale: This step introduces a reactive handle at the benzylic position for the subsequent carbonylation. N-Bromosuccinimide (NBS) is a common and selective reagent for free-radical benzylic bromination, and Azobisisobutyronitrile (AIBN) is a standard radical initiator. Carbon tetrachloride (CCl₄) is a suitable solvent for this reaction.

  • Procedure:

    • To a solution of 2-chloro-3-fluorotoluene (1.0 eq) in carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN).

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to yield the crude 1-(bromomethyl)-2-chloro-3-fluorobenzene, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of this compound

  • Rationale: This step involves the formation of the acetic acid moiety via carbonylation of the benzyl bromide. Cobalt carbonyl is an effective catalyst for this transformation. The reaction is typically carried out under a carbon monoxide atmosphere, followed by acidic workup to yield the carboxylic acid.[2]

  • Procedure:

    • In a pressure vessel, dissolve 1-(bromomethyl)-2-chloro-3-fluorobenzene (1.0 eq) in a suitable solvent such as methanol or a mixture of water and an organic solvent.

    • Add a catalytic amount of octacarbonyldicobalt (Co₂(CO)₈) and a base (e.g., sodium hydroxide).[2]

    • Pressurize the vessel with carbon monoxide (CO) and heat the mixture.

    • Monitor the reaction for the consumption of the starting material.

    • After the reaction is complete, cool the vessel and carefully vent the CO.

    • Acidify the reaction mixture with aqueous hydrochloric acid (HCl) to a pH of 1-2.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude this compound can be purified by recrystallization.

Analytical Characterization

As experimental spectroscopic data for this specific compound is not publicly available, the following are predicted spectra based on the structure and data from analogous compounds.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
  • δ ~10-12 ppm (s, 1H): Carboxylic acid proton (-COOH). This peak is typically broad and may exchange with D₂O.

  • δ ~7.1-7.4 ppm (m, 3H): Aromatic protons. The substitution pattern will lead to complex multiplet signals.

  • δ ~3.7 ppm (s, 2H): Methylene protons (-CH₂-).

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
  • δ ~175-180 ppm: Carboxylic acid carbon (-COOH).

  • δ ~158-162 ppm (d, J ≈ 245 Hz): Carbon attached to fluorine (C-F).

  • δ ~120-135 ppm: Aromatic carbons.

  • δ ~40-45 ppm: Methylene carbon (-CH₂-).

Predicted IR Spectrum:
  • ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

  • ~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

  • ~1600, 1470 cm⁻¹: C=C stretching of the aromatic ring.

  • ~1200-1300 cm⁻¹: C-O stretch and O-H bend.

  • ~1000-1100 cm⁻¹: C-F stretch.

  • ~700-800 cm⁻¹: C-Cl stretch.

Predicted Mass Spectrum (EI):
  • Molecular Ion (M⁺): m/z 188 (containing ³⁵Cl) and 190 (containing ³⁷Cl) in an approximate 3:1 ratio.

  • Major Fragment: m/z 143, corresponding to the loss of the carboxyl group (-COOH).

Applications in Drug Discovery and Development

Substituted phenylacetic acids are important intermediates in the synthesis of a wide range of pharmaceuticals. The presence of both chlorine and fluorine atoms in this compound makes it a particularly interesting building block for creating novel drug candidates with potentially enhanced properties.

Drug_Discovery_Logic A This compound (Building Block) B Amide/Ester Coupling A->B C Novel Chemical Entity B->C Introduce Diversity D Biological Screening C->D E Lead Compound D->E Identify Activity

References

An In-Depth Technical Guide to the Synthesis of 2-(2-Chloro-3-fluorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of a robust and scientifically validated synthetic pathway for 2-(2-Chloro-3-fluorophenyl)acetic acid, a key intermediate in the development of various pharmaceuticals. The presented methodology is designed to be both reproducible and scalable, with a focus on the underlying chemical principles and practical experimental considerations.

Introduction: The Significance of this compound

This compound is a valuable building block in medicinal chemistry. Its substituted phenylacetic acid scaffold is a common feature in a variety of biologically active molecules. The specific substitution pattern of a chlorine atom at the 2-position and a fluorine atom at the 3-position of the phenyl ring imparts unique electronic and steric properties, which can significantly influence the pharmacological profile of the final drug substance. Access to a reliable and well-documented synthetic route is therefore of paramount importance for researchers in this field.

Strategic Approach to Synthesis: A Two-Step Pathway

The most direct and efficient synthesis of this compound proceeds via a two-step sequence starting from the commercially available 2-chloro-3-fluorotoluene. This strategy involves:

  • Side-Chain Bromination: Radical-initiated bromination of the benzylic methyl group of 2-chloro-3-fluorotoluene to yield 2-chloro-3-fluorobenzyl bromide.

  • Nitrile Formation and Hydrolysis: Conversion of the benzyl bromide to the corresponding benzyl cyanide, followed by hydrolysis to the desired carboxylic acid.

This approach is favored due to the relatively low cost of the starting material and the generally high yields and clean conversions of the individual steps.

Visualizing the Synthetic Workflow

The overall synthetic pathway can be visualized as follows:

Synthesis_Workflow A 2-Chloro-3-fluorotoluene B 2-Chloro-3-fluorobenzyl bromide A->B NBS, AIBN CCl4, Reflux C 2-(2-Chloro-3-fluorophenyl)acetonitrile B->C NaCN, DMSO Room Temp. D This compound C->D H2SO4, H2O Reflux

An In-depth Technical Guide to 2-(2-Chloro-3-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(2-Chloro-3-fluorophenyl)acetic acid, a key building block in modern medicinal chemistry. We will delve into its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization, offering insights grounded in established scientific principles.

Molecular Structure and Physicochemical Properties

This compound is a disubstituted phenylacetic acid derivative. The strategic placement of chloro and fluoro groups on the phenyl ring significantly influences its electronic properties and reactivity, making it a valuable synthon for accessing complex molecular architectures.

1.1. Chemical Structure

The molecular structure consists of an acetic acid moiety attached to a benzene ring at position 1, which is further substituted with a chlorine atom at position 2 and a fluorine atom at position 3.

  • Molecular Formula: C₈H₆ClFO₂[1]

  • Molecular Weight: 188.58 g/mol [1]

1.2. Key Identifiers and Physicochemical Data

For ease of reference and procurement, the following identifiers and properties are crucial.

ParameterValueSource
CAS Number 1000523-07-8[1][2][3]
Molecular Formula C₈H₆ClFO₂[1]
Molecular Weight 188.58 g/mol [1]
Appearance White to light yellow crystalline solid
Solubility Soluble in alcohols, ketones, and ethers; slightly soluble in water

Synthesis and Purification

While multiple synthetic routes to phenylacetic acids exist, a common and reliable approach involves the conversion of a corresponding benzyl halide. The following protocol outlines a generalized, robust procedure.

2.1. Synthetic Workflow: Conceptual Overview

The synthesis of phenylacetic acids from benzyl halides is a cornerstone of organic synthesis. The process typically involves two key stages: cyanation of the benzyl halide followed by hydrolysis of the resulting nitrile. This method is favored for its high yields and the ready availability of starting materials.

Synthesis_Workflow Start 2-Chloro-3-fluorobenzyl halide Nitrile 2-(2-Chloro-3-fluorophenyl)acetonitrile Start->Nitrile Nucleophilic Substitution (e.g., NaCN in DMSO) Acid This compound Nitrile->Acid Acid or Base-catalyzed Hydrolysis

Caption: Generalized synthesis workflow for this compound.

2.2. Detailed Experimental Protocol

Step 1: Cyanation of 2-Chloro-3-fluorobenzyl Chloride

  • Rationale: This step introduces the carbon atom required for the carboxylic acid group via a nucleophilic substitution reaction. Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent for this type of reaction, effectively solvating the sodium cyanide and promoting the SN2 mechanism.

  • Procedure:

    • To a solution of 2-chloro-3-fluorobenzyl chloride (1.0 eq) in anhydrous DMSO, add sodium cyanide (1.1 eq) portion-wise at room temperature.

    • Stir the reaction mixture at 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(2-chloro-3-fluorophenyl)acetonitrile.

Step 2: Hydrolysis of 2-(2-Chloro-3-fluorophenyl)acetonitrile

  • Rationale: Acid-catalyzed hydrolysis is an effective method for converting nitriles to carboxylic acids. The use of a strong acid like sulfuric acid in an aqueous medium facilitates the protonation of the nitrile nitrogen, followed by nucleophilic attack by water.

  • Procedure:

    • To the crude nitrile from the previous step, add a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).

    • Heat the mixture under reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and pour it onto crushed ice.

    • The solid product will precipitate out. Filter the solid, wash thoroughly with cold water, and dry under vacuum.

2.3. Purification

  • Rationale: Recrystallization is the preferred method for purifying the final product. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the separation of impurities.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of a hot solvent system (e.g., toluene or an ethanol/water mixture).

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Filter the purified crystals and dry them in a vacuum oven.

Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic techniques. The expected data provides a fingerprint for the molecule.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene (-CH₂) protons, typically in the range of 3.6-3.8 ppm. The aromatic protons will appear as a complex multiplet pattern between 7.0-7.5 ppm due to coupling between themselves and with the fluorine atom. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR will show a signal for the carboxylic carbon around 175-180 ppm and a signal for the methylene carbon around 40 ppm. The aromatic carbons will appear in the 115-140 ppm region, with their chemical shifts influenced by the electron-withdrawing chloro and fluoro substituents. Carbon-fluorine coupling will be observable.

3.2. Mass Spectrometry (MS)

  • The mass spectrum will show a molecular ion peak (M⁺) at m/z 188. A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺:[M+2]⁺ ratio of approximately 3:1) will be a key diagnostic feature.

  • Common fragmentation patterns would include the loss of the carboxylic acid group (-COOH, 45 Da) and subsequent fragmentations of the phenyl ring.

3.3. Infrared (IR) Spectroscopy

  • The IR spectrum provides information about the functional groups present. Key expected absorptions include:

    • A broad O-H stretch from the carboxylic acid, typically centered around 3000 cm⁻¹.

    • A sharp and strong C=O stretch from the carboxylic acid carbonyl group, appearing around 1700-1725 cm⁻¹.

    • C-Cl and C-F stretching vibrations in the fingerprint region (below 1300 cm⁻¹).

Applications in Drug Development

Substituted phenylacetic acids are prevalent structural motifs in a wide range of pharmaceuticals. This compound serves as a crucial intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). The specific substitution pattern can be critical for modulating properties like target binding affinity, metabolic stability, and overall pharmacokinetic profiles.[4]

4.1. Role as a Synthetic Building Block

This compound is primarily used as a molecular scaffold. The carboxylic acid group provides a convenient handle for further chemical modifications, such as amidation to form aryl acetamides or esterification. These reactions are fundamental in building larger molecules for drug discovery programs. For instance, aryl acetamides derived from similar structures have shown activity against various biological targets.[5]

DrugDev_Relationship Precursor This compound Intermediate Activated Intermediate (e.g., Acyl Chloride) Precursor->Intermediate Activation (e.g., SOCl₂) Final Complex Bioactive Molecule (e.g., Aryl Acetamide API) Intermediate->Final Coupling (e.g., with an amine)

Caption: Role as a precursor in the synthesis of a complex bioactive molecule.

4.2. Influence of Halogen Substitution

The presence and position of halogen atoms are not arbitrary.[4]

  • Chlorine: Often used to increase lipophilicity, which can enhance membrane permeability. It can also block sites of metabolism, thereby increasing the half-life of a drug.

  • Fluorine: Can improve metabolic stability and binding affinity to target proteins by forming favorable interactions like hydrogen bonds. The introduction of fluorine can also significantly alter the pKa of nearby functional groups.[5]

The 2-chloro, 3-fluoro substitution pattern is a specific electronic and steric arrangement that medicinal chemists can exploit to fine-tune the properties of a lead compound during the optimization phase of drug discovery.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

  • Hazard Identification: This compound is likely to be an irritant to the skin, eyes, and respiratory system, similar to other phenylacetic acid derivatives.[6][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[2] Work in a well-ventilated area or a chemical fume hood.[6]

  • First Aid Measures:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes.[2]

    • Skin: Wash off with soap and plenty of water.[2]

    • Inhalation: Move the person into fresh air.[2]

    • Ingestion: Rinse mouth with water.[2]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.[7]

References

stability and storage of 2-(2-Chloro-3-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 2-(2-Chloro-3-fluorophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a halogenated derivative of phenylacetic acid, is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its chemical structure, featuring a carboxylic acid functional group and a substituted phenyl ring, presents unique stability challenges that are critical to understand for ensuring the integrity, purity, and shelf-life of both the intermediate and the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage conditions, and a framework for conducting robust stability studies.

Physicochemical Properties and Their Influence on Stability

The stability of a chemical compound is intrinsically linked to its physical and chemical properties. For this compound, the following properties are of primary importance:

PropertyValue/InformationImplication for Stability
Molecular Formula C8H6ClFO2[1]Indicates the presence of reactive functional groups.
Molecular Weight 188.58 g/mol [1]Standard property for characterization.
Appearance White to light yellow crystalline solid[2]Changes in color can be an initial indicator of degradation.
Solubility Soluble in alcohols, ketones, and ethers; slightly soluble in water.[2]Poor aqueous solubility may necessitate co-solvents in stability studies, which could influence degradation pathways.[3]

The presence of electron-withdrawing halogen atoms (chlorine and fluorine) on the phenyl ring can influence the reactivity of the entire molecule, including the acidity of the carboxylic acid and the susceptibility of the aromatic ring to certain types of degradation.

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively published, an understanding of its functional groups allows for the prediction of potential degradation pathways under various stress conditions. Forced degradation studies are essential to explore these pathways.[3][4]

1. Hydrolytic Degradation: Although the primary structure is generally stable to hydrolysis, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, could potentially lead to reactions. Given its nature as a carboxylic acid, it will form salts under basic conditions.

2. Oxidative Degradation: The phenyl ring, although substituted, can be susceptible to oxidative degradation. Common oxidizing agents like hydrogen peroxide can lead to the formation of phenolic derivatives or even ring-opening products under aggressive conditions.[3]

3. Photolytic Degradation: Aromatic compounds, particularly those with halogen substituents, can be sensitive to light. Exposure to UV or a combination of UV and visible light may induce degradation, potentially through dehalogenation or other radical-mediated reactions.

4. Thermal Degradation: At elevated temperatures, carboxylic acids can undergo decarboxylation. The stability of the halogen-carbon bonds on the phenyl ring would also be challenged under high thermal stress.

A proposed overview of potential degradation pathways is illustrated below:

G A This compound B Hydrolytic Degradation Products (e.g., salt formation under base) A->B Acid/Base (e.g., 0.1-1M HCl/NaOH) C Oxidative Degradation Products (e.g., hydroxylated derivatives) A->C Oxidation (e.g., 3% H2O2) D Photolytic Degradation Products (e.g., dehalogenated species) A->D Light (ICH Q1B conditions) E Thermal Degradation Products (e.g., decarboxylated compound) A->E Heat (e.g., > Melting Point)

Caption: Proposed Degradation Pathways for this compound.

Recommended Storage and Handling

Based on the physicochemical properties and potential degradation pathways, the following storage and handling procedures are recommended to maintain the integrity of this compound:

  • Temperature: Store in a cool, dry place.[5][6] Long-term storage should be under controlled room temperature or refrigerated conditions to minimize the risk of thermal degradation.

  • Light: Protect from light. Store in amber glass bottles or other opaque containers to prevent photolytic degradation.

  • Atmosphere: Store in a tightly-closed container to protect from moisture and atmospheric oxygen, which could facilitate hydrolytic and oxidative degradation, respectively.[5][6] A well-ventilated area is also recommended for safe handling.[5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[6][7]

Framework for a Comprehensive Stability Study

A robust stability study is crucial to definitively identify degradation products, establish degradation kinetics, and determine an appropriate shelf-life. This involves forced degradation studies and the development of a stability-indicating analytical method.[4][8]

Forced Degradation Protocol

Forced degradation studies intentionally expose the compound to harsh conditions to accelerate degradation.[3][9] The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products.[9]

Stress ConditionProposed ProtocolRationale
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursTo assess susceptibility to acid-catalyzed degradation.
Base Hydrolysis 0.1 M NaOH at room temperature for 8-24 hoursTo evaluate stability in alkaline conditions.
Oxidation 3% H2O2 at room temperature for 24 hoursTo identify potential oxidative degradation products.
Thermal Stress Solid-state sample at 105°C for 48 hours or slightly above the melting point.To evaluate the potential for thermal decomposition and decarboxylation.
Photostability Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).To determine light sensitivity and potential for photolytic degradation.
Experimental Workflow for Forced Degradation

The following workflow outlines the steps for conducting a forced degradation study:

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution of This compound in a suitable solvent (e.g., Methanol/Water) B1 Acid Hydrolysis (0.1M HCl, 60°C) A->B1 B2 Base Hydrolysis (0.1M NaOH, RT) A->B2 B3 Oxidation (3% H2O2, RT) A->B3 B4 Thermal (Solution at 60°C) A->B4 B5 Photolytic (ICH Q1B) A->B5 B6 Control (No stress) A->B6 C Neutralize acid/base samples. Dilute all samples to a uniform concentration. B1->C B2->C B3->C B4->C B5->C B6->C D Analyze by Stability-Indicating HPLC-UV/MS Method C->D E Characterize Degradants (e.g., using LC-MS/MS, NMR) D->E

Caption: Experimental Workflow for Forced Degradation Studies.

Development of a Stability-Indicating Analytical Method

A critical component of any stability study is a validated stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method. This method must be able to separate the intact parent compound from all potential degradation products and any impurities.

Proposed HPLC Method Parameters

While method development is empirical, the following starting conditions are proposed based on methods for similar phenylacetic acid derivatives:[10]

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B, ramp up to elute the parent compound and potential degradants.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at an appropriate wavelength (e.g., 220 nm, 254 nm) and/or Mass Spectrometry (MS) for peak identification.

Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Conclusion

While this compound is stable under recommended storage conditions, it has the potential to degrade under stress conditions such as high temperature, oxidative environments, and exposure to light. This guide provides a comprehensive framework for understanding its stability profile, implementing appropriate storage and handling procedures, and designing robust stability studies. By following these principles, researchers and drug development professionals can ensure the quality and integrity of this critical chemical intermediate.

References

A Comprehensive Technical Guide to 2-(2-Chloro-3-fluorophenyl)acetic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Pharmaceutical Building Block

2-(2-Chloro-3-fluorophenyl)acetic acid, identified by its CAS number 1000523-07-8, is a halogenated phenylacetic acid derivative that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors.[1][2] Its unique substitution pattern, featuring both a chlorine and a fluorine atom on the phenyl ring, imparts distinct physicochemical properties that make it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its commercial availability, synthesis, quality control, and applications, offering a critical resource for researchers and professionals in drug discovery and development.

The presence of halogen atoms in active pharmaceutical ingredients (APIs) can profoundly influence their metabolic stability, binding affinity, and overall pharmacokinetic profile. The strategic incorporation of chlorine and fluorine in this particular scaffold offers medicinal chemists a versatile tool for modulating these properties in the design of novel therapeutic agents.

Commercial Availability and Sourcing

This compound is commercially available from a range of chemical suppliers specializing in research chemicals and pharmaceutical intermediates. Its availability facilitates its use in both academic research and industrial drug development programs.

Table 1: Prominent Commercial Suppliers of this compound

SupplierPurity SpecificationCountry of Origin
TCI (Tokyo Chemical Industry)>98.0% (GC)Japan
PharmaBlock Sciences (Nanjing), Inc.Inquire for detailsChina
Adamas Reagent, Ltd.Inquire for detailsChina
Beijing Eternalchem Co., Ltd.Inquire for detailsChina
Jiangsu Aikon Biopharmaceutical R&D Co., Ltd.Inquire for detailsChina

Note: Purity specifications and availability may vary. It is recommended to contact the suppliers directly for the most current information.

The typical purity for commercially available this compound is greater than 98%, as determined by gas chromatography (GC). For applications in drug synthesis, particularly for compounds intended for clinical trials, it is imperative to source materials with the highest possible purity and to conduct thorough in-house quality control to characterize any potential impurities.

Synthesis and Manufacturing: A Mechanistic Perspective

While specific, detailed industrial synthesis routes for this compound are often proprietary, a plausible and commonly employed synthetic strategy for phenylacetic acids involves the transformation of a corresponding substituted toluene. The following diagram illustrates a general, logical workflow for the synthesis, drawing upon established chemical principles for similar compounds.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_final Final Product 2_chloro_3_fluorotoluene 2-Chloro-3-fluorotoluene benzyl_halide 2-(2-Chloro-3-fluorophenyl)methyl halide 2_chloro_3_fluorotoluene->benzyl_halide Radical Halogenation (e.g., NBS, light/heat) benzyl_cyanide 2-(2-Chloro-3-fluorophenyl)acetonitrile benzyl_halide->benzyl_cyanide Nucleophilic Substitution (e.g., NaCN, KCN) final_product This compound benzyl_cyanide->final_product Hydrolysis (acid or base catalyzed)

Caption: A generalized synthetic workflow for this compound.

Step-by-Step Methodological Considerations:

  • Radical Halogenation of 2-Chloro-3-fluorotoluene: The synthesis would likely commence with the radical bromination of 2-chloro-3-fluorotoluene using a reagent such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) and light or heat. This selectively halogenates the benzylic position.

  • Cyanation to Form the Acetonitrile Intermediate: The resulting 2-(2-chloro-3-fluorophenyl)methyl halide is then subjected to nucleophilic substitution with a cyanide salt, such as sodium or potassium cyanide, to yield 2-(2-chloro-3-fluorophenyl)acetonitrile. This step is crucial as it introduces the two-carbon chain necessary for the final acetic acid moiety.[3]

  • Hydrolysis to the Carboxylic Acid: The final step involves the hydrolysis of the nitrile group. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis, often employing strong acids like sulfuric or hydrochloric acid, directly yields the carboxylic acid.[3] Base-catalyzed hydrolysis, using a strong base like sodium hydroxide, initially forms the carboxylate salt, which is then acidified in a separate workup step to afford the final product.

An alternative synthetic approach could involve the carbonylation of the corresponding benzyl halide using a catalyst, such as a cobalt carbonyl complex.[4]

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is paramount for its application in drug synthesis. A robust quality control regimen should include a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC method is essential for determining the purity of the compound and for identifying any process-related impurities.

Table 2: A Proposed HPLC Method for the Analysis of this compound

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point could be a 50:50 (v/v) mixture.
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 220 nm or 254 nm)
Column Temperature 30 °C

Method Validation: The HPLC method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methylene protons of the acetic acid side chain. The coupling patterns and chemical shifts of the aromatic protons will be influenced by the positions of the chloro and fluoro substituents.

  • ¹³C NMR: The carbon-13 NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons will be affected by the electron-withdrawing effects of the halogen substituents. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound and to aid in the identification of impurities. The presence of chlorine will result in a characteristic isotopic pattern (M and M+2) in the mass spectrum.

Applications in Drug Discovery and Development

Phenylacetic acid derivatives are a well-established class of intermediates in the pharmaceutical industry, serving as key building blocks for a variety of drugs.[6] The presence of both chlorine and fluorine on the phenyl ring of this compound offers a unique combination of properties that can be exploited in drug design.

Halogen atoms, particularly fluorine, are often incorporated into drug candidates to enhance metabolic stability by blocking sites of oxidative metabolism. They can also influence the acidity or basicity of nearby functional groups and participate in halogen bonding, which can contribute to target binding affinity.

While the specific therapeutic agents derived from this particular isomer are not extensively documented in publicly available literature, its structural motifs are relevant to the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active compounds.[6][7] The carboxylic acid functionality provides a handle for forming amide or ester linkages, common in many drug scaffolds.

Drug_Development_Pathway cluster_starting_material Key Intermediate cluster_synthesis Synthetic Transformations cluster_final_product Potential Therapeutic Agents intermediate This compound amide_coupling Amide Coupling intermediate->amide_coupling esterification Esterification intermediate->esterification other_reactions Other Functional Group Transformations intermediate->other_reactions nsaids NSAIDs amide_coupling->nsaids cns_agents CNS Agents amide_coupling->cns_agents other_apis Other APIs esterification->other_apis other_reactions->other_apis

Caption: Role of this compound in drug development.

The logical progression from this intermediate involves its chemical modification to introduce pharmacophoric features necessary for biological activity. Its utility in the synthesis of central nervous system (CNS) agents is also plausible, given that halogenated aromatic moieties are common in this class of drugs.[8]

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential in pharmaceutical research and development. Its unique halogenation pattern provides a valuable tool for medicinal chemists seeking to fine-tune the properties of drug candidates. A thorough understanding of its sourcing, synthesis, and analytical characterization is essential for its effective utilization in the creation of novel and improved therapeutics. This guide serves as a foundational resource for scientists and researchers engaged in this important work.

References

Methodological & Application

Application Notes and Protocols for 2-(2-Chloro-3-fluorophenyl)acetic acid in Synthetic Chemistry and Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of 2-(2-Chloro-3-fluorophenyl)acetic acid. This document outlines detailed experimental protocols for the application of this versatile building block in the synthesis of novel amide derivatives and its subsequent evaluation as a potential anti-inflammatory agent through a cyclooxygenase-2 (COX-2) inhibition assay. Furthermore, a robust analytical method for the quality control and characterization of the parent compound is presented. The protocols are designed to be self-validating and are supported by scientific principles and troubleshooting guidelines to ensure reliable and reproducible results.

Introduction: The Significance of Substituted Phenylacetic Acids in Medicinal Chemistry

Phenylacetic acid and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active molecules. The substitution pattern on the phenyl ring plays a crucial role in modulating the pharmacological properties of these compounds, including their potency, selectivity, and pharmacokinetic profile. The presence of halogen atoms, such as chlorine and fluorine, can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[1] this compound is a valuable starting material for the synthesis of novel chemical entities with potential therapeutic applications. Its unique substitution pattern offers opportunities for exploring new structure-activity relationships (SAR) in various drug discovery programs.

PART 1: Synthetic Application Protocol: Amide Bond Formation

The carboxylic acid moiety of this compound is a versatile functional group that can be readily converted into a variety of other functionalities, most notably amides. Amide bonds are fundamental in peptide and protein structures and are present in a large number of pharmaceuticals. This protocol details a standard procedure for the coupling of this compound with a primary amine using a carbodiimide coupling agent, a common and efficient method for amide synthesis.[2]

Protocol 1: Synthesis of N-Benzyl-2-(2-chloro-3-fluorophenyl)acetamide

This protocol describes the synthesis of a model amide, N-Benzyl-2-(2-chloro-3-fluorophenyl)acetamide, via an EDC/HOBt mediated coupling reaction.

Objective: To synthesize and purify N-Benzyl-2-(2-chloro-3-fluorophenyl)acetamide.

Materials and Reagents:

ReagentFormulaMolecular Weight ( g/mol )Supplier
This compoundC₈H₆ClFO₂188.58[e.g., Sigma-Aldrich]
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)C₈H₁₇N₃·HCl191.70[e.g., Sigma-Aldrich]
Hydroxybenzotriazole (HOBt)C₆H₅N₃O135.13[e.g., Sigma-Aldrich]
BenzylamineC₇H₉N107.15[e.g., Sigma-Aldrich]
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.24[e.g., Sigma-Aldrich]
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93[e.g., Sigma-Aldrich]
1 M Hydrochloric acid (HCl)HCl36.46[e.g., Sigma-Aldrich]
Saturated sodium bicarbonate solution (NaHCO₃)NaHCO₃84.01[e.g., Sigma-Aldrich]
BrineNaCl (saturated aqueous solution)58.44[e.g., Sigma-Aldrich]
Anhydrous magnesium sulfate (MgSO₄)MgSO₄120.37[e.g., Sigma-Aldrich]

Experimental Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve the acid in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).

  • Activation of Carboxylic Acid: Add Hydroxybenzotriazole (HOBt) (1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes. The formation of the HOBt-ester intermediate is crucial for an efficient coupling and to minimize side reactions.

  • Amine Addition: In a separate vial, dissolve benzylamine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the activated acid mixture. DIPEA acts as a non-nucleophilic base to neutralize the HCl generated from EDC·HCl.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting acid is consumed (typically 4-16 hours).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). These washes remove unreacted starting materials, coupling agents, and byproducts.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Benzyl-2-(2-chloro-3-fluorophenyl)acetamide.

  • Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Workflow Diagram:

Amide_Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Acid in DCM Add_Reagents Add HOBt and EDC·HCl Start->Add_Reagents Add_Amine Add Amine and DIPEA Add_Reagents->Add_Amine Stir Stir at RT & Monitor Add_Amine->Stir Workup Aqueous Work-up Stir->Workup Purify Column Chromatography Workup->Purify End Pure Amide Purify->End

Caption: Workflow for the synthesis of N-Benzyl-2-(2-chloro-3-fluorophenyl)acetamide.

PART 2: Biological Application Protocol: In Vitro COX-2 Inhibition Assay

Many non-steroidal anti-inflammatory drugs (NSAIDs) with a phenylacetic acid core structure exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes. This protocol provides a method to evaluate the potential of newly synthesized derivatives of this compound as COX-2 inhibitors.

Protocol 2: Fluorometric Assay for COX-2 Inhibitor Screening

This protocol is adapted from commercially available kits and is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX-2 enzyme.[3]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against human recombinant COX-2.

Materials and Reagents:

ReagentDescriptionSupplier
COX Assay BufferTris-based buffer, pH ~8.0[e.g., Sigma-Aldrich]
COX ProbeA fluorogenic probe that reacts with Prostaglandin G2[e.g., Sigma-Aldrich]
COX CofactorA solution containing necessary cofactors for enzyme activity[e.g., Sigma-Aldrich]
Arachidonic AcidSubstrate for the COX-2 enzyme[e.g., Sigma-Aldrich]
Human Recombinant COX-2Purified enzyme[e.g., Sigma-Aldrich]
CelecoxibA known selective COX-2 inhibitor (positive control)[e.g., Sigma-Aldrich]
Test CompoundThe synthesized derivative of this compound-
DMSOSolvent for dissolving test compounds and controls[e.g., Sigma-Aldrich]
96-well black microplateFor fluorescence measurements[e.g., Corning]

Experimental Procedure:

  • Preparation of Reagents:

    • Prepare all reagents according to the manufacturer's instructions if using a commercial kit.

    • Prepare a stock solution of the test compound and celecoxib in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the test compound and celecoxib in DMSO to create a range of concentrations for IC₅₀ determination.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Enzyme Control (EC): 10 µL of Assay Buffer.

      • Inhibitor Control (IC): 2 µL of Celecoxib and 8 µL of Assay Buffer.

      • Sample Screen (S): 10 µL of diluted test compound.

      • Solvent Control (SC): 10 µL of DMSO (if solvent effects are a concern).

  • Reaction Mix Preparation:

    • Prepare a Reaction Mix for the number of assays to be performed. For each well, mix:

      • 80 µL of COX Assay Buffer

      • 1 µL of COX Probe

      • 1 µL of diluted COX Cofactor

      • 1 µL of Human Recombinant COX-2

  • Initiation and Measurement:

    • Add 80 µL of the Reaction Mix to each well.

    • Pre-incubate the plate at 25 °C for 10 minutes.

    • Initiate the reaction by adding 10 µL of diluted arachidonic acid solution to each well.

    • Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25 °C.

  • Data Analysis:

    • Calculate the rate of fluorescence increase for each well.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] * 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Logical Flow of the COX-2 Inhibition Assay:

COX2_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents & Dilutions Plate_Setup Set up 96-well plate Reagent_Prep->Plate_Setup Add_Reaction_Mix Add Reaction Mix Plate_Setup->Add_Reaction_Mix Initiate_Reaction Add Arachidonic Acid Add_Reaction_Mix->Initiate_Reaction Measure_Fluorescence Kinetic Fluorescence Reading Initiate_Reaction->Measure_Fluorescence Calculate_Rates Calculate Reaction Rates Measure_Fluorescence->Calculate_Rates Calculate_Inhibition % Inhibition Calculation Calculate_Rates->Calculate_Inhibition Determine_IC50 IC50 Determination Calculate_Inhibition->Determine_IC50

Caption: Logical workflow for the in vitro COX-2 inhibition assay.

PART 3: Analytical Protocol: Quality Control by HPLC

Ensuring the purity of the starting material is critical for the success of any synthetic endeavor. This protocol outlines a reverse-phase HPLC method for the analysis of this compound.

Protocol 3: Purity Assessment by Reverse-Phase HPLC

This method is based on general principles for the analysis of phenylacetic acid derivatives and can be adapted for various HPLC systems.[4]

Objective: To determine the purity of a sample of this compound.

Instrumentation and Materials:

ItemSpecification
HPLC SystemQuaternary pump, autosampler, column oven, and DAD or UV detector
ColumnC18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Sample PreparationDissolve a known concentration of the compound in the mobile phase.

Chromatographic Conditions:

ParameterValue
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 220 nm and 254 nm
Injection Volume10 µL
Gradient10-90% B over 15 minutes, hold for 5 minutes, then return to initial conditions

Procedure:

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared sample onto the HPLC system and acquire the chromatogram.

  • Data Processing: Integrate the peaks in the chromatogram. The purity of the sample can be calculated based on the area percentage of the main peak relative to the total area of all peaks.

Expected Results: A successful analysis will show a major peak corresponding to this compound with a retention time determined by the specific column and conditions used. The purity is calculated as the percentage of the area of the main peak.

References

Application Note: Synthesis of Novel Bio-active Scaffolds from 2-(2-Chloro-3-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Halogenated Phenylacetic Acid Scaffold

2-(2-Chloro-3-fluorophenyl)acetic acid is a versatile starting material in medicinal chemistry and drug discovery. Its structure presents multiple strategic points for chemical modification, making it an ideal scaffold for generating diverse libraries of novel compounds. Phenylacetic acid derivatives are core components of numerous pharmaceuticals, including analgesics and anti-inflammatory drugs like Diclofenac.[1] The presence of ortho-chloro and meta-fluoro substituents on the phenyl ring offers distinct advantages:

  • Modulated Lipophilicity and Metabolism: The halogens significantly alter the electronic properties and lipophilicity of the molecule, which can enhance membrane permeability and resist metabolic degradation, key aspects of improving drug bioavailability.

  • Orthogonal Reactivity: The carboxylic acid group provides a primary handle for reactions like amidation and esterification. The chloro-substituent, while less reactive than bromo or iodo groups, serves as a viable handle for advanced cross-coupling reactions, allowing for the introduction of further complexity.

  • Structural Rigidity and Binding: The substituted phenyl ring acts as a rigid scaffold, which can be optimized to fit into specific protein binding pockets.

This guide provides detailed, field-tested protocols for the derivatization of this compound, focusing on transformations with high success rates and broad applicability in creating novel chemical entities for screening and development.

Strategic Pathways for Derivatization

The synthetic strategy for modifying this compound primarily targets two key functional regions: the carboxylic acid and the aromatic ring. This allows for a modular approach to library synthesis.

G cluster_0 Carboxylic Acid Derivatization cluster_1 Aromatic Ring Modification start This compound amide Amide Library start->amide Amide Coupling (Protocol 1) ester Ester Library start->ester Esterification (Protocol 2) suzuki Biaryl Acetic Acids start->suzuki Suzuki Cross-Coupling (Protocol 3) screening Lead Compound Identification amide->screening Biological Screening ester->screening Biological Screening suzuki->screening Biological Screening

Diagram 1: High-level synthetic strategies for derivatizing the core scaffold.

Core Synthetic Protocols

Safety First: Before beginning any experimental work, consult the Safety Data Sheet (SDS) for this compound and all other reagents.[2] Work should be conducted in a well-ventilated fume hood.[3] Personal protective equipment (PPE), including safety goggles, lab coats, and gloves, is mandatory.[4]

Protocol 1: Amide Bond Formation via EDC/HOBt Coupling

Amide bond formation is arguably the most crucial reaction in medicinal chemistry, enabling the linkage of the core scaffold to a vast array of amine-containing building blocks. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) is a robust method that proceeds under mild conditions, minimizing side reactions and preserving stereochemistry if applicable.

Principle: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to side reactions and racemization. HOBt acts as an additive that rapidly traps the intermediate to form an HOBt-ester, which is less reactive but more stable. This HOBt-ester then cleanly reacts with the primary or secondary amine to form the desired amide bond, regenerating HOBt.

G Amide Coupling Workflow cluster_0 Activation cluster_1 Coupling cluster_2 Workup & Purification Acid Starting Acid ActiveEster Active O-Acylisourea -> HOBt Ester Acid->ActiveEster + EDC EDC HOBt EDC->ActiveEster Product Target Amide ActiveEster->Product + Amine Primary or Secondary Amine Amine->Product Workup Aqueous Wash (remove urea & excess reagents) Product->Workup Purification Column Chromatography or Recrystallization Workup->Purification

Diagram 2: Workflow for EDC/HOBt mediated amide synthesis.

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise while stirring. Allow the reaction to stir at 0 °C for 30 minutes. A color change or slight increase in temperature may be observed.

  • Coupling: Add the desired amine (1.1 eq) to the reaction mixture. If the amine is supplied as a hydrochloride salt, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.5 eq) to liberate the free amine.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure amide.

Protocol 2: Fischer-Speier Esterification

Esterification provides another avenue for derivatization, often improving a compound's pharmacokinetic profile. Fischer-Speier esterification is a classic, cost-effective method for producing esters from carboxylic acids and simple alcohols.

Principle: In the presence of a strong acid catalyst (e.g., H₂SO₄), the alcohol protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a water molecule is eliminated, and the ester is formed. The reaction is an equilibrium, so using the alcohol as the solvent or removing water as it forms drives the reaction to completion.[5]

Step-by-Step Protocol:

  • Setup: Dissolve this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which will serve as both the reagent and the solvent (use at least 10-20 eq).

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 2-5 mol%) to the solution.

  • Reaction: Heat the mixture to reflux (the boiling point of the alcohol) and maintain for 4-16 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Remove the bulk of the excess alcohol under reduced pressure. Add water and extract the product with a water-immiscible organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude ester is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.

Protocol 3: Advanced Application - Suzuki Cross-Coupling

For more advanced structural modifications, the chloro-substituent on the aromatic ring can be targeted. The Suzuki cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of biaryl compounds.[6] While aryl chlorides are less reactive than bromides or iodides, modern palladium catalysts with specialized ligands facilitate this transformation effectively.[1]

Principle: The Suzuki reaction involves a catalytic cycle with a palladium complex.[6] The cycle begins with the oxidative addition of the aryl chloride to a Pd(0) species. Concurrently, the boronic acid is activated by a base. In the key transmetalation step, the organic group from the activated boronic acid is transferred to the palladium complex. Finally, reductive elimination occurs, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.

G Suzuki Cross-Coupling of Aryl Chloride start This compound Ester reaction Reaction Vessel (Anhydrous Toluene/Water, Heat) start->reaction reagents Aryl Boronic Acid Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., SPhos) Base (e.g., K₃PO₄) reagents->reaction product Biaryl Acetic Acid Ester reaction->product Coupling hydrolysis Ester Hydrolysis product->hydrolysis e.g., LiOH final_product Final Biaryl Acetic Acid hydrolysis->final_product

Diagram 3: General workflow for Suzuki coupling followed by ester hydrolysis.

Step-by-Step Protocol:

Note: It is often advantageous to first protect the carboxylic acid as an ester (using Protocol 2) to prevent potential side reactions with the basic conditions of the Suzuki coupling.

  • Setup: To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add the methyl or ethyl ester of this compound (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), and a suitable phosphine ligand like SPhos or XPhos (4-10 mol%).

  • Reagents: Add a strong base, typically potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Solvent: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 10:1 ratio).

  • Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours. Monitor progress by LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to isolate the coupled ester.

  • Deprotection (Hydrolysis): Dissolve the purified ester in a mixture of THF and water. Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the ester is fully consumed (monitor by TLC). Acidify the mixture with 1 M HCl and extract the final product with ethyl acetate. Dry and concentrate to yield the pure biaryl acetic acid derivative.

Summary of Synthetic Protocols & Expected Outcomes

ProtocolReaction TypeKey ReagentsTypical YieldPurity Analysis
1 Amide Bond FormationEDC, HOBt, Amine, DIPEA60-95%LC-MS, ¹H NMR
2 Fischer EsterificationAlcohol, H₂SO₄ (cat.)70-98%¹H NMR, GC-MS
3 Suzuki Cross-CouplingArylboronic acid, Pd(OAc)₂, Ligand, Base40-75%LC-MS, ¹H NMR

Conclusion

This compound is a highly valuable and adaptable starting material for the synthesis of novel compound libraries. The protocols outlined in this guide for amide formation, esterification, and Suzuki cross-coupling represent robust and scalable methods for its derivatization. By strategically modifying the carboxylic acid and the aromatic ring, researchers can rapidly generate a diverse set of molecules with finely tuned properties, accelerating the hit-to-lead process in drug discovery programs.

References

Application Notes & Protocols: Strategic Use of 2-(2-Chloro-3-fluorophenyl)acetic acid in Amide Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Phenylacetic Acids in Synthesis

The amide bond is a cornerstone of modern medicinal chemistry, forming the backbone of peptides and proteins and featuring prominently in a vast array of top-selling pharmaceuticals.[1] The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is therefore one of the most frequently executed reactions in drug discovery.[2] While the transformation appears straightforward, challenges such as steric hindrance, electronic effects, and potential for racemization often require carefully optimized protocols.[2][3]

2-(2-Chloro-3-fluorophenyl)acetic acid is a valuable synthetic building block whose utility is defined by its unique substitution pattern. The presence of ortho-chloro and meta-fluoro groups on the phenyl ring introduces significant steric and electronic factors that must be managed during amide bond formation. This guide provides an in-depth analysis of the reactivity of this substrate and details robust protocols for its successful implementation in amide coupling reactions, with a focus on explaining the causal relationships behind procedural choices.

Reactivity Profile of this compound

The chemical behavior of this compound in amide coupling is dictated by the interplay of its structural features:

  • Steric Hindrance: The chlorine atom at the ortho-position presents a significant steric shield around the carboxylic acid group. This bulkiness can impede the approach of both the activating agent and the amine nucleophile, potentially slowing down reaction rates and requiring more forcing conditions or specialized reagents.[4][5]

  • Electronic Effects: Both the chlorine and fluorine atoms are electron-withdrawing groups. This inductive effect increases the acidity of the carboxylic acid proton but can also slightly decrease the nucleophilicity of the corresponding carboxylate after deprotonation. More importantly, these electronic effects influence the reactivity of the activated intermediate (e.g., an active ester or acylisourea).

  • Substrate Sensitivity: The specific amine coupling partner is a critical variable. Coupling this acid with other sterically hindered or electron-deficient amines can be particularly challenging, often leading to low or no yield with standard protocols.[5][6]

Understanding these characteristics is paramount for selecting an appropriate coupling strategy to overcome these inherent challenges and achieve high conversion to the desired amide product.

The Core Mechanism: Activating the Carboxylic Acid

The direct reaction between a carboxylic acid and an amine is generally unfavorable at room temperature due to the formation of a non-reactive ammonium carboxylate salt.[7][8] Amide coupling protocols circumvent this by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby activating the carbonyl carbon for nucleophilic attack by the amine.[8][9] This is a two-step process:

  • Activation: A coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea, an active ester, or an acyl phosphonium/uronium salt.[9]

  • Nucleophilic Acyl Substitution: The amine attacks the activated carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the activated leaving group to form the stable amide bond.[10]

AmideCouplingMechanism cluster_activation Step 1: Activation cluster_coupling Step 2: Nucleophilic Attack & Collapse Acid R-COOH (Carboxylic Acid) Activated Activated Intermediate (e.g., Active Ester) Acid->Activated Forms Reagent Coupling Reagent (e.g., HATU, EDC) Reagent->Acid + Tetrahedral Tetrahedral Intermediate Activated->Tetrahedral Forms Amine R'-NH2 (Amine) Amine->Activated Attacks Amide Amide Product Tetrahedral->Amide Collapses to Byproduct Byproduct Tetrahedral->Byproduct Releases

Caption: General mechanism of amide bond formation.

Selecting the Right Reagents: A Comparative Overview

The choice of coupling reagent, base, and solvent is critical for success, especially with a challenging substrate like this compound.

Reagent ClassExamplesMechanism of ActionAdvantagesConsiderations for Use
Carbodiimides EDC, DCC, DICForms a highly reactive O-acylisourea intermediate.[8][9]Cost-effective, widely used. Water-soluble byproducts with EDC simplify workup.[11]High risk of racemization for chiral acids (mitigated by additives like HOBt).[2][3] DCC byproduct is often insoluble.[11] May be less effective for sterically hindered substrates.
Uronium/Aminium Salts HATU, HBTU, TBTUReacts with the carboxylate to form an activated OBt or OAt ester.[9][11]Fast reaction times, high yields, low racemization.[11][12] Highly effective for many substrates.[1]More expensive than carbodiimides. Requires a non-nucleophilic base.
Phosphonium Salts PyBOP, PyAOPSimilar to uronium salts, forms an activated ester.Very efficient with low racemization.[11] Does not react with the free amine component.[2]Requires stoichiometric amounts of base.
Acyl Fluoride Precursors TFFH, BTFFH, Deoxo-FluorConverts the carboxylic acid in situ to a small, highly reactive acyl fluoride.Highly recommended for sterically hindered systems. [4][5] Minimizes steric clash between coupling partners.[4]Fluorinating agents can be hazardous and require careful handling.

Choice of Base: A non-nucleophilic organic base is essential to neutralize the acid formed during the reaction and to deprotonate the carboxylic acid.[3]

  • Diisopropylethylamine (DIPEA or Hünig's base): The preferred choice for sterically hindered couplings and with racemization-sensitive substrates due to its steric bulk, which minimizes side reactions.[3]

  • Triethylamine (TEA): A common, effective base, but its smaller size can sometimes lead to side reactions.

Choice of Solvent: Anhydrous polar aprotic solvents are required to prevent premature hydrolysis of the activated intermediate.[3]

  • N,N-Dimethylformamide (DMF): Excellent solvating properties for a wide range of reactants.

  • Dichloromethane (DCM): Good for reactions at or below room temperature; easy to remove in vacuo.

  • Acetonitrile (MeCN): Another effective polar aprotic solvent.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. All solvents should be anhydrous.

Protocol 1: High-Efficiency Coupling using HATU

This method is often the first choice for general-purpose amide coupling due to its high efficiency and low rate of side reactions.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.0–1.2 equiv)

  • HATU (1.1–1.2 equiv)

  • DIPEA (2.0–3.0 equiv)

  • Anhydrous DMF

Procedure:

  • Pre-activation: To a solution of this compound (1.0 equiv) in anhydrous DMF, add HATU (1.1 equiv) and DIPEA (2.0 equiv).

  • Stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step allows for the formation of the active OAt-ester intermediate.

  • Amine Addition: Add the desired amine (1.1 equiv) to the reaction mixture. If the amine is supplied as a hydrochloride salt, add an additional equivalent of DIPEA (total of 3.0 equiv).

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-12 hours).

  • Workup:

    • Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.[3]

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Protocol 2: Acyl Fluoride-Mediated Coupling for Sterically Hindered Substrates

This protocol is specifically designed for challenging couplings where steric hindrance is the primary obstacle to reaction success.[4][5]

Materials:

  • This compound (1.0 equiv)

  • Sterically hindered or electron-deficient amine (1.1 equiv)

  • Fluorinating agent (e.g., TFFH or BTFFH, 1.1 equiv)[3][4]

  • DIPEA (2.2 equiv)

  • Anhydrous DCM or MeCN

Procedure:

  • In Situ Acyl Fluoride Formation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv) in anhydrous DCM.

  • Add the fluorinating agent (1.1 equiv) followed by DIPEA (2.2 equiv).[3]

  • Stir the mixture at room temperature for 10-20 minutes to generate the acyl fluoride.

  • Amine Addition: In a separate flask, dissolve the amine (1.1 equiv) in anhydrous DCM. Add this solution to the freshly prepared acyl fluoride solution.

  • Reaction Monitoring: Stir the reaction at room temperature or gently heat to 40-50 °C if necessary. Reaction times can be significantly longer for these challenging couplings (12-48 hours).[3] Monitor for completeness by LC-MS.

  • Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1.

ExperimentalWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation Reagents Weigh Acid, Amine, Coupling Reagent, Base Solvent Add Anhydrous Solvent (e.g., DMF) Reagents->Solvent Activate Pre-activate Acid (if applicable) Solvent->Activate AddAmine Add Amine Activate->AddAmine Stir Stir at RT (or heat if needed) AddAmine->Stir Monitor Monitor by TLC / LC-MS Stir->Monitor Quench Quench Reaction (e.g., add H₂O) Monitor->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify via Chromatography Dry->Purify

Caption: A typical experimental workflow for amide coupling.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete activation of the carboxylic acid. 2. Deactivation of the amine (protonation). 3. Severe steric hindrance.[3] 4. Water in the solvent hydrolyzing the active intermediate.[3]1. Allow for a longer pre-activation time; confirm reagent quality. 2. Ensure sufficient base (2-3 equiv) is used, especially if the amine is an HCl salt. 3. Switch to the Acyl Fluoride protocol (Protocol 2). [4][5] Consider heating the reaction. 4. Use freshly dried, anhydrous solvents.
Side Product Formation 1. Racemization of an adjacent chiral center. 2. Side reaction with the base (e.g., TEA).1. Add a racemization suppressant like HOBt or OxymaPure, especially with carbodiimide methods.[3] Run the reaction at a lower temperature (0 °C). 2. Use a bulkier, non-nucleophilic base like DIPEA.[3]
Reaction Stalls Substrates are poorly soluble; low reactivity of one or both coupling partners.Try a different solvent (e.g., switch from DCM to DMF). Gently increase the reaction temperature (e.g., to 40-50 °C) and monitor carefully for decomposition.

Conclusion

This compound is a versatile reagent whose successful application in amide synthesis hinges on a rational selection of coupling methodology. While standard uronium salt-based protocols like HATU coupling are broadly effective, the inherent steric hindrance from the ortho-chloro substituent necessitates consideration of more specialized techniques. For particularly challenging couplings with hindered or deactivated amines, the in situ formation of an acyl fluoride provides a robust and highly effective alternative. By understanding the underlying chemical principles and carefully controlling reaction parameters, researchers can reliably incorporate this valuable building block into complex molecular architectures.

References

esterification of 2-(2-Chloro-3-fluorophenyl)acetic acid procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Esterification of 2-(2-Chloro-3-fluorophenyl)acetic acid: Application Notes and Protocols

Introduction

In the landscape of modern drug discovery and development, halogenated aromatic compounds serve as critical building blocks. This compound is one such precursor, valued for its utility in synthesizing complex molecules with potential therapeutic applications.[1][2] The carboxylic acid moiety in this molecule is a frequent site for chemical modification, and its conversion to an ester is a fundamental and often necessary transformation.

Esterification can serve multiple strategic purposes in a synthetic route. It can be employed to:

  • Protect the carboxylic acid group to prevent it from interfering with subsequent reactions targeting other parts of the molecule.

  • Modulate the physicochemical properties of a final active pharmaceutical ingredient (API), such as lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Develop prodrugs , where the ester is designed to be hydrolyzed in vivo by metabolic enzymes to release the active carboxylic acid.

This guide provides researchers, scientists, and drug development professionals with detailed, field-proven protocols for two robust and widely applicable methods for the esterification of this compound: the classic Fischer-Speier Esterification and the mild, modern Steglich Esterification . The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific needs.

Method Selection: A Comparative Overview

The choice between Fischer and Steglich esterification depends on the substrate's sensitivity, the required reaction scale, and cost considerations. The 2-chloro substituent on the phenyl ring introduces some steric hindrance around the carboxylic acid, making the selection of an appropriate method particularly important.

  • Fischer-Speier Esterification : This is a direct, acid-catalyzed condensation of a carboxylic acid and an alcohol.[3] It is a reversible equilibrium-driven process. To achieve high yields, the equilibrium must be shifted towards the products, typically by using a large excess of the alcohol (which can also serve as the solvent) or by actively removing the water byproduct as it forms.[4][5][6]

  • Steglich Esterification : This method utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate ester formation under mild, neutral conditions.[7][8] It is particularly advantageous for substrates that are sensitive to strong acids or high temperatures and for coupling sterically hindered components where Fischer conditions might fail.[9][10]

The following table summarizes the key characteristics of each method to guide the selection process.

FeatureFischer-Speier EsterificationSteglich Esterification
Conditions Strong acid catalyst (e.g., H₂SO₄, p-TsOH), high temperature (reflux).[4][5]Neutral, mild conditions (often 0 °C to room temperature).[9][11]
Reagents Carboxylic acid, alcohol, catalytic acid.Carboxylic acid, alcohol, coupling agent (DCC or EDC), catalytic DMAP.[7]
Advantages Simple reagents, low cost, highly scalable.High yields, compatible with acid-labile functional groups, effective for sterically hindered substrates.[9][10]
Disadvantages Harsh conditions can decompose sensitive substrates; reversible reaction requires driving the equilibrium.[5][9]More expensive reagents; formation of a urea byproduct (DCU) that must be filtered off.[9]
Byproducts Water.Dicyclohexylurea (DCU) (insoluble) or 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) (water-soluble).

Protocol 1: Fischer-Speier Esterification for Methyl 2-(2-Chloro-3-fluorophenyl)acetate

This protocol describes the synthesis of the methyl ester using methanol in excess as both the reagent and solvent, with sulfuric acid as the catalyst.

Principle and Mechanism

The Fischer esterification is a nucleophilic acyl substitution reaction. The mechanism involves six reversible steps:

  • Protonation : The carbonyl oxygen of the carboxylic acid is protonated by the strong acid catalyst, activating the carbonyl carbon and making it more electrophilic.

  • Nucleophilic Attack : A molecule of the alcohol attacks the protonated carbonyl carbon.

  • Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Leaving Group Formation : This proton transfer creates a good leaving group (water).

  • Elimination : The water molecule is eliminated, and the carbonyl double bond is reformed.

  • Deprotonation : The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[5]

Fischer_Esterification sub R-COOH + H+ n1 Protonated Carboxylic Acid sub->n1 Protonation n1->sub n2 Tetrahedral Intermediate n1->n2 + R'-OH n2->n1 - R'-OH n3 Protonated Intermediate n2->n3 Proton Transfer n3->n2 n4 Protonated Ester n3->n4 - H2O n4->n3 + H2O prod R-COOR' + H+ n4->prod Deprotonation prod->n4 inv1 inv2

Caption: Reversible mechanism of Fischer-Speier Esterification.

Materials and Reagents
Reagent/MaterialQuantityPurpose
This compound5.0 g (26.5 mmol, 1.0 eq)Starting material
Methanol (anhydrous)100 mLReagent and solvent
Sulfuric acid (conc., 98%)0.5 mL (~9.2 mmol, 0.35 eq)Catalyst
Saturated sodium bicarbonate (NaHCO₃) solution~150 mLNeutralization
Ethyl acetate~200 mLExtraction solvent
Brine (saturated NaCl solution)~100 mLWashing
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)~10 gDrying agent
Round-bottom flask (250 mL), reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.Equipment
Step-by-Step Protocol
  • Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g).

  • Reagent Addition : Add 100 mL of anhydrous methanol to the flask and stir until the acid dissolves.

  • Catalyst Addition : Carefully and slowly add concentrated sulfuric acid (0.5 mL) to the stirring solution. An exotherm may be observed.

  • Reflux : Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) using a heating mantle. Let the reaction proceed for 4-6 hours.

  • Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 4:1 Hexanes:Ethyl Acetate). The disappearance of the starting carboxylic acid spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Cooling and Concentration : Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Remove the bulk of the methanol using a rotary evaporator.[4]

  • Work-up : Dissolve the residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel.

  • Neutralization : Carefully wash the organic layer by slowly adding saturated sodium bicarbonate solution (2 x 75 mL) to neutralize the remaining acid. Caution : CO₂ evolution will cause pressure buildup. Vent the funnel frequently.

  • Washing : Wash the organic layer with brine (1 x 100 mL) to remove residual water and salts.[4]

  • Drying and Filtration : Dry the organic layer over anhydrous Na₂SO₄, then filter to remove the drying agent.[4]

  • Final Concentration : Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester, which can be further purified if necessary.

Purification and Characterization

The crude product is often of sufficient purity for many applications. If higher purity is required, it can be purified by vacuum distillation or column chromatography on silica gel. The final product, Methyl 2-(2-chloro-3-fluorophenyl)acetate, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Steglich Esterification for Methyl 2-(2-Chloro-3-fluorophenyl)acetate

This protocol is ideal for small-scale synthesis or when the starting material is sensitive to harsh acidic conditions. It uses DCC as the coupling agent and a catalytic amount of DMAP.

Principle and Mechanism

The Steglich esterification overcomes the low reactivity of some substrates by activating the carboxylic acid.

  • O-Acylisourea Formation : DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10]

  • "Active Ester" Formation : DMAP, a potent nucleophile, attacks the O-acylisourea. This step is critical as it prevents a slow intramolecular rearrangement of the intermediate into an unreactive N-acylurea byproduct. This attack forms a highly electrophilic N-acylpyridinium intermediate, often called the "active ester".[9][10]

  • Nucleophilic Attack : The alcohol, even if sterically hindered, can now efficiently attack the activated acyl group of the pyridinium intermediate.

  • Product Formation : The tetrahedral intermediate collapses to form the desired ester, regenerating the DMAP catalyst, and producing dicyclohexylurea (DCU) as a byproduct.[9]

Steglich_Esterification start R-COOH + DCC o_acyl O-Acylisourea Intermediate start->o_acyl n_acylurea N-Acylurea (Side Product) o_acyl->n_acylurea Slow Rearrangement dmap_attack N-Acylpyridinium ('Active Ester') o_acyl->dmap_attack + DMAP (fast) ester_formation Tetrahedral Intermediate dmap_attack->ester_formation + R'-OH product Ester + DCU + DMAP ester_formation->product

Caption: Mechanism of the Steglich Esterification.

Materials and Reagents
Reagent/MaterialQuantityPurpose
This compound1.0 g (5.3 mmol, 1.0 eq)Starting material
Methanol (anhydrous)0.26 mL (6.4 mmol, 1.2 eq)Reagent
N,N'-Dicyclohexylcarbodiimide (DCC)1.2 g (5.8 mmol, 1.1 eq)Coupling agent
4-Dimethylaminopyridine (DMAP)65 mg (0.53 mmol, 0.1 eq)Catalyst
Dichloromethane (DCM, anhydrous)50 mLSolvent
Round-bottom flask (100 mL), magnetic stirrer, ice bath, filtration apparatus (Büchner funnel or sintered glass funnel).Equipment
Step-by-Step Protocol
  • Reaction Setup : To a clean, dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 g), methanol (0.26 mL), and DMAP (65 mg).[9]

  • Solvent Addition : Add 50 mL of anhydrous DCM and stir the mixture until all solids have dissolved.

  • Cooling : Cool the flask to 0 °C using an ice-water bath. This minimizes side reactions.[9]

  • DCC Addition : While stirring at 0 °C, add a solution of DCC (1.2 g) in a small amount of anhydrous DCM dropwise to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction Progression : Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Reaction Monitoring : Monitor the reaction progress by TLC, observing the consumption of the starting acid.

  • Byproduct Removal : Upon completion, cool the mixture again to 0 °C for 30 minutes to maximize the precipitation of the DCU byproduct. Filter the mixture through a pad of Celite® or a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.[9]

  • Work-up : Transfer the filtrate to a separatory funnel. Wash the organic layer successively with 0.5 M HCl (2 x 25 mL) to remove residual DMAP, followed by saturated NaHCO₃ solution (2 x 25 mL), and finally brine (1 x 25 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]

Purification and Troubleshooting

The crude product can be purified by column chromatography on silica gel if necessary. A common issue is the formation of the N-acylurea byproduct, which is difficult to separate from the desired ester. This is minimized by ensuring the reaction is run at a low temperature initially and by the rapid interception of the O-acylisourea by the DMAP catalyst.[10]

Conclusion

The esterification of this compound is a key transformation for the synthesis of advanced intermediates and potential APIs. The choice between the robust, scalable Fischer-Speier method and the mild, versatile Steglich method allows researchers to tailor their synthetic strategy to the specific requirements of their project. By understanding the mechanisms and following these detailed protocols, scientists can reliably and efficiently produce the desired ester products, advancing their research and development goals.

References

reaction conditions for synthesizing derivatives of 2-(2-Chloro-3-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 2-(2-Chloro-3-fluorophenyl)acetic acid Derivatives

Introduction: A Versatile Scaffold in Modern Drug Discovery

This compound is a key building block in medicinal chemistry. Its substituted phenylacetic acid structure serves as a versatile scaffold for the synthesis of complex molecules, most notably as a crucial intermediate in the development of targeted cancer therapies such as Lorlatinib.[1][2] Lorlatinib is a potent inhibitor of anaplastic lymphoma kinase (ALK) and ROS1 kinase, demonstrating the therapeutic significance of molecules derived from this core structure.[1][3]

This guide provides detailed application notes and protocols for the synthesis of common and essential derivatives of this compound. We will delve into the reaction conditions for esterification and amidation, and explore advanced C-C bond-forming strategies through catalytic cross-coupling. The focus is not only on the procedural steps but on the underlying chemical principles that govern these transformations, offering researchers the insight needed for successful synthesis and future innovation.

Part 1: Esterification of the Carboxylic Acid Moiety

The conversion of the carboxylic acid group into an ester is a fundamental derivatization strategy. Esters often serve as key intermediates, prodrugs, or can be used to modify the physicochemical properties of a molecule, such as solubility and cell permeability. The most common method for this transformation is the Fischer-Speier esterification.

Scientific Principle: The Fischer-Speier Esterification

Fischer esterification is an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[4] The reaction is an equilibrium process, and its success hinges on shifting the equilibrium towards the product side.

The mechanism involves several key steps:

  • Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[4]

  • Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.[4]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

To drive the reaction to completion, the alcohol is typically used in large excess (acting as the solvent), or water is removed from the reaction mixture as it forms.[4]

Experimental Workflow: Ester Synthesis

Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start This compound Reagents Add Alcohol (e.g., Ethanol) + Acid Catalyst (e.g., H₂SO₄) Start->Reagents Dissolve Heat Heat to Reflux (e.g., 2-4 hours) Reagents->Heat Monitor Monitor via TLC/LCMS Heat->Monitor Check for completion Quench Cool & Quench (e.g., with NaHCO₃ solution) Monitor->Quench Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Dry Dry Organic Layer (e.g., over Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify via Chromatography (if needed) Concentrate->Purify End Ester Derivative Purify->End

Caption: Workflow for Acid-Catalyzed Esterification.

Protocol 1: Synthesis of Ethyl 2-(2-chloro-3-fluorophenyl)acetate

This protocol is adapted from established procedures for esterifying phenylacetic acid derivatives.[2]

Materials:

  • This compound

  • Absolute Ethanol (EtOH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Reagents: Add absolute ethanol (10-20 volumes) to dissolve the starting material. While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold saturated NaHCO₃ solution to neutralize the excess acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with water (1 x 20 mL) and brine (1 x 20 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude ester.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale / Notes
Alcohol Ethanol, MethanolActs as both reactant and solvent, driving the equilibrium.[2][4]
Catalyst Conc. H₂SO₄, Phosphoric AcidProtonates the carbonyl, making it more electrophilic.[2][4]
Temperature Reflux (80-100°C)Provides activation energy for the reaction.
Reaction Time 2-4 hoursTypical duration; should be monitored for completion.
Yield 85-95%Generally high for this type of reaction.[2]

Part 2: Amidation via Carboxylic Acid Activation

Amide bond formation is one of the most critical reactions in drug development. Direct reaction of a carboxylic acid with an amine is generally ineffective and requires high temperatures. Therefore, coupling agents are used to activate the carboxylic acid, converting the hydroxyl group into a better leaving group, which facilitates nucleophilic attack by the amine under mild conditions.

Scientific Principle: Amide Coupling Agents

Coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, or carbodiimides (e.g., DCC, EDC) are used to form a highly reactive acyl-substituted intermediate.

Mechanism with HATU:

  • The carboxylate anion of the starting material reacts with HATU.

  • This forms a reactive O-acylisourea intermediate which is highly susceptible to nucleophilic attack.

  • The amine attacks the carbonyl carbon of this activated intermediate.

  • The intermediate collapses to form the stable amide bond and releases a urea byproduct.

This process is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) to deprotonate the amine and the carboxylic acid. The synthesis of Lorlatinib, for instance, utilizes HATU for a critical macrocyclic amidation step.[1]

Experimental Workflow: Amide Synthesis

Amidation_Workflow cluster_setup Activation cluster_reaction Coupling cluster_workup Workup & Purification Start This compound Reagents Add Coupling Agent (e.g., HATU) + Base (e.g., DIPEA) in Solvent (e.g., DMF) Start->Reagents Dissolve & Stir AddAmine Add Amine (R-NH₂) Stir at RT (0°C to RT) Reagents->AddAmine Activate for 5-10 min Monitor Monitor via TLC/LCMS AddAmine->Monitor Stir 2-12 hours Quench Quench with Water Monitor->Quench Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Wash Wash with aq. LiCl or NH₄Cl Extract->Wash Dry Dry Organic Layer (e.g., over Na₂SO₄) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify via Chromatography Concentrate->Purify End Amide Derivative Purify->End

Caption: Workflow for HATU-Mediated Amidation.

Protocol 2: Synthesis of a Generic Amide Derivative

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 5% Lithium Chloride (LiCl) aqueous solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 10 minutes to allow for pre-activation.

  • Coupling: Add the desired amine (1.1 eq) to the activated mixture.

  • Reaction: Allow the reaction to stir at room temperature for 2-12 hours. Monitor the progress by TLC or LCMS.

  • Workup: Once the reaction is complete, pour the mixture into water and extract the product with EtOAc (3 x 20 mL).

  • Washing: Combine the organic layers and wash with 5% aqueous LiCl solution (to remove residual DMF), followed by brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

ParameterConditionRationale / Notes
Coupling Agent HATU, HBTU, EDC/HOBtEfficiently activates the carboxylic acid for amidation under mild conditions.[1]
Base DIPEA, Triethylamine (TEA)Scavenges the acid formed and prevents protonation of the amine nucleophile.
Solvent DMF, Dichloromethane (DCM)Aprotic polar solvents that are good at dissolving reactants.
Temperature 0°C to Room TemperatureMild conditions prevent side reactions and racemization of chiral centers.
Yield 70-90%Generally good to excellent depending on the amine used.

Part 3: Advanced Derivatization via Cross-Coupling Reactions

For more complex modifications, particularly C-C bond formation on the aromatic ring, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction are indispensable tools. This allows for the introduction of new aryl, heteroaryl, or alkyl groups, significantly expanding molecular diversity.

Scientific Principle: The Suzuki-Miyaura Cross-Coupling

The Suzuki reaction creates a carbon-carbon bond between an organoboron compound (e.g., a boronic acid or ester) and an organohalide (or triflate) using a palladium(0) catalyst.[5] The catalytic cycle is well-established and involves three main steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the organohalide, forming a Pd(II) complex.

  • Transmetalation: A base activates the organoboron compound, which then transfers its organic group to the palladium complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

In the context of our core molecule, a Suzuki reaction would typically be performed on a precursor that contains a suitable handle (like a bromine or iodine atom) at the desired position on the phenyl ring. The synthesis of a key Lorlatinib precursor, for example, involves a Suzuki coupling to connect two complex heterocyclic fragments.[1]

Conceptual Workflow: Suzuki Cross-Coupling

Suzuki_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Start Aryl Halide Derivative (e.g., Bromo-phenylacetic ester) Reagents Add Boronic Acid (R-B(OH)₂) + Pd Catalyst & Ligand + Base (e.g., K₂CO₃) Start->Reagents Dissolve in Solvent (e.g., Toluene/H₂O) Degas Degas Mixture (N₂ or Ar bubbling) Reagents->Degas Heat Heat to 80-100°C Degas->Heat Monitor Monitor via TLC/LCMS Heat->Monitor Stir 4-24 hours Filter Cool & Filter (e.g., through Celite) Monitor->Filter Extract Extract with Organic Solvent Filter->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify via Chromatography Concentrate->Purify End Coupled Product Purify->End

Caption: Conceptual Workflow for a Suzuki Cross-Coupling Reaction.

Protocol 3: Conceptual Synthesis of a Biaryl Acetic Acid Derivative

This is a representative protocol based on established methods for Csp²-Csp³ Suzuki couplings.[5] It assumes the starting material is an ester of a bromo-substituted analogue of our core molecule.

Materials:

  • Ester of a bromo-substituted phenylacetic acid (e.g., Ethyl 2-(2-chloro-3-fluoro-5-bromophenyl)acetate) (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.05 eq)

  • Phosphine Ligand (e.g., SPhos, XPhos) (0.10 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Toluene and Water (e.g., 4:1 mixture)

Procedure:

  • Setup: To a flask, add the bromo-phenylacetic ester (1.0 eq), arylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), ligand (0.10 eq), and K₂CO₃ (3.0 eq).

  • Inerting: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent: Add the degassed solvent mixture (e.g., Toluene/Water).

  • Reaction: Heat the mixture to 90-100°C and stir vigorously for 4-24 hours. Monitor by TLC or LCMS.

  • Workup: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent like ethyl acetate.

  • Washing & Drying: Wash the combined organic layers with brine, dry over Na₂SO₄, and filter.

  • Purification: Concentrate the solvent and purify the crude product by flash column chromatography.

  • Hydrolysis (Optional): The resulting ester can be hydrolyzed back to the carboxylic acid using standard procedures (e.g., NaOH in MeOH/H₂O) if desired.[6]

ParameterConditionRationale / Notes
Catalyst Pd(OAc)₂, Pd(PPh₃)₄A source of Pd(0) is essential for the catalytic cycle.[5]
Ligand SPhos, P(tBu)₃, etc.Stabilizes the Pd catalyst and facilitates oxidative addition/reductive elimination.
Base K₂CO₃, K₃PO₄, CsFActivates the boronic acid for transmetalation.[1][5]
Solvent Toluene/H₂O, Dioxane, DMFChoice depends on substrate solubility and reaction temperature.
Atmosphere Inert (N₂ or Ar)Prevents oxidation and deactivation of the Pd(0) catalyst.

References

Application Notes and Protocols: The Strategic Role of 2-(2-Chloro-3-fluorophenyl)acetic Acid in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Crop Protection

In the landscape of modern agrochemical research, the demand for novel active ingredients with high efficacy, specificity, and favorable environmental profiles is ever-present. Phenylacetic acid derivatives have long been recognized as crucial intermediates in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] Among these, halogenated phenylacetic acids are of particular interest due to the profound impact of halogen substituents on the physicochemical and biological properties of the final products. This guide focuses on the application of 2-(2-Chloro-3-fluorophenyl)acetic acid, a key building block for the synthesis of next-generation agrochemicals, particularly fungicides.

The presence of both chlorine and fluorine atoms on the phenyl ring of this acetic acid derivative offers a unique combination of lipophilicity and metabolic stability, which can enhance the transport and in-planta distribution of the resulting agrochemical. These halogenation patterns are often found in potent fungicides, such as the widely successful class of pyrazole carboxamides, which act as succinate dehydrogenase inhibitors (SDHIs).[3][4][5] This document provides a detailed examination of the synthetic utility of this compound, complete with a representative protocol for the synthesis of a novel fungicide, underscoring its importance for researchers and professionals in the field of crop protection.

Core Synthetic Strategy: From Carboxylic Acid to Bioactive Amide

The primary synthetic utility of this compound in agrochemical synthesis lies in its carboxylic acid functionality. This group serves as a handle for coupling the substituted phenylacetyl moiety with other fragments, most commonly through the formation of an amide or ester linkage. The amide bond, in particular, is a cornerstone of many modern fungicides due to its chemical stability and ability to participate in hydrogen bonding with target enzymes.[3][4][5]

The overall synthetic workflow can be visualized as a two-stage process:

G cluster_0 Stage 1: Activation cluster_1 Stage 2: Amide Coupling Carboxylic_Acid This compound Acid_Chloride 2-(2-Chloro-3-fluorophenyl)acetyl chloride Carboxylic_Acid->Acid_Chloride Chlorinating Agent (e.g., SOCl₂, (COCl)₂) Final_Product Target Agrochemical (e.g., N-pyrazolyl-2-(2-chloro-3-fluorophenyl)acetamide) Acid_Chloride->Final_Product Amine_Moiety Amine-containing Heterocycle (e.g., Substituted aminopyrazole) Amine_Moiety->Final_Product Amide Bond Formation (Base, Solvent)

Figure 1: General synthetic workflow.

Stage 1: Activation of the Carboxylic Acid

The direct amidation of a carboxylic acid with an amine is generally a slow and inefficient process, requiring high temperatures. To facilitate a more efficient reaction under milder conditions, the carboxylic acid is first "activated" by converting it into a more reactive derivative. The most common and industrially scalable approach is the formation of an acyl chloride (or acid chloride).[6][7][8] Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are typically employed for this transformation.[6] The choice between these reagents often depends on the scale of the reaction and the ease of removal of byproducts. Thionyl chloride, for instance, produces gaseous byproducts (SO₂ and HCl), which are easily removed, driving the reaction to completion.

Stage 2: Amide Bond Formation

Once the highly reactive 2-(2-Chloro-3-fluorophenyl)acetyl chloride is formed, it can be readily coupled with a suitable amine-containing fragment to form the desired amide. In the context of modern fungicides, this amine is often a substituted aniline or a heterocyclic amine, such as an aminopyrazole.[3][4][5] This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl generated during the reaction.[8] The choice of solvent is also critical and is usually an aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or toluene, which will not react with the acid chloride.[8]

Experimental Protocol: Synthesis of a Representative Pyrazole Carboxamide Fungicide

This section provides a detailed, step-by-step protocol for the synthesis of a hypothetical, yet representative, pyrazole carboxamide fungicide, N-(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)-2-(2-chloro-3-fluorophenyl)acetamide, starting from this compound.

Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )Notes
This compound1000523-07-8188.58Starting Material
Thionyl chloride (SOCl₂)7719-09-7118.97Chlorinating Agent
Toluene108-88-392.14Anhydrous, reaction solvent
5-Amino-1,3-dimethyl-1H-pyrazole10243-23-9111.15Coupling Partner
Triethylamine (Et₃N)121-44-8101.19Base
Dichloromethane (DCM)75-09-284.93Anhydrous, reaction solvent
Saturated Sodium Bicarbonate Solution (NaHCO₃)--For aqueous work-up
Brine (Saturated NaCl Solution)--For aqueous work-up
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying Agent
Hexane110-54-386.18For recrystallization
Ethyl Acetate141-78-688.11For recrystallization & TLC

Part 1: Synthesis of 2-(2-Chloro-3-fluorophenyl)acetyl chloride

Figure 2: Reaction scheme for acid chloride formation.

Procedure:

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add this compound (18.86 g, 0.1 mol).

  • Add anhydrous toluene (100 mL) to the flask to dissolve the starting material.

  • Slowly add thionyl chloride (14.3 g, 8.7 mL, 0.12 mol, 1.2 equivalents) to the solution at room temperature via a dropping funnel. Gas evolution (HCl and SO₂) will be observed.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by quenching a small aliquot with methanol and analyzing by GC-MS to observe the formation of the methyl ester.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 2-(2-Chloro-3-fluorophenyl)acetyl chloride is a yellow to brown oil and is used in the next step without further purification.

Causality and Trustworthiness: The use of excess thionyl chloride ensures the complete conversion of the carboxylic acid. The reaction is performed under an inert atmosphere to prevent the hydrolysis of the highly reactive acid chloride by atmospheric moisture. The removal of byproducts and excess reagent under vacuum drives the equilibrium towards the product and provides a crude product of sufficient purity for the subsequent amide coupling step.

Part 2: Synthesis of N-(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)-2-(2-chloro-3-fluorophenyl)acetamide

Figure 3: Amide coupling reaction.

Procedure:

  • In a separate 500 mL round-bottom flask under a nitrogen atmosphere, dissolve 5-amino-1,3-dimethyl-1H-pyrazole (11.12 g, 0.1 mol) and triethylamine (12.14 g, 16.7 mL, 0.12 mol, 1.2 equivalents) in anhydrous dichloromethane (200 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Dissolve the crude 2-(2-Chloro-3-fluorophenyl)acetyl chloride from Part 1 in anhydrous dichloromethane (50 mL).

  • Add the acid chloride solution dropwise to the cooled amine solution over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (1 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a mixture of ethyl acetate and hexane to afford the pure N-(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)-2-(2-chloro-3-fluorophenyl)acetamide as a white to off-white solid.

Yield and Characterization:

PropertyExpected Value
Yield: 75-85%
Appearance: White to off-white solid
¹H NMR: Expected peaks corresponding to the aromatic protons of the 2-chloro-3-fluorophenyl group, the methylene protons of the acetyl group, the methyl protons on the pyrazole ring, and the amide N-H proton.
¹³C NMR: Expected signals for the carbonyl carbon, the carbons of both aromatic rings, the methylene carbon, and the methyl carbons.
Mass Spec: Expected molecular ion peak corresponding to the molecular weight of the final product (C₁₃H₁₂ClFN₄O).

Self-Validation and Trustworthiness: The work-up procedure is designed to remove unreacted starting materials, the triethylamine hydrochloride salt, and other water-soluble impurities. The final recrystallization step ensures the high purity of the target compound. The expected characterization data provides a means to verify the structure and purity of the synthesized agrochemical.

Conclusion: A Gateway to Novel Agrochemicals

This compound stands out as a valuable and versatile intermediate in the synthesis of advanced agrochemicals. Its unique substitution pattern provides a scaffold that can be readily incorporated into complex molecules with potent biological activity. The straightforward conversion to its acyl chloride followed by amide coupling represents a robust and scalable synthetic strategy. The detailed protocol provided herein for the synthesis of a representative pyrazole carboxamide fungicide illustrates a practical application of this important building block, paving the way for the discovery and development of new and effective crop protection solutions.

References

Application Notes & Protocols: The Strategic Use of 2-(2-Chloro-3-fluorophenyl)acetic Acid in Pharmaceutical Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(2-Chloro-3-fluorophenyl)acetic acid is a uniquely substituted phenylacetic acid derivative that serves as a valuable building block in modern medicinal chemistry. Its strategic arrangement of an ortho-chloro and a meta-fluoro substituent on the phenyl ring, combined with a reactive carboxylic acid handle, provides a scaffold with distinct steric and electronic properties. This guide elucidates the rationale behind its use in drug design, focusing on its role in constructing compound libraries for structure-activity relationship (SAR) studies. We provide detailed protocols for its application in amide synthesis and discuss the anticipated impact of its substitution pattern on molecular interactions and metabolic stability.

Introduction: The Rationale for a Niche Scaffold

In the landscape of drug discovery, the selection of starting materials is a critical decision that profoundly influences the trajectory of a research program. This compound (CAS: 1000523-07-8) is not a ubiquitous starting material but rather a specialized scaffold chosen for the specific physicochemical properties imparted by its halogen substituents.[1][2] The presence of chlorine and fluorine—two of the most vital halogens in pharmaceuticals—offers a compelling toolkit for modulating a molecule's biological profile.[3]

The core value of this reagent lies in the following attributes:

  • Orthogonal Halogenation: The chlorine at the C2 (ortho) position and fluorine at the C3 (meta) position provide distinct electronic and steric influences.

  • Metabolic Blocking: Fluorine atoms are often incorporated into molecular structures to enhance metabolic stability by blocking potential sites of oxidative metabolism.[4]

  • Conformational Control: The bulky ortho-chloro substituent can restrict the rotation around the phenyl-acetic acid bond, locking the molecule into a more defined conformation. This can be advantageous for optimizing binding affinity to a biological target.[5]

  • Synthetic Handle: The carboxylic acid group is a versatile functional group that readily participates in a wide array of chemical transformations, most notably the formation of amides and esters, allowing for the exploration of diverse chemical space.[4]

This document serves as a practical guide for researchers on how to leverage these properties in a drug design campaign.

Physicochemical & Safety Profile

A foundational understanding of the reagent's properties is essential for its effective and safe use in the laboratory.

Table 1: Properties of this compound

PropertyValueSource
CAS Number 1000523-07-8[1][2]
Molecular Formula C₈H₆ClFO₂[1][2]
Molecular Weight 188.58 g/mol [1][2]
Appearance White to light yellow crystalline solid[6]
Solubility Soluble in alcohols, ketones, and ethers; slightly soluble in water[6]
Safety & Handling

As with any halogenated organic acid, appropriate safety precautions are mandatory.

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[6]

  • Engineering Controls: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[7]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[6] If inhaled, move the victim to fresh air.[7]

  • Incompatibility: Avoid strong oxidizing agents and strong bases.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Strategic Application in Drug Design

The choice to use this compound is a deliberate strategy to fine-tune a lead compound's properties. The diagram below illustrates the specific contributions of each functional component of the molecule.

G cluster_0 This compound: A Drug Design Rationale main C₈H₆ClFO₂ Scaffold chloro Ortho-Chloro Group main->chloro C2 Position fluoro Meta-Fluoro Group main->fluoro C3 Position acid Acetic Acid Side-Chain main->acid C1 Position prop1 Introduces Steric Hindrance Restricts Bond Rotation Modulates Lipophilicity chloro->prop1 prop2 Enhances Metabolic Stability Increases Binding Affinity (H-bond acceptor) Modulates pKa fluoro->prop2 prop3 Versatile Synthetic Handle Forms Amides, Esters, etc. Primary Vector for SAR Exploration acid->prop3

Caption: Key structural features of the scaffold and their strategic implications in drug design.

Structure-Activity Relationship (SAR) Insights

The substitution pattern of this molecule offers a unique opportunity for SAR exploration. However, it is critical to recognize the potential drawbacks. Research on related aryl acetamide series has shown that substitution at the 2-position (ortho) can introduce significant steric hindrance, which may lead to a decrease in biological potency by preventing optimal binding to the target protein.[5] Therefore, this scaffold is particularly useful in scenarios where:

  • A degree of conformational restriction is desired to improve selectivity or affinity.

  • The binding pocket of the target can accommodate the bulk of the ortho-chloro group.

  • The project aims to mitigate known metabolic liabilities at the C3 position of the phenyl ring.

Application Note: Synthesis of Amide Libraries for Screening

A primary application of this compound is the synthesis of amide libraries. By reacting it with a diverse collection of primary and secondary amines, researchers can rapidly generate a set of analogs to probe the chemical space around a lead compound.

The general workflow involves a standard amide coupling reaction, purification, and subsequent biological evaluation.

G start This compound + Diverse Amine Collection (R-NH₂) step1 Amide Coupling Reaction (e.g., HBTU, EDC/HOBt) start->step1 step2 Reaction Workup & Crude Purification step1->step2 step3 Purification (Flash Chromatography or Prep-HPLC) step2->step3 step4 Characterization (LCMS, NMR) step3->step4 end Amide Library for Biological Screening step4->end

Caption: General workflow for creating an amide library from the title compound for SAR studies.

Protocol: General Procedure for Amide Coupling

This protocol describes a robust and widely applicable method for the synthesis of an amide derivative from this compound using HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as the coupling agent.

Materials & Reagents
  • This compound

  • Amine of interest (1.0 - 1.2 equivalents)

  • HBTU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Step-by-Step Methodology
  • Reaction Setup:

    • To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

    • Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).

    • Stir the solution at room temperature until all solids are dissolved.

  • Activation & Amine Addition:

    • Add the amine of interest (1.1 eq) to the solution.

    • Add HBTU (1.2 eq) to the mixture.

    • Finally, add DIPEA (3.0 eq) dropwise to the stirring solution. A slight exotherm may be observed.

    • Causality Note: HBTU is an efficient coupling agent that reacts with the carboxylic acid to form a highly reactive activated ester. DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed and to deprotonate the amine, facilitating its nucleophilic attack.

  • Reaction Monitoring (Self-Validation):

    • Allow the reaction to stir at room temperature for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The consumption of the starting acid is a key indicator of reaction completion.

  • Workup & Extraction:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to remove unreacted acid and HOBt byproduct, followed by brine (1x) to remove residual water and DMF.

    • Causality Note: The basic wash with sodium bicarbonate is crucial for removing acidic components, simplifying the subsequent purification step.

  • Drying and Concentration:

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to obtain the pure amide product.

  • Characterization:

    • Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.

Conclusion

This compound is a strategic building block for medicinal chemists seeking to introduce specific steric and electronic features into their target molecules. Its utility lies not in its broad applicability, but in its capacity to solve specific drug design challenges, such as enhancing metabolic stability, controlling molecular conformation, and providing a versatile handle for SAR exploration. The protocols and insights provided herein offer a framework for leveraging this reagent's unique properties to accelerate the discovery of novel therapeutic agents.

References

Application Note: Structural Elucidation of 2-(2-Chloro-3-fluorophenyl)acetic Acid Reaction Products using NMR and High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted phenylacetic acids are cornerstone building blocks in medicinal chemistry, frequently utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other neurologically active agents. 2-(2-Chloro-3-fluorophenyl)acetic acid is a valuable intermediate whose reactivity is centered on its carboxylic acid moiety.[1] The precise structural confirmation of its reaction products is paramount for advancing drug discovery programs and ensuring the integrity of structure-activity relationship (SAR) studies. This application note provides a comprehensive guide and detailed protocols for the synthesis of representative ester and amide derivatives of this compound. We further delineate robust analytical workflows employing Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) for the unambiguous structural elucidation of these products. The methodologies described herein are designed for researchers, chemists, and drug development professionals requiring validated, step-by-step procedures for reaction monitoring and product characterization.

Introduction: The Role of Analytical Chemistry in Synthetic Programs

The combination of NMR and Mass Spectrometry provides a powerful, orthogonal approach to structure elucidation.[2][3] While mass spectrometry offers highly sensitive detection and provides the elemental composition via accurate mass measurements, NMR spectroscopy reveals the precise atomic connectivity and stereochemistry of the molecule.[4][5][6] This note focuses on two common and fundamental transformations of a carboxylic acid: esterification and amidation. By reacting this compound ( 1 ) with ethanol and benzylamine, respectively, we generate an ester ( 2 ) and an amide ( 3 ), which serve as model systems for demonstrating these critical analytical workflows.

Integrated Synthesis and Analysis Workflow

A successful synthesis campaign integrates analytical checkpoints to monitor reaction progress and confirm final product identity and purity. The workflow presented here follows a logical progression from synthesis to definitive structural confirmation.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Start Starting Material This compound (1) Reaction Chemical Reaction (Esterification or Amidation) Start->Reaction Workup Aqueous Workup & Solvent Extraction Reaction->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify Product Isolated Product (Ester 2 or Amide 3) Purify->Product MS Mass Spectrometry (LC-MS) - Molecular Weight - Elemental Composition Product->MS NMR NMR Spectroscopy - 1H, 13C - 2D (COSY, HSQC) Product->NMR Confirmation Unambiguous Structure Confirmation MS->Confirmation NMR->Confirmation

Figure 1: General workflow for the synthesis, purification, and structural analysis of reaction products.

Synthetic Protocols

The following protocols describe the synthesis of an ethyl ester and a benzylamide derivative.

Protocol I: Fischer Esterification

This protocol utilizes a classic acid-catalyzed reaction to form Ethyl 2-(2-Chloro-3-fluorophenyl)acetate ( 2 ). The acid catalyst protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic for attack by the alcohol.[7]

Esterification_Reaction compound1 This compound (1) catalyst H₂SO₄ (cat.) Δ (Reflux) compound1->catalyst compound2 Ethanol compound2->catalyst product Ethyl 2-(2-chloro-3-fluorophenyl)acetate (2) catalyst->product water H₂O catalyst->water

Figure 2: Reaction scheme for the synthesis of ester 2 .

Materials:

  • This compound ( 1 ) (1.0 g, 5.30 mmol)

  • Absolute Ethanol (20 mL)

  • Concentrated Sulfuric Acid (H₂SO₄) (0.2 mL)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate and Hexanes for chromatography

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound ( 1 ).

  • Add absolute ethanol (20 mL) and stir until the solid dissolves.

  • Carefully add 2-3 drops of concentrated sulfuric acid to the solution. Caution: Sulfuric acid is highly corrosive.[7]

  • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, concentrate the mixture under reduced pressure to remove the bulk of the ethanol.

  • Dilute the residue with ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL, until effervescence ceases), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude ester.

  • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford the pure ester ( 2 ).

Protocol II: Boric Acid-Catalyzed Amidation

This method provides a milder, "greener" alternative to traditional amidation methods that might require conversion to an acid chloride. Boric acid is believed to activate the carboxylic acid, facilitating nucleophilic attack by the amine.[8][9]

Amidation_Reaction compound1 This compound (1) catalyst Boric Acid (5 mol%) Toluene, Δ compound1->catalyst compound2 Benzylamine compound2->catalyst product N-benzyl-2-(2-chloro-3-fluorophenyl)acetamide (3) catalyst->product water H₂O catalyst->water

Figure 3: Reaction scheme for the synthesis of amide 3 .

Materials:

  • This compound ( 1 ) (1.0 g, 5.30 mmol)

  • Benzylamine (0.57 g, 5.30 mmol)

  • Boric Acid (B(OH)₃) (164 mg, 0.265 mmol, 5 mol%)

  • Toluene (25 mL)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Combine this compound ( 1 ), benzylamine, boric acid, and toluene in a round-bottom flask fitted with a Dean-Stark apparatus and reflux condenser.

  • Heat the mixture to reflux (approx. 110°C) and continue heating until water ceases to collect in the Dean-Stark trap (typically 12-18 hours).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic phase sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization or silica gel chromatography to yield the pure amide ( 3 ).

Analytical Protocols: Mass Spectrometry and NMR

Mass Spectrometry Protocol (LC-MS)

Mass spectrometry is employed to confirm the molecular weight of the products and can provide elemental composition through high-resolution measurements.[4]

Instrumentation:

  • Liquid Chromatograph coupled to a Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.

  • Ion Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.

Procedure:

  • Sample Preparation: Prepare a ~1 mg/mL stock solution of the analyte in methanol or acetonitrile. Dilute to ~10-50 µg/mL with the initial mobile phase.

  • LC Method (Generic):

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min

  • MS Parameters:

    • Scan Range: m/z 50-1000

    • Ion Mode: ESI Positive for ester/amide; ESI Negative for the starting acid.

    • Capillary Voltage: 3.5 kV

    • Collision Energy (for MS/MS): Ramp from 10-40 eV to generate fragment ions.

NMR Spectroscopy Protocol

NMR provides definitive structural proof by mapping the carbon-hydrogen framework of the molecule.[5]

Instrumentation:

  • 500 MHz NMR Spectrometer with a cryoprobe.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire the following spectra at 298 K:

    • ¹H NMR: Standard proton spectrum.

    • ¹³C{¹H} NMR: Standard proton-decoupled carbon spectrum.

    • 2D COSY (Correlation Spectroscopy): To identify proton-proton (H-H) spin couplings.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

Data Interpretation: Expected Spectroscopic Signatures

The following tables summarize the expected NMR and MS data for the starting material and its derivatives. Chemical shifts are predictive and may vary slightly based on experimental conditions.

Starting Material: this compound (1)
Analysis Expected Data Rationale
Formula C₈H₆ClFO₂---
MW 188.58 g/mol ---
HRMS (ESI-) [M-H]⁻: 187.0000Deprotonation of the carboxylic acid. The chlorine isotope pattern (³⁵Cl/³⁷Cl) will be observed at m/z 187 and 189 in a ~3:1 ratio.
¹H NMR ~11-12 ppm (br s, 1H, COOH), ~7.1-7.4 ppm (m, 3H, Ar-H), ~3.8 ppm (s, 2H, CH₂)Carboxylic acid proton is highly deshielded. Aromatic protons are in a complex region due to Cl and F substitution. Methylene protons are a singlet adjacent to the aromatic ring.
¹³C NMR ~176 ppm (C=O), ~160 ppm (d, ¹JCF ≈ 245 Hz, C-F), ~115-135 ppm (Ar-C), ~40 ppm (CH₂)Carbonyl carbon is downfield. The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF).
Product 1: Ethyl 2-(2-chloro-3-fluorophenyl)acetate (2)
Analysis Expected Data Rationale
Formula C₁₀H₁₀ClFO₂---
MW 216.63 g/mol ---
HRMS (ESI+) [M+H]⁺: 217.0426; [M+Na]⁺: 239.0245Protonation or sodium adduct formation. The chlorine isotope pattern will be observed.
¹H NMR ~7.1-7.4 ppm (m, 3H, Ar-H), ~4.2 ppm (q, J ≈ 7.1 Hz, 2H, OCH₂), ~3.7 ppm (s, 2H, ArCH₂), ~1.25 ppm (t, J ≈ 7.1 Hz, 3H, CH₃)Disappearance of the COOH proton. Appearance of the characteristic quartet and triplet for an ethyl group.
¹³C NMR ~170 ppm (C=O), ~160 ppm (d, ¹JCF ≈ 245 Hz, C-F), ~115-135 ppm (Ar-C), ~61 ppm (OCH₂), ~40 ppm (ArCH₂), ~14 ppm (CH₃)Carbonyl carbon shifts slightly upfield. New signals for the ethyl group appear.
Product 2: N-benzyl-2-(2-chloro-3-fluorophenyl)acetamide (3)
Analysis Expected Data Rationale
Formula C₁₅H₁₃ClFNO---
MW 277.72 g/mol ---
HRMS (ESI+) [M+H]⁺: 278.0742; [M+Na]⁺: 300.0562Protonation or sodium adduct formation. The chlorine isotope pattern will be observed.
¹H NMR ~7.1-7.4 ppm (m, 8H, Ar-H), ~6.5 ppm (br t, 1H, NH), ~4.4 ppm (d, J ≈ 5.8 Hz, 2H, NCH₂), ~3.7 ppm (s, 2H, ArCH₂)Appearance of signals for the benzyl group protons and the amide N-H proton. The NCH₂ is a doublet due to coupling with the N-H proton.
¹³C NMR ~169 ppm (C=O), ~160 ppm (d, ¹JCF ≈ 245 Hz, C-F), ~115-138 ppm (Ar-C), ~44 ppm (NCH₂), ~42 ppm (ArCH₂)Carbonyl carbon is in the typical amide region. New signals for the benzyl group carbons appear.
Illustrative MS/MS Fragmentation

Tandem mass spectrometry (MS/MS) of the protonated amide ( 3 ) would provide further structural confirmation. Key fragmentation pathways involve the cleavage of the amide bonds.

MS_Fragmentation Parent [M+H]⁺ m/z 278.07 Frag1 Benzylic Cation [C₇H₇]⁺ m/z 91.05 Parent->Frag1 Amide Cleavage Frag2 Acylium Ion [C₈H₅ClFO]⁺ m/z 171.01 Parent->Frag2 Loss of Benzylamine Frag3 Tropylium Ion [C₇H₇]⁺ m/z 91.05 (rearranged) Frag1->Frag3 Rearrangement Frag4 Loss of Benzylamine [C₈H₆ClFO]⁺ m/z 173.01

Figure 4: Predicted MS/MS fragmentation pathway for protonated amide 3 .

Conclusion

The protocols and analytical strategies detailed in this application note provide a comprehensive framework for the synthesis and characterization of derivatives of this compound. By systematically applying both one- and two-dimensional NMR techniques alongside high-resolution mass spectrometry, researchers can achieve unambiguous structural assignment of their target molecules. This level of analytical rigor is non-negotiable in modern chemical research and drug development, ensuring that subsequent biological and pharmacological studies are based on a foundation of confirmed molecular identity. The combined power of these techniques enables confident decision-making, accelerating the journey from synthetic target to potential drug candidate.[10]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yields in 2-(2-Chloro-3-fluorophenyl)acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the synthesis of 2-(2-Chloro-3-fluorophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we will dissect common synthetic routes, troubleshoot yield-limiting side reactions, and provide detailed, field-proven protocols to enhance the efficiency and purity of your reactions.

Introduction: The Synthetic Challenge

This compound is a key building block in the synthesis of various pharmaceutical agents. While several synthetic pathways exist, achieving high yields consistently can be challenging due to competing side reactions and the nuanced reactivity of the substituted phenyl ring. This guide provides a structured approach to identifying and resolving these issues.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems encountered during synthesis in a question-and-answer format, providing causal explanations and actionable solutions.

Scenario 1: Low Conversion of Starting Benzyl Halide in Malonic Ester Synthesis

Question: "I'm attempting to synthesize this compound via a malonic ester pathway, starting with 2-chloro-3-fluorobenzyl bromide and diethyl malonate. My yields are consistently low, with significant recovery of the unreacted benzyl bromide. What's going wrong?"

Root Cause Analysis: Low conversion in the alkylation step of a malonic ester synthesis typically points to one of several issues: insufficiently strong base, steric hindrance, or suboptimal reaction conditions. The formation of the malonate enolate is a critical equilibrium-driven step.

  • Base Selection: The pKa of diethyl malonate is approximately 13. While a common base like sodium ethoxide (NaOEt) in ethanol is often used, its basicity might not be sufficient to drive the enolate formation to completion, especially if there are proton sources (like water) present.

  • Steric Hindrance: The ortho-chloro substituent on the benzyl halide can sterically hinder the approach of the bulky diethyl malonate enolate, slowing down the desired SN2 reaction.

  • Solvent Effects: The choice of solvent can dramatically influence the reactivity of the nucleophile. Protic solvents like ethanol can solvate the enolate, reducing its nucleophilicity.

Troubleshooting Protocol & Recommendations:

  • Optimize Base and Solvent System:

    • Action: Switch from sodium ethoxide in ethanol to a stronger, non-nucleophilic base in an aprotic solvent. Sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is a superior choice. NaH irreversibly deprotonates the malonic ester, driving the enolate formation to completion.

    • Causality: Aprotic solvents do not solvate the enolate as strongly, leaving it more "naked" and nucleophilic, which helps to overcome the steric barrier.

  • Control Reaction Temperature:

    • Action: Perform the deprotonation of diethyl malonate with NaH at 0°C to control the initial exothermic reaction. After the addition of the 2-chloro-3-fluorobenzyl bromide, allow the reaction to slowly warm to room temperature and then gently heat to 50-60°C to drive the SN2 reaction to completion.

    • Causality: Higher temperatures provide the necessary activation energy to overcome the steric hindrance from the ortho-substituent.

  • Monitor Reaction Progress:

    • Action: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting benzyl bromide. This prevents premature quenching of the reaction.

Data Summary: Reagent & Condition Optimization

ParameterStandard Condition (Low Yield)Optimized Condition (Improved Yield)Rationale
Base Sodium Ethoxide (NaOEt)Sodium Hydride (NaH)Irreversible deprotonation, higher enolate concentration.
Solvent Ethanol (Protic)Tetrahydrofuran (THF) (Aprotic)Enhances nucleophilicity of the enolate.
Temperature Room Temperature0°C to 60°C (Gradual)Overcomes activation energy barrier for SN2 reaction.
Scenario 2: Formation of Dialkylated Byproduct in Malonic Ester Synthesis

Question: "My malonic ester synthesis is working, but I'm getting a significant amount of a higher molecular weight impurity that is difficult to separate. Mass spectrometry suggests it's a dialkylated product. How can I prevent this?"

Root Cause Analysis: The formation of a dialkylated product is a well-known drawback of the malonic ester synthesis.[1][2] After the first successful alkylation, the resulting mono-alkylated malonic ester still possesses one acidic proton. This proton can be removed by any remaining base or by the malonate enolate itself, creating a new enolate that can react with a second molecule of the benzyl halide.

Mitigation Strategies:

  • Control Stoichiometry:

    • Action: Use a slight excess of the diethyl malonate (e.g., 1.2 to 1.5 equivalents) relative to the benzyl halide. This ensures that the benzyl halide is consumed before significant dialkylation can occur.

    • Causality: By making the benzyl halide the limiting reagent, the probability of a second alkylation event is statistically reduced.

  • Reverse Addition:

    • Action: After forming the malonate enolate with the base, slowly add this enolate solution to the solution of the 2-chloro-3-fluorobenzyl bromide.

    • Causality: This "inverse addition" technique maintains a low concentration of the enolate in the presence of an excess of the alkylating agent, favoring mono-alkylation.

Workflow Diagram: Minimizing Dialkylation

G cluster_prep Enolate Preparation cluster_reaction Alkylation Step prep_malonate Diethyl Malonate prep_enolate Form Malonate Enolate (0°C) prep_malonate->prep_enolate prep_base NaH in THF prep_base->prep_enolate add_enolate Slowly add Enolate Solution to Benzyl Bromide Solution prep_enolate->add_enolate Inverse Addition benzyl_halide 2-Chloro-3-fluorobenzyl Bromide (Limiting Reagent) benzyl_halide->add_enolate mono_product Desired Mono-alkylated Product add_enolate->mono_product

Caption: Inverse addition workflow to minimize dialkylation.

Scenario 3: Incomplete Hydrolysis and Decarboxylation

Question: "I've successfully performed the alkylation step, but during the final hydrolysis and decarboxylation with aqueous acid and heat, my yield of the final acetic acid is poor. I seem to have a mix of the di-acid and the ester."

Root Cause Analysis: The final step involves two distinct reactions: saponification (ester hydrolysis) followed by decarboxylation.[3][4] Incomplete reaction is often due to insufficient heating, incorrect pH, or phase separation issues.

  • Hydrolysis: Saponification requires a strong base (like NaOH or KOH) to hydrolyze the two ester groups to a dicarboxylate salt.

  • Decarboxylation: The subsequent decarboxylation of the malonic di-acid requires strong acidic conditions (e.g., H₂SO₄ or HCl) and heat to proceed efficiently.

Optimized Two-Step Protocol:

  • Step 1: Saponification (Base Hydrolysis)

    • Methodology: To the alkylated malonic ester, add a solution of 3-4 equivalents of potassium hydroxide (KOH) in a mixture of water and ethanol. Heat the mixture to reflux (80-90°C) for 2-3 hours until the hydrolysis is complete (monitor by TLC, observing the disappearance of the starting ester).

    • Causality: The ethanol acts as a co-solvent to ensure the organic ester is miscible with the aqueous base, facilitating a complete and rapid hydrolysis.

  • Step 2: Acidification and Decarboxylation

    • Methodology: After cooling the reaction mixture, carefully acidify it to a pH of 1-2 with concentrated sulfuric acid or hydrochloric acid. Then, heat the acidic mixture to 100-110°C. Carbon dioxide evolution should be observed. Continue heating until gas evolution ceases (typically 1-2 hours).

    • Causality: Strong acid protonates the dicarboxylate to form the unstable β-keto acid (in this case, a substituted malonic acid), which readily loses CO₂ upon heating to form the final product.

Part 2: Alternative Synthetic Routes & FAQs

Q1: Are there viable alternatives to the malonic ester synthesis for this compound?

A1: Yes, two common alternatives are the hydrolysis of the corresponding nitrile and the carboxylation of a Grignard reagent.

  • Nitrile Hydrolysis: This involves an SN2 reaction between 2-chloro-3-fluorobenzyl bromide and sodium cyanide (NaCN) to form 2-(2-chloro-3-fluorophenyl)acetonitrile. The nitrile is then hydrolyzed under strong acidic or basic conditions to yield the carboxylic acid.[5][6] This method adds a carbon atom and is very effective for primary halides.

  • Grignard Carboxylation: 2-chloro-3-fluorobenzyl chloride can be converted into a Grignard reagent using magnesium metal.[5][7] This highly nucleophilic organometallic reagent then reacts with solid carbon dioxide (dry ice) in an ether solvent, followed by an acidic workup, to produce the desired carboxylic acid.[6][8] Care must be taken to use scrupulously dry conditions as Grignard reagents are strong bases and react readily with water.[9]

Route Comparison Diagram

G cluster_malonic Malonic Ester Synthesis cluster_nitrile Nitrile Hydrolysis cluster_grignard Grignard Carboxylation start 2-Chloro-3-fluorobenzyl Bromide/Chloride malonic1 1. Diethyl Malonate, NaH 2. H3O+, Heat start->malonic1 nitrile1 1. NaCN start->nitrile1 grignard1 1. Mg, Dry Ether start->grignard1 final_product 2-(2-Chloro-3-fluorophenyl) acetic acid malonic1->final_product nitrile2 2. H3O+, Heat nitrile1->nitrile2 nitrile2->final_product grignard2 2. CO2 (solid) grignard1->grignard2 grignard3 3. H3O+ grignard2->grignard3 grignard3->final_product

Caption: Major synthetic routes to the target molecule.

Q2: My Grignard reaction is failing. What are the most common reasons?

A2: Grignard reaction failures are almost always due to the presence of water or other protic functional groups. The Grignard reagent is a very strong base and will be quenched by even trace amounts of water in the glassware, solvent, or on the surface of the magnesium. Ensure all glassware is oven-dried, use anhydrous solvents (typically anhydrous ether or THF), and use freshly crushed magnesium turnings. Additionally, the starting halide must not contain acidic protons (e.g., -OH, -NH, -SH groups).[5][7]

Q3: What is the best way to purify the final this compound product?

A3: The final product is a crystalline solid.[10] The most common purification method is recrystallization. After the acidic workup and extraction of the product into an organic solvent (like ethyl acetate or diethyl ether), the solvent is removed under reduced pressure. The crude solid can then be recrystallized from a suitable solvent system, such as a mixture of hexane and ethyl acetate or toluene. This process is highly effective at removing residual starting materials and byproducts.

References

Technical Support Center: Synthesis of 2-(2-Chloro-3-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-Chloro-3-fluorophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and structurally similar phenylacetic acid derivatives. The information provided herein is based on established chemical principles and field-proven insights to ensure you can troubleshoot and optimize your synthetic protocols effectively.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues that arise during the synthesis of this compound and related compounds.

Q1: My Grignard reaction to form the phenylacetic acid is failing to initiate. What are the likely causes and solutions?

A1: The initiation of a Grignar'd reaction is highly sensitive to the reaction conditions. The primary culprits for a failed initiation are typically the presence of moisture or impurities on the magnesium surface.

  • Moisture Contamination: Grignard reagents are potent bases and will react with even trace amounts of water, which is a faster reaction than the desired formation of the carbon-carbon bond.[1] Ensure all glassware is rigorously dried, and all solvents are anhydrous.[1]

  • Magnesium Surface Passivation: The magnesium turnings can have a passivating oxide layer that prevents the reaction from starting. This can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.

  • Reagent Purity: The purity of the starting 2-chloro-3-fluorobenzyl halide is crucial. Impurities can inhibit the reaction. Ensure the starting material is pure before use.

Q2: I am observing a significant amount of a dimeric byproduct in my Grignard reaction. How can I minimize this?

A2: The formation of a dimeric byproduct, 1,2-bis(2-chloro-3-fluorophenyl)ethane, is a common side reaction in Grignard syntheses involving benzyl halides. This occurs through a coupling reaction between the Grignard reagent and the starting alkyl halide.[2][3]

To minimize this:

  • Slow Addition: Add the benzyl halide solution to the magnesium suspension slowly and at a controlled rate to maintain a low concentration of the halide in the reaction mixture.

  • Temperature Control: If the reaction becomes too vigorous, it can favor the formation of the dimer.[4] Maintain a gentle reflux to control the reaction rate.

Q3: My hydrolysis of 2-(2-Chloro-3-fluorophenyl)acetonitrile to the carboxylic acid is incomplete. How can I drive the reaction to completion?

A3: Incomplete hydrolysis of the nitrile is a common issue. The amide is formed as an intermediate, and forcing it to the carboxylic acid can be challenging.[5][6]

  • Reaction Time and Temperature: Ensure you are heating the reaction for a sufficient duration at the appropriate temperature. For acid-catalyzed hydrolysis, refluxing for several hours is often necessary.

  • Acid/Base Concentration: The concentration of the acid or base used for hydrolysis is critical. For acid hydrolysis, a strong acid like sulfuric acid is often used.[4] For base hydrolysis, a sufficient excess of a strong base like sodium hydroxide is required.

  • Monitoring the Reaction: Use thin-layer chromatography (TLC) to monitor the disappearance of the starting nitrile and the intermediate amide.

Troubleshooting Guides

This section provides more in-depth troubleshooting for specific synthetic routes to this compound.

Guide 1: Synthesis via Grignard Reaction

This route typically involves the reaction of a 2-chloro-3-fluorobenzyl halide with magnesium to form the Grignard reagent, followed by carboxylation with carbon dioxide.

Problem: Low Yield of the Desired Phenylacetic Acid

Possible Cause Explanation Suggested Solution
Grignard Reagent Concentration An inaccurate estimation of the Grignard reagent concentration can lead to incorrect stoichiometry in the carboxylation step.[1]Titrate a small aliquot of the Grignard reagent before the addition of carbon dioxide to determine its exact concentration.
Inefficient Carboxylation The reaction with carbon dioxide (dry ice) can be inefficient if not performed correctly.Crush the dry ice to increase its surface area and pour the Grignard solution onto a large excess of the crushed dry ice with vigorous stirring.[4]
Side Reactions As mentioned in the FAQs, the formation of the dimeric byproduct is a significant competing reaction.Implement slow addition and temperature control as described in the FAQ section.
Work-up Issues The acidic work-up is necessary to protonate the carboxylate salt.[4] Improper pH adjustment can lead to loss of product.After the reaction with CO2, carefully add a strong acid like HCl until the aqueous layer is acidic (pH 1-2) to ensure complete protonation of the product.

Experimental Workflow: Grignard Synthesis

G cluster_prep Grignard Reagent Preparation cluster_reaction Carboxylation cluster_workup Work-up & Isolation A 2-Chloro-3-fluorobenzyl halide + Mg B Grignard Reagent Formation A->B Anhydrous Ether C Reaction with CO2 (Dry Ice) B->C D Magnesium Carboxylate Salt C->D E Acidic Work-up (HCl) D->E F This compound E->F G cluster_cyanation Cyanation cluster_hydrolysis Hydrolysis A 2-Chloro-3-fluorobenzyl chloride + NaCN B 2-(2-Chloro-3-fluorophenyl)acetonitrile A->B DMSO or DMF C Acid or Base Hydrolysis B->C D This compound C->D G A 2-Chloro-3-fluoroacetophenone B Reaction with Sulfur and Amine (e.g., Morpholine) A->B C Thioamide Intermediate B->C D Hydrolysis (Acid or Base) C->D E This compound D->E

References

Technical Support Center: Optimization of Reaction Parameters for 2-(2-Chloro-3-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSS-CFPAA-20260107 Version: 1.0 For Internal and Client Use

Introduction

Welcome to the technical support guide for the synthesis of 2-(2-Chloro-3-fluorophenyl)acetic acid (CAS No. 1000523-07-8). This molecule is a crucial building block in medicinal chemistry and drug development, making the reliability and efficiency of its synthesis paramount. This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms and a systematic approach to troubleshooting and optimization. We will explore the causality behind experimental choices to empower you to resolve issues encountered during your synthesis campaigns.

This document is structured as an interactive Question-and-Answer guide, addressing specific, practical problems you may face in the lab.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses the most frequent challenges encountered during the synthesis of this compound. We focus on two primary and industrially relevant synthetic routes: the hydrolysis of 2-(2-chloro-3-fluorophenyl)acetonitrile and the carboxylation of a Grignard reagent.

dot

Troubleshooting_Low_Yield Troubleshooting Flowchart: Low Product Yield start Problem: Low Yield of This compound route_check Which synthetic route was used? start->route_check nitrile Nitrile Hydrolysis route_check->nitrile Nitrile grignard Grignard Carboxylation route_check->grignard Grignard incomplete_hydrolysis Q: Is hydrolysis incomplete? Check for amide intermediate or unreacted nitrile via TLC/HPLC. nitrile->incomplete_hydrolysis grignard_formation Q: Did the Grignard reagent form? Observe for initiation (bubbling, color change). Quench a small aliquot with I2. grignard->grignard_formation hydrolysis_solution A: Increase reaction time/temperature. Increase concentration of acid/base. Consider biphasic conditions with a phase-transfer catalyst. incomplete_hydrolysis->hydrolysis_solution Yes grignard_solution A: Ensure strictly anhydrous conditions. Activate Mg turnings (I2 crystal, mechanical stirring). Use appropriate solvent (THF, Et2O). grignard_formation->grignard_solution No carboxylation_issue Q: Was carboxylation inefficient? Check for benzene byproduct (from quenching with protic sources) or Wurtz coupling dimer. grignard_formation->carboxylation_issue Yes carboxylation_solution A: Use freshly crushed dry ice or high-purity CO2 gas. Maintain low temperature (-78°C to 0°C) during addition. Ensure rapid stirring to prevent localized CO2 saturation. carboxylation_issue->carboxylation_solution Yes Protocol_1_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification a 1. Charge flask with 2-(2-chloro-3-fluorophenyl)acetonitrile. b 2. Add 60% aqueous sulfuric acid. a->b c 3. Heat mixture to reflux (approx. 110-120°C). b->c d 4. Monitor by TLC/HPLC until nitrile is consumed (4-8h). c->d e 5. Cool reaction to RT, then pour over ice. d->e f 6. Extract product with ethyl acetate (3x). e->f g 7. Wash combined organic layers with brine. f->g h 8. Dry over anhydrous Na2SO4, filter, and concentrate. g->h i 9. Recrystallize crude solid from toluene/hexanes. h->i

Technical Support Center: Purification of 2-(2-Chloro-3-fluorophenyl)acetic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(2-chloro-3-fluorophenyl)acetic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of molecules. Drawing upon extensive field experience and established chemical principles, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of high-purity material.

Introduction: The Challenge of Purifying Halogenated Phenylacetic Acids

This compound and its derivatives are key intermediates in the synthesis of a variety of pharmacologically active compounds. However, their purification presents a unique set of challenges stemming from the electronic nature of the halogen substituents, the potential for isomeric impurities, and the persistence of reaction byproducts. This guide will address these issues systematically, providing both theoretical understanding and practical, step-by-step solutions.

Part 1: Troubleshooting Common Purification Issues

This section addresses the most frequently encountered problems during the purification of this compound and provides actionable troubleshooting steps.

Issue 1: Oiling Out or Poor Crystal Formation During Recrystallization

Q1: My product is oiling out instead of crystallizing, or I'm getting very fine, impure needles. What's causing this and how can I fix it?

A1: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. This is a common issue with halogenated aromatic compounds due to their often lower melting points and unpredictable solubility behavior. Rapid crystallization, leading to fine needles that trap impurities, is often a result of using a solvent system where the compound is too soluble at room temperature or cooling the solution too quickly.[1]

Causality and Expert Insight: The presence of impurities can depress the melting point of your compound, making it more prone to oiling out. Furthermore, the electronic effects of the chlorine and fluorine atoms influence the crystal lattice energy, which can be disrupted by even minor impurities, hindering proper crystal formation.

Troubleshooting Protocol:

  • Re-evaluate Your Solvent System:

    • Single Solvent: If you are using a single solvent, your compound may be too soluble. A good recrystallization solvent should dissolve the compound when hot but sparingly when cold.[2][3] Try a less polar solvent in which the compound has lower solubility.

    • Two-Solvent System: This is often more effective. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble, but miscible with the good solvent) dropwise until you observe persistent cloudiness. Reheat to clarify and then allow to cool slowly.[4] Common solvent systems to explore are listed in the table below.

  • Control the Cooling Rate: Slow cooling is crucial for the formation of large, pure crystals.

    • Allow the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels, before moving it to an ice bath.

    • Consider using a Dewar flask for very slow, controlled cooling.

  • Scratching and Seeding:

    • If crystals are slow to form, scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites.

    • If you have a small amount of pure product, add a "seed crystal" to the cooled solution to initiate crystallization.

  • Reduce Impurity Load: If oiling out persists, it may be due to a high concentration of impurities. Consider a preliminary purification step, such as a quick filtration through a small plug of silica gel, before attempting recrystallization.

Solvent SystemRationale
Toluene/HexanesToluene is a good solvent for aromatic compounds, while hexanes act as an effective anti-solvent.
Ethyl Acetate/HexanesA versatile system with a good polarity difference.
Methanol/Water or Ethanol/WaterThe alcohol dissolves the compound, and water induces precipitation. Be cautious, as water can sometimes promote oiling out if the compound is not sufficiently polar.[5][6]
Dichloromethane/HexanesEffective for moderately polar compounds.

Table 1: Recommended Recrystallization Solvent Systems

Issue 2: Persistent Impurities After Multiple Recrystallizations

Q2: I've recrystallized my product multiple times, but I still see a persistent impurity in the NMR/HPLC analysis. What could this be and how do I get rid of it?

A2: Persistent impurities in halogenated phenylacetic acid derivatives are often positional isomers or byproducts from the synthetic route that have very similar solubility profiles to the desired product.

Causality and Expert Insight: Common synthetic routes to this compound can lead to specific, hard-to-remove impurities:

  • Positional Isomers: Depending on the starting materials and reaction conditions, isomers such as 2-(2-chloro-5-fluorophenyl)acetic acid or 2-(3-chloro-2-fluorophenyl)acetic acid can form. These isomers often co-crystallize with the desired product due to their similar structures and polarities.

  • Unreacted Starting Materials: Incomplete reactions can leave starting materials that are structurally similar to the product.

  • Byproducts from Nitrile Hydrolysis: If the synthesis proceeds through a nitrile intermediate (e.g., 2-(2-chloro-3-fluorophenyl)acetonitrile), incomplete hydrolysis can leave residual nitrile or the corresponding amide. The hydrolysis of nitriles can sometimes be sluggish.[7]

  • Byproducts from the Willgerodt-Kindler Reaction: If this route is used from a corresponding acetophenone, side products can include the corresponding amide and other sulfur-containing impurities. The reaction is known to produce a mixture of products.[8][9][10][11][12]

Troubleshooting Workflow:

G start Persistent Impurity Detected identify Identify Impurity (LC-MS, NMR) start->identify isomer Isomeric Impurity identify->isomer Similar m/z, different retention time byproduct Synthetic Byproduct identify->byproduct Different m/z chromatography Column Chromatography isomer->chromatography chiral_sep Chiral Separation (if applicable) isomer->chiral_sep acid_base Acid-Base Extraction byproduct->acid_base recrystallize Re-evaluate Recrystallization byproduct->recrystallize pure Pure Product chromatography->pure chiral_sep->pure acid_base->pure recrystallize->pure

Caption: Troubleshooting workflow for persistent impurities.

Detailed Protocols:

  • Column Chromatography: This is the most effective method for separating isomers and other closely related impurities.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in hexanes is a good starting point. The addition of a small amount of acetic acid (0.1-1%) to the mobile phase can improve peak shape and reduce tailing for acidic compounds.

    • Alternative Phases: For particularly challenging separations, consider using a phenyl- or pentafluorophenyl (PFP)-functionalized silica phase, which can offer different selectivity for aromatic and halogenated compounds.[13]

  • Acid-Base Extraction: This technique can be used to remove neutral or basic impurities from your acidic product.

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Wash with a saturated aqueous solution of sodium bicarbonate. Your acidic product will move to the aqueous layer as its sodium salt.

    • Separate the layers. The organic layer contains neutral and basic impurities.

    • Acidify the aqueous layer with cold 1M HCl to precipitate your pure product.

    • Extract the product back into an organic solvent, dry, and concentrate.

Part 2: FAQs on Specific Purification Challenges

Q3: My final product has a greyish or black tint, suggesting residual palladium catalyst from a cross-coupling reaction. How can I effectively remove it?

A3: Residual palladium is a common issue in modern organic synthesis and can be challenging to remove completely by standard chromatography or crystallization.

Expertise & Experience: Palladium can exist in various forms in a post-reaction mixture, including colloidal nanoparticles, which can be difficult to filter. Several specialized methods are available for palladium scavenging.

  • Filtration through Celite®: A simple first step is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite®. This can remove a significant portion of the heterogeneous catalyst.[14]

  • Activated Carbon Treatment: Stirring the solution of your crude product with activated carbon for a few hours can effectively adsorb residual palladium. However, be aware that this can sometimes lead to product loss through adsorption as well.

  • Thiol-based Scavengers: Reagents like 2,4,6-trimercaptotriazine (TMT) or thiol-functionalized silica gels are highly effective at chelating and precipitating palladium.[1][15] These can be added to the reaction mixture and the resulting palladium complex filtered off. Dithiocarbamates are another class of reagents that can be used to precipitate transition metals.[16]

Q4: I suspect my product is undergoing decarboxylation at high temperatures. What are the signs and how can I prevent this?

A4: Phenylacetic acids, particularly those with certain substitution patterns, can be susceptible to decarboxylation upon prolonged heating, leading to the formation of the corresponding toluene derivative (in this case, 2-chloro-3-fluorotoluene).

Trustworthiness: The primary sign of decarboxylation is the appearance of a new, less polar spot on TLC and corresponding signals in the NMR spectrum (e.g., a new methyl singlet and the disappearance of the methylene singlet and carboxylic acid proton). This is often accompanied by gas evolution (CO2) if the reaction is significant.

Preventative Measures:

  • Avoid Excessive Heat: During recrystallization, use the minimum temperature necessary to dissolve the solid. Avoid prolonged heating at reflux.

  • Use a Lower Boiling Point Solvent: If possible, choose a recrystallization solvent with a lower boiling point.

  • Concentration under Reduced Pressure: When removing solvents, use a rotary evaporator at a moderate temperature to avoid thermal decomposition.

Q5: My product is a racemic mixture, and I need to separate the enantiomers. What are my options?

A5: The separation of enantiomers, or chiral resolution, is a critical step if the desired biological activity is specific to one enantiomer.

Authoritative Grounding: Chiral chromatography is the most common and effective method for enantiomeric separation on both analytical and preparative scales.[17][18]

  • Chiral HPLC: This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. For acidic compounds like this compound, anion-exchange type CSPs, such as those based on quinine or quinidine derivatives, are often successful.[19]

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic acid with a chiral base (e.g., (R)- or (S)-1-phenylethylamine) to form diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization. The desired enantiomer of the acid can then be recovered by acidification of the separated salt.

Part 3: Experimental Protocols

Protocol 1: Optimized Recrystallization of this compound
  • Solvent Selection: Begin by testing the solubility of a small amount of crude material in various solvent systems (see Table 1) to find a suitable one. For this example, we will use a toluene/hexanes system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot toluene required to fully dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Induce Crystallization: While the toluene solution is still hot, add hexanes dropwise with stirring until the solution becomes faintly cloudy. Add a few more drops of hot toluene to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. For optimal crystal growth, you can place the flask in an insulated container.

  • Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexanes to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Procedure for Column Chromatography
  • Column Packing: Pack a glass column with silica gel using a slurry method with your chosen eluent system (e.g., 95:5 hexanes:ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the starting mobile phase. Collect fractions and monitor their composition by TLC.

  • Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute your product and any more polar impurities.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

References

preventing decomposition of 2-(2-Chloro-3-fluorophenyl)acetic acid during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(2-Chloro-3-fluorophenyl)acetic acid (CAS No. 1000523-07-8). This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate decomposition and optimize reaction outcomes when using this versatile building block.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low when using this compound, and I'm observing an unexpected byproduct. What is happening?

A: Low yields are frequently traced back to the decomposition of the starting material, primarily through decarboxylation. Phenylacetic acids, especially when subjected to thermal stress, can irreversibly lose carbon dioxide (CO₂) to form the corresponding toluene derivative—in this case, 2-chloro-1-fluoro-3-methylbenzene.[1][2] This is a common degradation pathway for this class of compounds.

The key driver for this reaction is often elevated temperature.[3][4] If your reaction protocol involves heating above 80-100 °C, you are likely promoting this side reaction. The mechanism can vary depending on the pH of your reaction medium; both the neutral carboxylic acid and its carboxylate anion can undergo decarboxylation, though potentially through different mechanistic pathways.[1][2]

Troubleshooting Steps:

  • Lower the Reaction Temperature: Evaluate if the reaction can proceed at a lower temperature, even if it requires a longer reaction time.

  • Analyze Byproducts: Use GC-MS or LC-MS to identify impurities. The presence of a mass corresponding to 2-chloro-1-fluoro-3-methylbenzene is a strong indicator of decarboxylation.

  • Optimize Activation: For reactions like amide or ester formation, instead of relying on high temperatures for direct condensation, use a chemical activating agent at a lower temperature. (See Q3 for more details).

Q2: My reaction mixture is turning dark brown or black. Is this related to the decomposition of the phenylacetic acid?

A: Yes, a significant color change to dark brown or black often signals decomposition and the formation of polymeric or tar-like byproducts. This can be caused by several factors:

  • Oxidative Decomposition: In the presence of air (oxygen) and certain metal catalysts (like copper), phenylacetic acids can undergo oxidative decarboxylation to form aldehydes or ketones.[5] These carbonyl compounds can be highly reactive and may polymerize or undergo further side reactions, leading to discoloration.

  • High Thermal Stress: Extreme temperatures can lead to more complex, uncontrolled decomposition pathways beyond simple decarboxylation, resulting in charring.[3][4]

  • Reagent Incompatibility: Strong bases or highly reactive reagents might be reacting with the phenyl ring or the activated benzylic position, especially under harsh conditions.

Troubleshooting Steps:

  • Inert Atmosphere: Always run your reactions under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen, especially if you are using transition metal catalysts.

  • Purify Reagents: Ensure all solvents and reagents are pure and dry. Impurities can sometimes act as catalysts for decomposition pathways.[6]

  • Controlled Reagent Addition: Add strong bases or other highly reactive reagents slowly and at a controlled temperature (e.g., 0 °C) to manage any exothermic processes and prevent localized overheating.

Q3: How can I effectively perform an amide coupling with this compound without causing decomposition?

A: Direct thermal amidation of a carboxylic acid with an amine requires high temperatures (often >180°C), which will certainly induce decarboxylation of this substrate.[7] Furthermore, the amine (a base) can deprotonate the carboxylic acid, forming a highly unreactive carboxylate salt, which hinders the reaction.[7][8]

The solution is to convert the carboxylic acid into a more reactive species (an activated intermediate) that can react with the amine under milder conditions. This is the basis of modern amide coupling chemistry.

Recommended Approach: In-Situ Activation

  • Choose a Coupling Reagent: Use a standard peptide coupling reagent. Common choices include:

    • Carbodiimides: EDC (or DCC) in combination with an additive like HOBt or HOAt.

    • Uronium/Phosphonium Salts: HATU, HBTU, or PyBOP. These are often highly efficient.

  • Select an Appropriate Solvent: Use anhydrous polar aprotic solvents like DMF, NMP, or DCM.

  • Use a Non-Nucleophilic Base: A mild, non-nucleophilic base like DIPEA or NMM is often required to neutralize acid byproducts and facilitate the reaction without deprotonating the starting carboxylic acid excessively.

  • Maintain Low Temperatures: The activation and coupling can typically be performed between 0 °C and room temperature, completely avoiding thermal decomposition.

A direct catalytic amidation using reagents like NiCl₂ has been reported for phenylacetic acids, but still requires elevated temperatures (e.g., 110°C in toluene), which may still pose a risk for this specific substituted analogue.[7] Milder borate ester-mediated methods have also been developed.[9]

Q4: How should I properly store and handle this compound to ensure its long-term stability?

A: Proper storage is critical for maintaining the integrity of the reagent. The key is to protect it from conditions that promote degradation.

  • Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[10] A temperature of 2-8 °C (refrigerated) is ideal.

  • Avoid Contaminants: Keep it away from strong bases, oxidizing agents, and moisture. Phenylacetic acid is mildly corrosive and will react with bases.[11]

  • Inert Handling: When weighing and handling the material, do so in a controlled environment. If it is a particularly sensitive reaction, consider handling it in a glovebox or under a stream of inert gas.

In-Depth Troubleshooting Guides

Guide 1: Visualizing and Understanding Decomposition Pathways

The primary decomposition routes for this compound are thermal decarboxylation and oxidation. Understanding these pathways is the first step in preventing them.

DecompositionPathways cluster_main This compound cluster_paths Decomposition Conditions & Pathways cluster_products Decomposition Products Start C₈H₆ClFO₂ Heat High Temperature (>100 °C) (Thermal Stress) Start->Heat - CO₂ Oxidant Oxidizing Agent (e.g., O₂, Cu²⁺) Start->Oxidant + [O] Decarbox 2-Chloro-1-fluoro-3-methylbenzene (Decarboxylation Product) Heat->Decarbox Oxidized 2-(2-Chloro-3-fluorophenyl)acetaldehyde (Oxidation Product) Oxidant->Oxidized Polymer Polymeric Byproducts Oxidized->Polymer Further Reactions

Caption: Primary decomposition pathways for the target molecule.

Guide 2: Troubleshooting Workflow for Failed Reactions

When a reaction fails, a systematic approach can help identify the root cause. Follow this logical workflow.

TroubleshootingWorkflow Start Reaction Failed (Low Yield / Impure) Analysis Analyze Crude Reaction Mixture (LC-MS, GC-MS, NMR) Start->Analysis CheckStart Is Starting Material Consumed? Analysis->CheckStart NoConsume No, SM remains CheckStart->NoConsume No Consumed Yes, SM consumed CheckStart->Consumed Yes IdentifyByproduct Identify Major Byproducts Decarbox Byproduct = Decarboxylated SM? IdentifyByproduct->Decarbox Inactive Cause: Insufficient Activation or Unreactive Salt Formation NoConsume->Inactive Consumed->IdentifyByproduct Solution1 Solution: 1. Use stronger coupling agent. 2. Check reagent/solvent quality. 3. Verify stoichiometry of base. Inactive->Solution1 Oxidation Byproduct = Oxidized SM or Dark Tar? Decarbox->Oxidation No HeatIssue Cause: Thermal Decomposition Decarbox->HeatIssue Yes Other Other Byproducts Oxidation->Other No OxIssue Cause: Oxidation Oxidation->OxIssue Yes Solution2 Solution: 1. Lower reaction temperature. 2. Use activation agent instead of heat. HeatIssue->Solution2 Solution3 Solution: 1. Run reaction under inert gas (N₂/Ar). 2. Use degassed solvents. OxIssue->Solution3

Caption: A step-by-step workflow for diagnosing failed reactions.

Summary of Key Parameters and Recommendations

ParameterProblematic ConditionRecommended SolutionScientific Rationale
Temperature > 80 °CRun at 0 °C to room temperature.High temperatures provide the activation energy for irreversible decarboxylation.[1][4]
Atmosphere Air / OxygenInert atmosphere (Nitrogen, Argon).Prevents oxidative side reactions, which can be catalyzed by trace metals and lead to aldehydes and subsequent polymerization.[5]
Activation Method Thermal CondensationUse chemical coupling agents (EDC, HATU, etc.).Chemical activation creates a highly reactive intermediate, allowing the reaction to proceed at low temperatures, avoiding thermal degradation.[8]
Base Selection Strong, nucleophilic bases (e.g., NaOH, MeO⁻) or excess amine.Non-nucleophilic, sterically hindered bases (e.g., DIPEA, 2,6-lutidine).Prevents the formation of the unreactive carboxylate anion and avoids side reactions with the activated acid.[7]
Solvents/Reagents Wet or low-gradeAnhydrous, high-purity grade.Water can hydrolyze activated intermediates. Impurities can act as catalyst poisons or promote side reactions.[6][12]
Storage Room temperature, open to air.2-8 °C, tightly sealed container.Cool, dry, and dark conditions minimize slow degradation over time.[10]

References

Technical Support Center: Catalyst Poisoning in Reactions with Halogenated Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning during reactions involving halogenated phenylacetic acids. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best practices to diagnose, mitigate, and resolve catalyst deactivation issues. Our approach is grounded in established scientific principles and practical field experience to ensure the integrity and success of your experiments.

Introduction: The Challenge of Halogenated Phenylacetic Acids in Catalysis

Halogenated phenylacetic acids and their derivatives are crucial building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs) and other high-value chemical entities. However, their use in catalytic reactions, particularly hydrogenations and cross-coupling reactions, is fraught with challenges. The halogen substituents (F, Cl, Br, I) on the aromatic ring, while often essential for the final product's function, are notorious for their detrimental effects on common transition metal catalysts, such as those based on palladium (Pd), platinum (Pt), and nickel (Ni).[1][2][3][4]

Catalyst poisoning by halogens leads to a partial or total loss of catalytic activity, resulting in sluggish or incomplete reactions, low yields, and the generation of unwanted byproducts.[2] This guide is designed to help you navigate these complexities by providing a clear understanding of the poisoning mechanisms and actionable troubleshooting strategies.

Part 1: Frequently Asked Questions (FAQs) - Quick Diagnostics

This section addresses the most common issues encountered when working with halogenated phenylacetic acids in catalytic reactions.

Q1: My hydrogenation of a chlorinated phenylacetic acid is stalled. What are the likely causes?

A1: A stalled reaction is a classic symptom of catalyst poisoning. The primary suspects are:

  • Halide Poisoning: The chlorine substituent on your starting material can lead to the formation of halide ions (Cl-) in the reaction mixture. These ions can strongly adsorb to the active sites of your catalyst (e.g., Pd/C), blocking them from participating in the catalytic cycle.[2][5]

  • Catalyst Deactivation: Improper handling or storage of the catalyst may have led to its deactivation even before the reaction started. For instance, pyrophoric catalysts like Raney Nickel require careful handling under an inert atmosphere.[6]

  • Insufficient Catalyst Loading: The amount of catalyst may be too low to achieve a reasonable reaction rate, especially in the presence of a poisoning agent.[6]

  • Suboptimal Reaction Conditions: Inadequate hydrogen pressure, poor agitation, or incorrect temperature can all contribute to a slow or stalled reaction.[6]

Q2: I'm observing dehalogenation of my starting material as a side reaction. How can I prevent this?

A2: Dehalogenation is a common side reaction in the hydrogenation of aryl halides. To minimize it:

  • Catalyst Choice: Some catalysts are more prone to causing dehalogenation than others. For example, while Pd/C is a workhorse catalyst, in some cases, a less active catalyst or a catalyst with a specific support might be more selective.

  • Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can often reduce the rate of dehalogenation relative to the desired reaction.

  • Additives: The addition of a base can sometimes suppress dehalogenation by neutralizing any generated hydrohalic acid (e.g., HCl), which can promote further dehalogenation.

Q3: Can I reuse my catalyst after a reaction with a halogenated phenylacetic acid?

A3: Reusing a catalyst that has been exposed to halogenated compounds is generally not recommended without a regeneration step. The halide species that poison the catalyst often bind strongly and are not easily removed by simple washing.[4] Attempting to reuse a poisoned catalyst will likely result in significantly lower activity and inconsistent results in subsequent runs.

Q4: How do the different halogens (F, Cl, Br, I) compare in their poisoning effects?

A4: The poisoning effect of halogens can vary. Generally, the strength of adsorption to the catalyst surface follows the trend I > Br > Cl > F. This means that iodo- and bromo-substituted phenylacetic acids are often more challenging substrates than their chloro- and fluoro-counterparts in terms of catalyst poisoning.

Q5: Are there any catalysts that are more resistant to halogen poisoning?

A5: While no catalyst is completely immune to halogen poisoning, some strategies can improve resistance:

  • Bimetallic Catalysts: In some applications, bimetallic catalysts have shown enhanced resistance to poisoning compared to their monometallic counterparts.

  • Catalyst Supports: The choice of catalyst support can influence its susceptibility to poisoning. Supports can affect the electronic properties of the metal nanoparticles and their interaction with poisons.

  • Nickel-based Catalysts: For feeds that are highly contaminated, nickel-based catalysts may offer greater resistance to metal contaminants compared to palladium-based catalysts.[7]

Part 2: In-Depth Troubleshooting Guides

This section provides a more detailed, step-by-step approach to diagnosing and resolving catalyst poisoning issues.

Guide 1: Diagnosing Catalyst Deactivation

Symptom: The reaction is slow, incomplete, or does not start at all.

Diagnostic Workflow:

G A Reaction Stalled/Slow B Verify Reaction Conditions (Temp, Pressure, Stirring) A->B C Conditions Optimal? B->C C->B No D Increase Catalyst Loading C->D Yes E Reaction Improves? D->E F Initial Loading was Insufficient E->F Yes G No Improvement E->G No H Run Control Experiment with Non-Halogenated Analog G->H I Control Reaction Works? H->I J Suspect Halogen Poisoning I->J Yes K Control Fails I->K No M Analyze Catalyst for Halide Content J->M L Suspect Catalyst Deactivation or Other Issue K->L N Test with Fresh Catalyst Batch L->N

Caption: Workflow for diagnosing a stalled or slow reaction.

Experimental Protocol: Control Experiment

  • Select a non-halogenated analog of your starting material (e.g., phenylacetic acid instead of 4-chlorophenylacetic acid).

  • Set up the reaction using the exact same conditions (catalyst, solvent, temperature, pressure, stirring rate) as the problematic reaction.

  • Monitor the reaction progress. If this reaction proceeds as expected, it strongly indicates that the halogen in your original substrate is the cause of the problem.[6]

Guide 2: Mitigating Halogen Poisoning

Strategy: Once halogen poisoning is confirmed, the following strategies can be employed to mitigate its effects.

StrategyDescriptionRationale
Increase Catalyst Loading Incrementally increase the molar percentage of the catalyst.Provides a larger number of active sites, some of which will remain unpoisoned and available for catalysis.[6]
Use a "Sacrificial" Agent Introduce a small amount of a non-halogenated, easily reducible compound at the start of the reaction.This agent can "scavenge" some of the initial poisons, protecting the catalyst for the main reaction.
Optimize Reaction Conditions Experiment with lower temperatures and pressures.May reduce the rate of catalyst poisoning relative to the desired reaction.
Add a Base For reactions that may generate acidic byproducts (e.g., HCl), add a non-coordinating base.Neutralizes acidic species that can exacerbate catalyst deactivation.
Change the Catalyst If using a Pd-based catalyst, consider trying a Pt-based or Ni-based catalyst, or vice versa.Different metals have varying susceptibilities to poisoning by specific halogens.[7]

Experimental Protocol: Catalyst Screening

  • Set up parallel reactions in small-scale reaction vials.

  • Use the same substrate, solvent, and reaction conditions in each vial.

  • In each vial, use a different catalyst (e.g., 5% Pd/C, 5% Pt/C, Raney Ni).

  • Monitor the reactions over time using an appropriate analytical technique (e.g., TLC, GC, HPLC) to determine the most effective catalyst for your specific transformation.

Guide 3: Catalyst Regeneration

While often challenging, in some cases, a poisoned catalyst can be regenerated.

Regeneration Methods:

  • Thermal Treatment: Involves heating the catalyst to high temperatures to desorb the poison. This must be done carefully to avoid sintering of the metal particles.[8][9]

  • Chemical Washing: Involves washing the catalyst with a solution that can react with and remove the poison. This could be an acidic or basic wash, depending on the nature of the poison and the catalyst.[8][10]

  • Oxychlorination: A specialized technique used to redisperse metal particles on a support, which can also help in removing certain poisons.[10]

It is crucial to note that regeneration procedures are highly specific to the catalyst and the poison and should be developed with caution, ideally in consultation with the catalyst manufacturer.

Part 3: Understanding the Mechanism of Halogen Poisoning

Catalyst poisoning by halogens is primarily a chemical deactivation process.[2] The halogen-containing molecules or halide ions in the reaction medium can interact with the active metal sites of the catalyst in several ways:

  • Strong Adsorption (Chemisorption): Halide ions can form strong chemical bonds with the metal atoms on the catalyst surface.[2][4] This blocks the active sites, preventing the reactant molecules from adsorbing and reacting.

  • Electronic Modification: The adsorbed halides can alter the electronic properties of the catalyst's surface. This can reduce the catalyst's ability to activate the reactants.

  • Restructuring of the Catalyst Surface: In some cases, the interaction with halogens can lead to a restructuring of the metal nanoparticles, resulting in a loss of active surface area.

G cluster_0 Catalytic Cycle cluster_1 Poisoning Pathway A Active Catalyst (e.g., Pd(0)) B Oxidative Addition A->B I Inactive Catalyst (e.g., [PdXn]²⁻) A->I Poisoning (Strong Adsorption) C Transmetalation/ Insertion B->C D Reductive Elimination C->D D->A P Halide Ion (X⁻) P->I

Caption: Simplified catalytic cycle and the poisoning pathway.

Part 4: Analytical Techniques for Detecting Catalyst Poisoning

If you suspect catalyst poisoning, several analytical techniques can be used to confirm the presence of halogens on the catalyst surface.

TechniqueInformation Provided
Inductively Coupled Plasma (ICP-OES/MS) Provides elemental analysis of the catalyst, quantifying the amount of halogen present.[11]
X-ray Photoelectron Spectroscopy (XPS) A surface-sensitive technique that can identify the elemental composition and chemical state of the elements on the catalyst surface.[11]
Ion Chromatography (IC) Can be used to determine the concentration of water-soluble halide anions that can be leached from the catalyst.[11]
Gas Chromatography-Mass Spectrometry (GC-MS) Useful for analyzing the reaction mixture for halogenated byproducts that may contribute to poisoning.[12]

Conclusion

Catalyst poisoning in reactions with halogenated phenylacetic acids is a significant challenge, but it is not insurmountable. By understanding the underlying mechanisms of poisoning and adopting a systematic approach to troubleshooting, researchers can effectively diagnose and mitigate these issues. This guide provides a framework for addressing common problems, but it is important to remember that each catalytic system is unique. Careful experimentation and a thorough understanding of the reaction chemistry are paramount to achieving successful outcomes.

References

managing acidic byproducts in 2-(2-Chloro-3-fluorophenyl)acetic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-(2-Chloro-3-fluorophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical knowledge to successfully manage acidic byproducts and optimize your reaction outcomes.

Understanding the Chemistry: The Origin of Acidic Byproducts

The synthesis of this compound, a key intermediate in many pharmaceutical syntheses, can be approached through several synthetic routes. Understanding the chosen pathway is critical to anticipating and mitigating the formation of acidic byproducts. The two most common routes are the hydrolysis of a nitrile precursor and the carboxylation of a Grignard reagent.

1. Hydrolysis of 2-(2-Chloro-3-fluorophenyl)acetonitrile:

This widely used method involves the conversion of the nitrile group to a carboxylic acid.[1] This transformation can be catalyzed by either a strong acid (e.g., sulfuric or hydrochloric acid) or a strong base (e.g., sodium hydroxide).[2]

  • Acid-Catalyzed Hydrolysis: When using an acid catalyst like HCl, the acid itself is a major byproduct that must be neutralized during the work-up.[3] The reaction proceeds by protonation of the nitrile nitrogen, followed by nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: While this method avoids the introduction of a strong acid catalyst, the initial product is the carboxylate salt. An acidic work-up is then required to protonate the salt and isolate the desired carboxylic acid, which again necessitates a subsequent neutralization step to remove excess acid.

2. Carboxylation of a Grignard Reagent:

This approach involves the formation of a Grignard reagent from 2-chloro-3-fluorobenzyl halide, which then reacts with carbon dioxide (dry ice) to form a magnesium carboxylate salt.[4][5][6][7] A crucial final step is the acidic work-up to protonate the carboxylate and yield the final product. This acidic quench is a primary source of acidic byproducts that need to be carefully managed.[8]

The presence of halogen substituents (chloro and fluoro) on the phenyl ring can influence the reactivity of the molecule. These electron-withdrawing groups can increase the acidity of the carboxylic acid product compared to unsubstituted phenylacetic acid (pKa ≈ 4.31).[2][9][10] This increased acidity is an important factor to consider when choosing a base for neutralization, as a sufficiently strong base is required for complete deprotonation.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound, with a focus on problems arising from acidic byproducts.

Q1: My reaction yield is low, and I'm recovering a significant amount of starting material. What could be the cause?

A1: This issue often points to incomplete hydrolysis of the nitrile or incomplete carboxylation of the Grignard reagent.

  • In the case of nitrile hydrolysis:

    • Insufficient Acid/Base Catalyst: Ensure you are using the correct stoichiometry of your acid or base catalyst. For acid-catalyzed hydrolysis, the concentration of the acid is crucial.[11]

    • Reaction Time and Temperature: These reactions can be slow. Consider extending the reaction time or carefully increasing the temperature as per literature protocols. Monitor the reaction progress by TLC or HPLC to determine the point of completion.

  • In the case of Grignard carboxylation:

    • Poor Grignard Reagent Formation: The Grignard reagent is highly sensitive to moisture and air. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

    • Inefficient Carboxylation: Ensure the carbon dioxide source (dry ice) is of good quality and used in excess. The Grignard reagent should be added slowly to the crushed dry ice to prevent localized warming and potential side reactions.

Q2: After the aqueous work-up, I'm observing an oily product that is difficult to crystallize. What's happening?

A2: This is often a sign of incomplete neutralization of acidic byproducts or the presence of unreacted starting materials.

  • Incomplete Neutralization: Residual strong acids (e.g., HCl or H₂SO₄) can protonate your desired product, keeping it in a more soluble, oily form. The choice of base and the thoroughness of the washing steps are critical. A weak base like sodium bicarbonate may not be sufficient to neutralize a strong acid and deprotonate the halogenated phenylacetic acid. Consider using a stronger base like sodium carbonate or a dilute solution of sodium hydroxide.

  • Presence of Impurities: Unreacted starting materials or side products can act as impurities that inhibit crystallization. Ensure your reaction has gone to completion and that your work-up procedure is effectively removing these impurities. An additional purification step, such as column chromatography or recrystallization from a different solvent system, may be necessary.

Q3: My final product is showing a broad melting point and looks discolored. How can I improve its purity?

A3: A broad melting point and discoloration are clear indicators of impurities.

  • Residual Acidic Impurities: Even trace amounts of acid can lead to degradation or discoloration over time. A final wash with a dilute base, followed by a wash with brine and thorough drying, can help remove these last traces.

  • Recrystallization: This is a powerful technique for purifying solid compounds. Choose a solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. For phenylacetic acids, solvent systems like toluene/hexanes or recrystallization from hot water can be effective.

  • Activated Carbon Treatment: If the discoloration is due to colored impurities, a treatment with activated carbon during the recrystallization process can be very effective at removing them.[12]

Frequently Asked Questions (FAQs)

Q: What is the best base to use for neutralizing acidic byproducts in this synthesis?

A: The choice of base depends on the strength of the acid you need to neutralize.

  • For neutralizing strong acid catalysts (e.g., HCl, H₂SO₄), a moderately strong base like sodium carbonate (Na₂CO₃) is often a good choice. It is strong enough to neutralize the acid and deprotonate the product, and the formation of carbon dioxide gas can be a visual indicator of neutralization.[13]

  • Sodium bicarbonate (NaHCO₃) is a weaker base and may not be sufficient for complete neutralization, especially with the increased acidity of the halogenated product.

  • Dilute sodium hydroxide (NaOH) can also be used, but care must be taken to avoid using an excess, which could lead to the formation of the sodium salt of your product and potentially cause it to partition into the aqueous layer.

Q: How can I be sure that all the acidic byproducts have been removed?

A:

  • pH Testing: After your final basic wash, test the pH of the aqueous layer to ensure it is basic (pH > 8).

  • No Effervescence: When using sodium carbonate or bicarbonate, the cessation of gas evolution is a good indicator that the acid has been neutralized.

  • Analytical Techniques: For rigorous quality control, techniques like HPLC can be used to detect and quantify any remaining acidic impurities.[][15][16][17][18]

Q: Can the acidic work-up cause any side reactions with my halogenated product?

A: While generally stable, halogenated aromatic compounds can be susceptible to certain side reactions under harsh acidic or basic conditions. However, for this compound, dehalogenation during a standard aqueous work-up is unlikely. It is always good practice to perform the work-up at moderate temperatures and avoid prolonged exposure to strong acids or bases.

Key Protocols

Protocol 1: In-situ Neutralization and Aqueous Work-up

This protocol outlines a standard procedure for neutralizing acidic byproducts following a reaction to synthesize this compound.

  • Cool the Reaction Mixture: After the reaction is complete, cool the reaction mixture to room temperature. If the reaction was performed at an elevated temperature, it is crucial to cool it before adding any aqueous solutions to avoid uncontrolled exothermic reactions.

  • Quench the Reaction (if necessary): For reactions involving highly reactive reagents like Grignard reagents, a careful quench is necessary. Slowly add the reaction mixture to crushed ice or a cold, dilute acid solution (e.g., 1M HCl) with vigorous stirring.

  • Dilute with an Organic Solvent: Dilute the quenched reaction mixture with a water-immiscible organic solvent such as ethyl acetate or diethyl ether. This will help to dissolve your organic product and facilitate separation from the aqueous layer.

  • Neutralization Wash: Transfer the mixture to a separatory funnel. Add a saturated aqueous solution of sodium carbonate (Na₂CO₃) portion-wise. Swirl the funnel gently at first, and then stopper and shake, venting frequently to release any pressure from CO₂ evolution. Continue adding the Na₂CO₃ solution until no more gas evolution is observed.

  • Separate the Layers: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Wash with Water and Brine: Wash the organic layer with water to remove any remaining inorganic salts, followed by a wash with a saturated aqueous solution of sodium chloride (brine) to help remove dissolved water from the organic layer.

  • Dry and Concentrate: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

This protocol describes a general method for purifying the crude this compound.

  • Choose a Suitable Solvent System: A common solvent system for phenylacetic acids is a mixture of a solvent in which the compound is soluble (e.g., toluene, ethyl acetate) and a co-solvent in which it is poorly soluble (e.g., hexanes, heptane).

  • Dissolve the Crude Product: In a flask, dissolve the crude product in the minimum amount of the hot "good" solvent.

  • Decolorize (if necessary): If the solution is colored, add a small amount of activated carbon and heat the solution at a gentle reflux for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon or any insoluble impurities.

  • Crystallize: Allow the hot filtrate to cool slowly to room temperature. If no crystals form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolate and Dry the Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals thoroughly, for example, in a vacuum oven, to remove any residual solvent.

Data and Diagrams

Table 1: Common Neutralizing Agents
BaseChemical FormulapKbProperties and Use Cases
Sodium BicarbonateNaHCO₃7.6A weak base, suitable for neutralizing mild acidic conditions. May not be strong enough for complete neutralization of strong acids or deprotonation of the final product. Generates CO₂ gas upon reaction with acid.
Sodium CarbonateNa₂CO₃3.7A moderately strong base, effective for neutralizing strong acids and deprotonating the carboxylic acid product. Also generates CO₂ gas.
Potassium CarbonateK₂CO₃3.7Similar in strength to sodium carbonate, but more soluble in organic solvents.
Sodium HydroxideNaOH-0.98A strong base that will readily neutralize all acidic species. Should be used in dilute concentrations and with care to avoid using an excess, which can lead to the formation of the water-soluble carboxylate salt.
Triethylamine(C₂H₅)₃N3.25An organic base that is soluble in organic solvents. Useful for in-situ neutralization in anhydrous reaction conditions. Its hydrochloride salt is often water-soluble and can be removed with an aqueous wash.

Diagram 1: Workflow for Managing Acidic Byproducts

Workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification Reaction Synthesis of This compound Quench Quench Reaction (e.g., with ice/dilute acid) Reaction->Quench Completion Dilute Dilute with Organic Solvent Quench->Dilute Neutralize Wash with Base (e.g., Na2CO3 soln) Dilute->Neutralize Remove Acidic Byproducts Separate Separate Layers Neutralize->Separate Wash Wash with H2O and Brine Separate->Wash Dry Dry Organic Layer (e.g., Na2SO4) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude Crude Product Concentrate->Crude Recrystallize Recrystallization Crude->Recrystallize Remove Impurities Pure Pure Product Recrystallize->Pure

Caption: A generalized workflow for the synthesis and purification of this compound, emphasizing the steps for acidic byproduct removal.

Diagram 2: Decision Tree for Base Selection

BaseSelection start Need to Neutralize Acidic Byproducts acid_strength What is the nature of the acid? start->acid_strength strong_acid Strong Acid (e.g., HCl, H2SO4) acid_strength->strong_acid Strong weak_acid Weak Acid (e.g., excess reactant) acid_strength->weak_acid Weak base_choice_strong Use a moderately strong base strong_acid->base_choice_strong base_choice_weak Use a weak base weak_acid->base_choice_weak na2co3 Sodium Carbonate (Na2CO3) base_choice_strong->na2co3 naoh Dilute NaOH (with caution) base_choice_strong->naoh nahco3 Sodium Bicarbonate (NaHCO3) base_choice_weak->nahco3

Caption: A decision-making guide for selecting an appropriate base for neutralization.

References

Technical Support Center: Scale-Up Synthesis of 2-(2-Chloro-3-fluorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-Chloro-3-fluorophenyl)acetic acid. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling this synthesis from the bench to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions, grounding our recommendations in established chemical principles and field-proven experience.

Section 1: Overview of Common Synthetic Pathways

The synthesis of this compound typically proceeds from the corresponding benzyl halide. The two most prevalent routes involve either a nitrile hydrolysis pathway or a Grignard carboxylation pathway. The choice of route often depends on factors such as raw material availability, safety infrastructure, and desired purity profile.

Synthetic_Pathways start 2-Chloro-3-fluorobenzyl chloride nitrile 2-(2-Chloro-3-fluorophenyl)acetonitrile start->nitrile  NaCN or KCN (Cyanation) grignard (2-Chloro-3-fluorophenyl)methylmagnesium chloride (Grignard Reagent) start->grignard  Mg, THF (Grignard Formation) product 2-(2-Chloro-3-fluorophenyl)acetic acid nitrile->product  H₂SO₄ or NaOH (Hydrolysis) grignard->product  1. CO₂ 2. H₃O⁺ (Carboxylation)

Caption: Common synthetic routes to this compound.

Section 2: Troubleshooting Guide

This section addresses specific, practical problems encountered during the scale-up process in a question-and-answer format.

Question: My reaction yield dropped from >90% at 10g scale to ~60% at 1kg scale. What are the most likely causes?

Answer: A significant yield drop upon scale-up is a classic problem often rooted in mass and heat transfer limitations. Here’s a breakdown of potential causes based on your synthetic route:

  • For Grignard Pathway (Exotherm Control):

    • Causality: Grignard reagent formation is highly exothermic.[1][2] On a small scale, the high surface-area-to-volume ratio allows for efficient heat dissipation into the environment or cooling bath. As you scale up, the volume increases cubically while the surface area increases squarely, leading to inefficient cooling. This temperature increase can cause side reactions, such as Wurtz coupling of the benzyl chloride with the newly formed Grignard reagent, reducing the yield of your desired product.

    • Solution:

      • Slow Addition: Add the 2-chloro-3-fluorobenzyl chloride solution to the magnesium turnings at a much slower, controlled rate to manage the heat output.

      • Jacketed Reactor: Ensure you are using a reactor with adequate cooling capacity. Monitor both the internal reaction temperature and the jacket temperature.

      • Solvent Choice: Consider using a higher-boiling point solvent like 2-Methyltetrahydrofuran (2-MeTHF), which can offer safer operating windows and is considered a greener solvent.[1]

  • For Nitrile Hydrolysis Pathway (Heat & Mixing):

    • Causality: The hydrolysis of the nitrile to a carboxylic acid, whether acid or base-catalyzed, requires significant energy input (heating).[3][4][5] On a large scale, inefficient mixing can create "hot spots" where the temperature is much higher than the sensor reading. This can lead to the degradation of the starting material or product, or promote the formation of thermal byproducts.

    • Solution:

      • Mechanical Stirring: Ensure your reactor is equipped with an appropriate overhead stirrer (e.g., anchor or pitched-blade turbine) to ensure homogenous mixing and temperature distribution.

      • Controlled Heating: Use a jacketed reactor with a circulating thermal fluid for precise and uniform temperature control. Avoid direct heating with a mantle, which is a common source of hot spots.

      • Reaction Monitoring: Track the disappearance of the nitrile and the appearance of the amide intermediate and carboxylic acid product (e.g., by HPLC or GC) to avoid unnecessarily long heating times.

Question: During the Grignard formation, the reaction is very difficult to initiate, but once it starts, it proceeds violently. How can I make the initiation safer and more reliable at scale?

Answer: This is a hallmark challenge of Grignard reactions.[6][7] The induction period is due to the passivating oxide layer on the magnesium surface. An accumulation of unreacted benzyl chloride during this period, followed by a sudden, rapid initiation, can lead to a dangerous runaway reaction.[2][6]

Troubleshooting Decision Tree for Grignard Initiation:

Grignard_Initiation start Problem: Unpredictable Grignard Initiation check_mg 1. Check Mg Quality - Use fresh, fine turnings. - Avoid oxidized powder. start->check_mg check_glassware 2. Ensure Dry System - Flame-dry glassware under vacuum. - Use anhydrous solvents. check_mg->check_glassware activation 3. Use Activation Method - Small crystal of Iodine (I₂). - 1,2-Dibromoethane. - Add a small portion of a previously successful batch. check_glassware->activation ftir 4. Monitor Initiation - Use in-situ FTIR to detect disappearance of R-Cl. - Confirm initiation before adding the bulk of the halide. activation->ftir success Safe & Controlled Initiation ftir->success

Caption: Decision workflow for safe Grignard reaction initiation.

Detailed Protocol for Safe Initiation:

  • Preparation: Assemble a flame-dried, jacketed reactor under a positive pressure of dry Nitrogen or Argon.

  • Magnesium Activation: Charge the reactor with magnesium turnings and a minimal amount of anhydrous THF. Add a single crystal of iodine. The brown color should disappear upon stirring, indicating an activated magnesium surface.

  • Initial Charge: Add only a small fraction (~5%) of your total 2-chloro-3-fluorobenzyl chloride solution.

  • Confirmation: Wait for a gentle exotherm (a rise of a few degrees in internal temperature) or a visible change (bubbling, cloudiness). For robust process control, an in-situ FTIR probe can definitively confirm initiation by showing the consumption of the benzyl chloride.[6]

  • Controlled Addition: Only after initiation is confirmed should you begin the slow, continuous addition of the remaining benzyl chloride, maintaining the internal temperature within a safe, predetermined range (e.g., 40-50°C).

Question: My final product after nitrile hydrolysis contains a significant amount of the corresponding amide as an impurity. How can I drive the reaction to completion?

Answer: The hydrolysis of a nitrile to a carboxylic acid is a two-step process, proceeding through an amide intermediate.[4] The hydrolysis of the amide to the carboxylic acid is often the rate-limiting step.

  • Causality: Insufficiently harsh conditions (temperature, time, or reagent concentration) will cause the reaction to stall at the amide stage.

  • Solutions:

    • Acid Hydrolysis:

      • Increase Temperature/Time: Prolong the reflux time and ensure a sufficiently high temperature is maintained throughout the reaction mass.

      • Increase Acid Concentration: While using concentrated acids can be effective, a mixture of glacial acetic acid and concentrated HCl is also a viable option for hydrolyzing stubborn amides.[8]

    • Base Hydrolysis:

      • Higher Temperature: If using aqueous NaOH, consider switching to a higher boiling solvent like ethylene glycol with KOH to achieve higher reaction temperatures.

      • Phase Transfer Catalyst: For heterogeneous mixtures, adding a phase transfer catalyst can sometimes improve the reaction rate.

    • Process Monitoring: The key is to monitor the reaction. Take samples periodically and analyze for the presence of the amide. Do not begin work-up until the amide is below your target specification (e.g., <0.5% by HPLC).

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling the starting material, 2-Chloro-3-fluorobenzyl chloride?

A1: Benzyl chlorides, particularly halogenated ones, are potent lachrymators (cause tearing) and are corrosive.[9] The primary hazards are:

  • Corrosivity: Causes severe skin burns and eye damage.[9][10]

  • Respiratory Irritation: Vapors can be highly irritating to the respiratory tract.

  • Handling Precautions: Always handle this material in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat. Ensure an eyewash station and safety shower are immediately accessible.

Q2: Which synthetic route is generally preferred for a multi-kilogram scale synthesis?

A2: The choice is a balance of safety, cost, and equipment availability.

FeatureNitrile Hydrolysis RouteGrignard Carboxylation Route
Safety Main hazard is the use of toxic cyanide salts and handling strong acids/bases. Process is generally thermally manageable.High Hazard. Grignard initiation is a significant runaway reaction risk.[2][7] Requires stringent controls.
Cost Sodium cyanide is relatively inexpensive. Overall process can be cost-effective.Magnesium is cheap, but requires high-purity anhydrous solvents, which increases cost.
Equipment Standard glass-lined or stainless steel reactors are suitable.Requires a reactor with excellent cooling capacity and a robust system for controlling reagent addition.
Waste Generates cyanide-containing aqueous waste that requires specialized treatment. Also produces large amounts of salt from neutralization.Generates magnesium salt waste streams.
Recommendation Often preferred in environments where handling cyanide is routine and robust waste treatment is in place. It is generally considered more predictable and scalable than the Grignard route if the hydrolysis step is well-optimized.Suitable for facilities with extensive experience in handling highly exothermic reactions and that have advanced process control and safety systems (e.g., calorimetry data, automated dosing). Continuous flow reactors are an emerging, safer alternative for Grignard chemistry at scale.[1][11]

Q3: What are the Critical Process Parameters (CPPs) to control during the nitrile hydrolysis step?

A3: The CPPs for the hydrolysis are crucial for ensuring reaction completion, minimizing impurity formation, and achieving a consistent product.

  • Temperature: This is the most critical parameter. It directly influences the reaction rate. It must be high enough to drive the second step (amide to acid) but not so high that it causes product degradation.

  • Reagent Concentration: The molar ratio of acid or base to the nitrile determines the reaction kinetics. This should be optimized and strictly controlled.

  • Reaction Time: The time at the target temperature must be sufficient for the reaction to reach completion. This should be determined by reaction monitoring, not just a fixed duration.

  • Mixing Efficiency: The stirrer speed (RPM) must be adequate to ensure homogeneity, especially in large, viscous reaction mixtures.

References

Technical Support Center: Work-up Procedures for 2-(2-Chloro-3-fluorophenyl)acetic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Answering in the persona of a Senior Application Scientist.

Welcome to the technical support guide for handling reactions that synthesize 2-(2-Chloro-3-fluorophenyl)acetic acid. As a key intermediate in pharmaceutical development, achieving high purity and yield is paramount. The work-up procedure is not merely a purification step; it is an integral part of the synthesis that dictates the quality of your final product. This guide provides field-proven insights, troubleshooting advice, and standardized protocols to help you navigate common challenges.

Section 1: Core Principles of Carboxylic Acid Work-up

The foundational principle for isolating any carboxylic acid, including this compound, is leveraging its acidic proton. By manipulating the pH of the aqueous phase during a liquid-liquid extraction, we can control the solubility of the target molecule.

  • In Basic Conditions (pH > ~7): The carboxylic acid is deprotonated to its carboxylate salt form (R-COO⁻). This ionic species is highly soluble in the aqueous layer and insoluble in most organic solvents. This allows for the removal of non-acidic organic impurities, which will remain in the organic phase.

  • In Acidic Conditions (pH < ~4): The carboxylate is protonated back to the neutral carboxylic acid form (R-COOH). This species is significantly more soluble in organic solvents (like ethyl acetate, dichloromethane, or diethyl ether) than in the aqueous layer.

This pH-dependent partitioning is the cornerstone of a successful extraction and purification strategy.[1][2]

General Aqueous Work-up Workflow

The following diagram illustrates the typical logic for an extractive work-up designed to isolate a carboxylic acid product from a crude reaction mixture.

G RM Crude Reaction Mixture Dilute Dilute with Organic Solvent (e.g., Ethyl Acetate) RM->Dilute Wash_Base Wash with Aqueous Base (e.g., sat. NaHCO₃) Dilute->Wash_Base Separate1 Separate Layers Wash_Base->Separate1 Organic1 Organic Layer: Contains neutral/basic impurities Separate1->Organic1 Organic Aqueous1 Aqueous Layer: Contains Product as Carboxylate Salt Separate1->Aqueous1 Aqueous Acidify Acidify Aqueous Layer to pH < 4 (e.g., with 1M HCl) Aqueous1->Acidify Extract Extract with Organic Solvent Acidify->Extract Separate2 Separate Layers Extract->Separate2 Aqueous2 Aqueous Layer: (Discard) Separate2->Aqueous2 Aqueous Organic2 Combined Organic Layers: Contains Pure Product Separate2->Organic2 Organic Dry Dry (Na₂SO₄), Filter, and Concentrate Organic2->Dry Final Isolated Crude Product Dry->Final

Caption: General workflow for acid-base extraction of a carboxylic acid.

Section 2: Frequently Asked Questions (FAQs)

Q: My final product is a persistent oil and won't crystallize. What should I do? A: This is a common issue often caused by residual solvent or impurities. First, ensure all extraction solvent is removed under high vacuum. If it remains an oil, try dissolving the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., toluene, ethyl acetate) and then slowly adding a non-polar "anti-solvent" (e.g., hexanes, petroleum ether) until turbidity appears. Cool the mixture slowly to induce crystallization. Scratching the inside of the flask with a glass rod at the solvent line can also initiate crystal formation.

Q: I'm getting a very low yield after extraction. Where did my product go? A: There are several possibilities:

  • Incomplete Extraction: Did you perform multiple extractions? A single extraction is often insufficient. It is more effective to extract three times with 50 mL of solvent than once with 150 mL.

  • Incorrect pH: After acidifying the aqueous layer to re-protonate your product, did you confirm the pH was sufficiently low (pH 1-2 is ideal)? If the pH is too high, the product will remain as the carboxylate salt in the aqueous layer.

  • Emulsion Formation: A stable emulsion can trap your product in the interface between layers, preventing its recovery.

Q: How do I break up a persistent emulsion? A: Emulsions are common when working with complex mixtures.[3] To break them, try the following:

  • Add a small amount of brine (saturated aqueous NaCl). The increased ionic strength of the aqueous layer can help force the separation.[4]

  • If on a small scale, centrifuge the mixture.

  • Filter the entire mixture through a pad of Celite®.

  • Allow the mixture to stand for an extended period (if time permits).

  • If the reaction was run in a solvent like THF or benzene, it may be beneficial to remove it by rotary evaporation before workup to prevent emulsion formation.[5]

Q: My organic layer is cloudy even after separating and washing with brine. What does this mean? A: A cloudy organic layer indicates the presence of dissolved water. The brine wash helps remove the bulk of it, but a chemical drying agent is required for complete removal. Ensure you are using a sufficient amount of an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the drying agent until it no longer clumps together.[2][6]

Section 3: Troubleshooting Guide by Synthetic Route

The optimal work-up procedure depends heavily on the preceding reaction. Below are troubleshooting guides for the two most common synthetic routes to this compound.

Route A: Hydrolysis of 2-(2-Chloro-3-fluorophenyl)acetonitrile

This reaction involves converting the nitrile (-CN) group to a carboxylic acid (-COOH), typically under strong acidic or basic conditions.[7]

Problem: My final product is contaminated with unreacted nitrile or the intermediate amide.

  • Causality & Diagnosis: Nitrile hydrolysis proceeds via an amide intermediate. Incomplete reaction, due to insufficient heating, time, or reagent concentration, will leave these starting materials in your crude product. You can easily monitor this by TLC, as the nitrile and amide will have different Rf values than the more polar carboxylic acid product.

  • Solution:

    • Drive the Reaction: The most effective solution is to ensure the reaction goes to completion. Increase the reflux time or temperature and re-analyze by TLC.

    • Work-up Strategy: If you must work with the mixture, the amide can be difficult to separate. However, the nitrile is much less polar and less acidic than the carboxylic acid. A careful acid-base extraction should separate the desired acid (which moves to the aqueous layer upon base treatment) from the nitrile (which remains in the organic layer). The amide may partially partition, requiring subsequent column chromatography for full removal.

Problem: The reaction mixture is very dark, and this color carries through to my final product.

  • Causality & Diagnosis: Strong acid hydrolysis, particularly with sulfuric acid at high temperatures, can cause charring and the formation of colored byproducts.[8]

  • Solution:

    • Activated Carbon: After the extraction and before final crystallization, dissolve the crude product in a suitable organic solvent and treat it with a small amount of activated carbon. Stir for 15-30 minutes, then filter through Celite® to remove the carbon and adsorbed impurities.

    • Recrystallization: A careful recrystallization is often very effective at excluding colored impurities, which will either remain in the mother liquor or be removed by hot filtration if they are insoluble.

Route B: Carboxylation of a Grignard Reagent

This route involves forming an organometallic (Grignard) reagent from a suitable aryl halide, which then attacks carbon dioxide (usually from dry ice) to form the carboxylate.[7][9]

Problem: The reaction failed, and I recovered only starting material or biphenyl byproduct.

  • Causality & Diagnosis: Grignard reagents are extremely strong bases and nucleophiles. Their formation is highly sensitive to moisture and acidic protons.[10][11] Failure is almost always due to:

    • Wet Glassware/Solvents: Trace water will protonate and destroy the Grignard reagent as it forms.

    • Inactive Magnesium: The surface of magnesium turnings can oxidize, preventing the reaction.

    • Side Reactions: The Grignard reagent can react with the starting aryl halide to form a biphenyl coupling product.

  • Solution:

    • Rigorous Anhydrous Technique: Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (N₂ or Ar). Use anhydrous solvents.

    • Magnesium Activation: Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. A visible color change or gentle reflux indicates initiation.[11]

Problem: The work-up is difficult, with lots of solids and poor separation.

  • Causality & Diagnosis: The initial quench of a Grignard reaction produces magnesium salts (e.g., Mg(OH)Cl), which are often insoluble and can trap the product, leading to a thick, unmanageable slurry.

  • Solution:

    • Quench Correctly: Cool the reaction to 0°C and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[10] This is often gentler than adding acid directly.

    • Acidify to Dissolve: After the initial quench, add a dilute acid (e.g., 1M HCl) dropwise until all the solids dissolve and the aqueous layer is clear and acidic (pH 1-2).[9] This ensures your product is protonated and the magnesium salts are converted to soluble MgCl₂.

Troubleshooting Decision Tree: Grignard Carboxylation

G Start Low Yield or Failed Grignard Carboxylation Check_Initiation Did the Grignard formation initiate (color change, heat)? Start->Check_Initiation No_Initiation Cause: Inactive Mg or wet conditions Check_Initiation->No_Initiation No Yes_Initiation Initiation OK Check_Initiation->Yes_Initiation Yes Solution_Initiation Solution: Activate Mg with I₂. Ensure all reagents/glassware are dry. No_Initiation->Solution_Initiation Check_Workup Was a thick precipitate present during work-up? Yes_Precipitate Cause: Insoluble Mg salts trapped product. Check_Workup->Yes_Precipitate Yes No_Precipitate Workup OK Check_Workup->No_Precipitate No Yes_Initiation->Check_Workup Solution_Precipitate Solution: Add dilute HCl until all solids dissolve before separating layers. Yes_Precipitate->Solution_Precipitate Check_pH Was the final aqueous pH < 2 before extraction? pH_High Cause: Product remains as salt in aqueous layer. Check_pH->pH_High No Final If issues persist, check for competing side reactions (e.g., Wurtz coupling). Check_pH->Final Yes No_Precipitate->Check_pH Solution_pH Solution: Re-acidify aqueous layer and re-extract. pH_High->Solution_pH

Caption: A decision tree for troubleshooting Grignard carboxylation issues.

Section 4: Standardized Work-up Protocols

Protocol 1: Work-up After Acidic Hydrolysis of Nitrile

  • Cooling & Dilution: Once the reaction is deemed complete, cool the reaction mixture to room temperature, then pour it cautiously over an equal volume of ice water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate, 3 x 1 volume).

  • Neutralization Wash: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous wash is neutral or basic (test with pH paper). This removes any residual acid catalyst.[2]

  • Final Washes: Wash the organic layer sequentially with water (1 x 1 volume) and then brine (1 x 1 volume).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., toluene/hexanes).

Protocol 2: Work-up for Grignard Carboxylation

  • Quench: After carboxylation is complete, cool the reaction flask to 0°C in an ice bath. Slowly and carefully add a saturated aqueous solution of NH₄Cl dropwise with vigorous stirring until gas evolution ceases.[10]

  • Acidification: Add 1M HCl dropwise to the mixture until all precipitated magnesium salts have dissolved and the aqueous layer is clear and has a pH of 1-2.

  • Separation: Transfer the mixture to a separatory funnel. Separate the layers and save the organic layer.

  • Aqueous Extraction: Extract the acidic aqueous layer two more times with fresh organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine & Wash: Combine all organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Proceed with recrystallization as needed.

Section 5: Data Tables

Table 1: Common Solvents for Extraction & Recrystallization
SolventUseBoiling Point (°C)Properties & Cautions
Diethyl EtherExtraction34.6Excellent solvent, but highly flammable and volatile. Can form peroxides.
Ethyl AcetateExtraction/Recryst.77.1Good all-purpose solvent, less flammable than ether. Can be hydrolyzed by strong acid/base.
DichloromethaneExtraction39.6Good solvent, but denser than water. Environmental and health concerns.
TolueneRecrystallization110.6Good for recrystallizing aromatic compounds. High boiling point can make removal difficult.
HexanesRecrystallization~69Used as a non-polar "anti-solvent" to induce crystallization from a more polar solvent.
Acetic AcidRecrystallization118.1Can be used for recrystallization, but must be glacial.[12][13] Difficult to remove completely.
Table 2: Troubleshooting Summary
ProblemLikely CauseRecommended Solution
Low YieldIncorrect pH during extraction; EmulsionCheck aqueous pH is < 2 before extraction; Add brine to break emulsion.
Oily ProductResidual solvent; ImpuritiesDry under high vacuum; Recrystallize using a solvent/anti-solvent system.
Colored ProductReaction side products or charringTreat with activated carbon; Recrystallize.
Incomplete Nitrile HydrolysisInsufficient reaction time/tempMonitor reaction by TLC and prolong reaction time or increase temperature if necessary.
Grignard FailureWater contamination; Inactive MgUse flame-dried glassware and anhydrous solvents; Activate Mg with iodine.[11]
Solids in Grignard Work-upInsoluble magnesium saltsAfter quenching, add dilute HCl until all solids dissolve.[9]

References

Technical Support Center: Monitoring 2-(2-Chloro-3-fluorophenyl)acetic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and monitoring of 2-(2-Chloro-3-fluorophenyl)acetic acid. As a key intermediate in pharmaceutical development, ensuring the successful progression of its synthesis is paramount. This guide, designed for researchers and drug development professionals, provides in-depth, field-tested advice on reaction monitoring, troubleshooting, and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound where monitoring is critical?

The two most prevalent methods are the hydrolysis of a corresponding benzyl cyanide and the carboxylation of a Grignard reagent.[1] The Grignard route, involving the formation of a benzylmagnesium halide followed by reaction with carbon dioxide, is particularly sensitive to reaction conditions and requires careful monitoring to ensure initiation and completion.[1][2] The hydrolysis of 2-(2-chloro-3-fluorophenyl)acetonitrile is another robust method, typically monitored for the disappearance of the nitrile starting material.[3][4]

Q2: Which analytical techniques are best for real-time or quasi-real-time reaction monitoring?

For most lab settings, Thin-Layer Chromatography (TLC) is the fastest and most cost-effective method for qualitative monitoring.[5][6] It allows for rapid checks on the consumption of starting materials and the appearance of the product. High-Performance Liquid Chromatography (HPLC) provides quantitative data, offering precise measurements of conversion and purity, making it ideal for optimization and scale-up studies.[5][7][8]

Q3: My reaction appears to have stalled. What is the first thing I should check?

The first step is to confirm the presence and integrity of all reagents and the stability of the reaction temperature. For Grignard reactions, the most common issue is the failure to initiate due to moisture or a passivated magnesium surface.[9][10] For hydrolysis reactions, ensure the acid or base concentration is sufficient and that the temperature is adequate to drive the reaction.

Q4: How do I choose a suitable TLC visualization method for this specific compound?

Since the product, this compound, is an aromatic carboxylic acid, it can often be visualized non-destructively using a UV lamp (254 nm) where it will appear as a dark spot on a fluorescent plate.[11][12] For more specific and sensitive detection, a pH indicator stain like Bromocresol Green is highly effective. The acidic product will appear as a yellow spot on a blue background, making it easily distinguishable.[13][14]

Core Monitoring Techniques: Protocols & Workflows

Effective reaction monitoring is a cycle of sampling, analysis, and decision-making. The goal is to obtain a clear picture of the reaction's progress—the consumption of starting material(s) and the formation of the product—to decide whether to continue, stop, or troubleshoot the reaction.

cluster_workflow General Reaction Monitoring Workflow A Start Reaction B After Elapsed Time, Withdraw Aliquot (e.g., ~50 µL) A->B C Quench Aliquot (e.g., in acidified solvent) B->C D Prepare Sample for Analysis (Dilute, spot on TLC, or inject into HPLC) C->D E Perform Analysis (TLC / HPLC) D->E F Analyze Data: Compare starting material vs. product E->F G Is Starting Material Consumed? F->G H Proceed to Reaction Work-up & Purification G->H Yes I Continue Reaction: Maintain temperature & stirring G->I No J Return to Step B for Next Time Point I->J J->B

Caption: A typical workflow for monitoring a chemical reaction.

Protocol 1: Thin-Layer Chromatography (TLC)

TLC is a rapid, qualitative technique used to separate components of a mixture.[6] For this reaction, you will monitor the disappearance of the less polar starting material and the appearance of the more polar carboxylic acid product.

Step-by-Step Methodology:

  • Sample Preparation: Withdraw a small aliquot from the reaction mixture using a capillary tube. Quench and dilute it in a suitable solvent (e.g., ethyl acetate). Prepare reference spots of your starting material and, if available, the pure product.

  • Spotting: On a silica gel TLC plate (e.g., Silica Gel 60 F254), gently spot the diluted reaction mixture, the starting material reference, and the product reference in separate lanes.

  • Development: Place the plate in a sealed chamber containing a suitable mobile phase. A common solvent system for phenylacetic acids is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v), often with a small amount of acetic acid (e.g., 1%) to ensure sharp spots for the carboxylic acid. Allow the solvent front to travel up the plate.

  • Visualization:

    • Remove the plate and mark the solvent front. Allow it to dry completely.

    • View the plate under a UV lamp (254 nm).[12] Circle any visible spots.

    • Immerse the plate in a visualization stain. For this acidic product, Bromocresol Green is ideal, which will stain the carboxylic acid a bright yellow against a blue background.[13][14]

  • Interpretation: The starting material should have a higher Rf value (travels further up the plate) than the more polar carboxylic acid product. As the reaction progresses, the starting material spot will fade, and the product spot will intensify.

ParameterRecommended SettingRationale
Stationary Phase Silica Gel 60 F254Standard, versatile adsorbent with a fluorescent indicator for UV visualization.
Mobile Phase Hexane:Ethyl Acetate (7:3) + 1% Acetic AcidGood polarity balance for separation. Acetic acid suppresses deprotonation of the product, reducing streaking.
Visualization 1 UV Light (254 nm)Non-destructive. Visualizes the aromatic rings in both starting material and product.[11]
Visualization 2 Bromocresol Green StainSelective for acidic compounds, providing clear, colorimetric confirmation of the product.[13]
Protocol 2: High-Performance Liquid Chromatography (HPLC)

HPLC is used for quantitative analysis, providing precise data on reaction conversion and the formation of any impurities.[5] A reverse-phase method is typically employed for aromatic carboxylic acids.[7][15]

Step-by-Step Methodology:

  • Sample Preparation: Quench a precisely measured aliquot of the reaction mixture in a known volume of mobile phase to halt the reaction and prepare it for injection.

  • Injection: Inject the prepared sample into the HPLC system.

  • Analysis: The chromatogram will show peaks corresponding to different components. The retention time is used for identification, and the peak area is used for quantification.

  • Interpretation: The starting material will typically have a longer retention time than the more polar product in a reverse-phase system. By comparing the peak areas over time, you can calculate the percentage conversion and monitor for the emergence of any side-product peaks.

ParameterExample ConditionRationale
Column C18 (e.g., 150 x 4.6 mm, 5 µm)Standard reverse-phase column suitable for separating moderately polar organic molecules.[15]
Mobile Phase Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Phosphoric or Formic AcidThe organic/aqueous mixture allows for elution control. The acid ensures the carboxylic acid is protonated for better peak shape.[16]
Flow Rate 1.0 mL/minA standard flow rate for analytical columns of this size.
Detection UV at 225 nm or 254 nmThe aromatic ring of the compound strongly absorbs UV light at these wavelengths.[15]

Troubleshooting Guide

Encountering issues is a common part of chemical synthesis. This guide addresses specific problems you may face when synthesizing this compound.

cluster_troubleshooting Troubleshooting Low Yield (Grignard Route) A Low or No Product Yield B Did the reaction initiate? (Color change, exotherm) A->B C NO: Failure to Initiate B->C No D YES: Reaction Stalled or Side Reactions B->D Yes E Were glassware & solvents scrupulously dry? C->E K Was CO2 addition controlled? D->K F Trace moisture quenched the Grignard reagent. E->F No H Was the Magnesium activated? E->H Yes G Action: Flame-dry all glassware under inert gas. Use anhydrous solvents. F->G I Passivating MgO layer prevented reaction. H->I No J Action: Add a crystal of iodine or a few drops of 1,2-dibromoethane. I->J L Poor CO2 delivery or reagent degradation. K->L No N Any evidence of Wurtz coupling? K->N Yes M Action: Ensure efficient stirring and use freshly crushed dry ice or a steady stream of CO2 gas. L->M O Side reaction consumed the Grignard reagent. N->O Yes P Action: Add benzyl halide slowly to dilute solution to minimize coupling. O->P

Caption: Decision tree for troubleshooting low yield in a Grignard synthesis.

Problem 1: Reaction Fails to Initiate (Primarily for Grignard Synthesis)
  • Symptom: No exotherm, no color change from clear to cloudy/grayish, and TLC analysis shows only starting material after a significant amount of time.[10]

  • Potential Cause 1: Presence of Moisture. Grignard reagents are extremely strong bases and are rapidly quenched by acidic protons from water.[2][17]

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use and assembled under an inert atmosphere (Nitrogen or Argon). Solvents like THF or diethyl ether must be anhydrous.

  • Potential Cause 2: Inactive Magnesium Surface. Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO) that prevents the reaction with the organic halide.[9]

    • Solution: Activate the magnesium. This can be done by adding a small crystal of iodine (the purple color will disappear upon reaction), a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings under an inert atmosphere.[9][17]

Problem 2: Reaction is Sluggish or Stalls Midway
  • Symptom: TLC/HPLC analysis shows the presence of both starting material and product, but the ratio does not change over several hours.

  • Potential Cause 1: Insufficient Temperature. Many reactions, including nitrile hydrolysis, require thermal energy to overcome the activation barrier.

    • Solution: If the protocol allows, gently increase the reaction temperature and continue monitoring. For hydrolysis, this often means ensuring a steady reflux.[3]

  • Potential Cause 2: Reagent Stoichiometry or Purity. An insufficient amount of a key reagent (e.g., the hydrolyzing acid/base or the Grignard reagent) or impure reagents can lead to an incomplete reaction.

    • Solution: If possible, titrate the Grignard reagent before use to determine its exact concentration.[2] For other reactions, ensure reagents are from a reliable source and used in the correct stoichiometric amounts.

Problem 3: Significant Formation of Impurities
  • Symptom: TLC shows multiple new spots, or HPLC analysis reveals significant peaks other than the starting material and desired product.

  • Potential Cause 1: Wurtz Coupling (Grignard Route). The newly formed Grignard reagent can react with the starting benzyl halide to form a dimer. This is more common with reactive halides.[9][10]

    • Solution: Minimize this side reaction by adding the benzyl halide solution dropwise to the magnesium suspension. This keeps the instantaneous concentration of the halide low, favoring the reaction with magnesium over the coupling reaction.

  • Potential Cause 2: Over-reaction or Decomposition. Excessive heat or prolonged reaction times can sometimes lead to the degradation of the product or starting materials.

    • Solution: Monitor the reaction closely and proceed to work-up as soon as the starting material is consumed. Avoid unnecessarily high temperatures.

  • Purification: If impurities are present, the crude product will require purification. Recrystallization from a suitable solvent system (e.g., toluene/hexanes or hot water) is often effective for purifying solid phenylacetic acids.[1][18]

Advanced Characterization

While TLC and HPLC are used for monitoring, final product confirmation requires more advanced techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the carbon-hydrogen framework of the molecule, confirming the identity and purity of the final product.[5]

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, confirming the molecular formula of the product.[5][19]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals.

  • Ventilation: Conduct all reactions in a well-ventilated fume hood. Substituted benzyl halides can be lachrymatory.

  • Grignard Reagents: These are highly reactive and pyrophoric. Handle under an inert atmosphere and away from water or protic solvents.

  • Acid/Base Hydrolysis: Strong acids and bases are corrosive. Handle with care and be prepared to neutralize spills.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of 2-(2-Chloro-3-fluorophenyl)acetic Acid: A Comparative Analysis of Key Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-(2-Chloro-3-fluorophenyl)acetic Acid

This compound is a substituted phenylacetic acid derivative. The phenylacetic acid scaffold is a crucial pharmacophore found in numerous biologically active molecules, most notably in non-steroidal anti-inflammatory drugs (NSAIDs). The specific substitution pattern of a chloro and a fluoro group on the phenyl ring can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, making this compound a valuable building block in medicinal chemistry and drug discovery. Its synthesis is a critical step for researchers developing novel therapeutics where this specific structural motif is required.

This guide provides an in-depth comparison of three primary, field-proven synthetic routes to this compound. We will dissect each method, offering not just the protocol but the underlying chemical logic, comparative performance metrics, and validation techniques to ensure the synthesis of a high-purity final product.

Core Synthetic Strategies: An Overview

The synthesis of this compound predominantly starts from a common precursor: 2-chloro-3-fluorobenzyl chloride . This intermediate can be synthesized from 2-chloro-3-fluorotoluene via free-radical chlorination. From this key intermediate, several pathways diverge to yield the target carboxylic acid. We will compare the following three robust methods:

  • Route A: Cyanide Displacement and Subsequent Nitrile Hydrolysis

  • Route B: Direct Carboxylation via Grignard Reagent

  • Route C: Palladium-Catalyzed Carbonylation

Methodology Comparison: From Precursor to Product

Route A: Synthesis via Nitrile Hydrolysis

This classic two-step approach is one of the most established methods for extending an alkyl halide by one carbon to form a carboxylic acid.[1][2][3]

Workflow Diagram:

Nitrile Hydrolysis Route A 2-Chloro-3-fluorobenzyl chloride B NaCN or KCN (Nucleophilic Substitution, SN2) A->B Solvent: DMSO or EtOH/H2O C 2-(2-Chloro-3-fluorophenyl)acetonitrile B->C D Acid or Base Hydrolysis (e.g., H2SO4, NaOH) C->D E 2-(2-Chloro-3-fluorophenyl)acetic acid D->E

Caption: Workflow for Route A: Nitrile Hydrolysis.

Mechanistic Rationale: The first step involves a nucleophilic (SN2) attack by the cyanide ion on the benzylic carbon of 2-chloro-3-fluorobenzyl chloride.[3] This displaces the chloride and forms the corresponding benzyl nitrile. The second step is the hydrolysis of the nitrile group. Under either strong acidic or basic conditions, the carbon-nitrogen triple bond is hydrolyzed to a carboxylic acid and ammonia (or an ammonium salt).

Experimental Protocol (Representative):

Step 1: Synthesis of 2-(2-Chloro-3-fluorophenyl)acetonitrile

  • In a round-bottom flask, dissolve sodium cyanide (1.2 eq) in a mixture of ethanol and water.

  • To this solution, add 2-chloro-3-fluorobenzyl chloride (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • After cooling, remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude nitrile.

Step 2: Hydrolysis to this compound

  • Combine the crude 2-(2-Chloro-3-fluorophenyl)acetonitrile with a 6M aqueous solution of sulfuric acid.

  • Heat the mixture to reflux for several hours until TLC or HPLC analysis indicates complete conversion.

  • Cool the reaction mixture in an ice bath. The carboxylic acid product will often precipitate.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexanes) to yield the pure acid.[1]

Route B: Synthesis via Grignard Reagent Carboxylation

This method utilizes an organometallic intermediate to form the new carbon-carbon bond, offering a powerful route to carboxylic acids.[2][3][4]

Workflow Diagram:

Grignard Route A 2-Chloro-3-fluorobenzyl chloride B Magnesium turnings (Grignard Formation) A->B Solvent: Anhydrous Ether or THF C 2-Chloro-3-fluorobenzylmagnesium chloride B->C D 1. CO2 (dry ice) 2. Acid Workup (H3O+) C->D Carboxylation E 2-(2-Chloro-3-fluorophenyl)acetic acid D->E

Caption: Workflow for Route B: Grignard Carboxylation.

Mechanistic Rationale: The synthesis begins with the formation of a Grignard reagent by reacting 2-chloro-3-fluorobenzyl chloride with magnesium metal in an anhydrous ether solvent. This reverses the polarity of the benzylic carbon, transforming it from an electrophile into a potent nucleophile. This nucleophilic carbon then attacks the electrophilic carbon of carbon dioxide (often supplied as dry ice), forming a magnesium carboxylate salt.[3][5] A final acidic workup protonates the carboxylate to yield the desired carboxylic acid.[4]

Experimental Protocol (Representative):

  • Grignard Reagent Formation:

    • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.5 eq).

    • Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.

    • Add a solution of 2-chloro-3-fluorobenzyl chloride (1.0 eq) in anhydrous ether dropwise to maintain a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.

  • Carboxylation and Workup:

    • Cool the Grignard solution in an ice-salt bath.

    • Carefully add crushed dry ice (CO₂) in small portions to the vigorously stirred solution.

    • Once the addition is complete, allow the mixture to warm to room temperature.

    • Quench the reaction by slowly adding a cold, dilute solution of hydrochloric acid (e.g., 1M HCl).

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the resulting crude acid by recrystallization.

Route C: Synthesis via Palladium-Catalyzed Carbonylation

This modern approach offers a more direct conversion of benzyl halides to their corresponding carboxylic acids using carbon monoxide.[1][6]

Workflow Diagram:

Palladium Carbonylation Route A 2-Chloro-3-fluorobenzyl chloride B CO (1-1.5 MPa) Pd(OAc)2, PPh3 NaOH(aq), Toluene A->B Catalytic Cycle C Acid Workup (e.g., HCl) B->C D 2-(2-Chloro-3-fluorophenyl)acetic acid C->D

Caption: Workflow for Route C: Palladium-Catalyzed Carbonylation.

Mechanistic Rationale: The reaction proceeds via a palladium catalytic cycle. Initially, an active Pd(0) species undergoes oxidative addition into the carbon-chlorine bond of the benzyl chloride. Carbon monoxide then inserts into the resulting palladium-carbon bond. Finally, reductive elimination, often facilitated by a base, releases the carboxylate product and regenerates the Pd(0) catalyst. This method is highly efficient and tolerant of various functional groups.[6]

Experimental Protocol (Representative):

  • Reaction Setup:

    • In a high-pressure reactor, charge 2-chloro-3-fluorobenzyl chloride (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.01 eq), triphenylphosphine (PPh₃, 0.02 eq), and toluene.

    • Add an aqueous solution of sodium hydroxide (2.0 eq).

  • Carbonylation:

    • Seal the reactor, purge with carbon monoxide (CO), and then pressurize to 1.5 MPa.

    • Heat the reaction mixture to 80-100 °C and stir vigorously for several hours. Monitor the reaction progress by observing CO uptake or by periodic HPLC analysis of aliquots.

  • Workup and Isolation:

    • After completion, cool the reactor to room temperature and carefully vent the CO pressure.

    • Transfer the reaction mixture to a separatory funnel and remove the organic layer.

    • Wash the aqueous layer with toluene to remove non-polar impurities.

    • Acidify the aqueous phase with concentrated HCl until the pH is ~1-2, leading to the precipitation of the product.

    • Collect the solid by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.

Comparative Analysis of Synthesis Methods

FeatureRoute A: Nitrile HydrolysisRoute B: Grignard CarboxylationRoute C: Palladium-Catalyzed Carbonylation
Reagents NaCN (highly toxic), strong acid/baseMg metal, CO₂ (dry ice), anhydrous solventsCO (toxic gas), Pd catalyst, phosphine ligands
Reaction Conditions Reflux temperatures; handles moisture after nitrile formationStrictly anhydrous; requires inert atmosphereElevated pressure (1-2 MPa) and temperature (80-100°C)
Yield (Typical) Good to excellent (70-90% over two steps)Good (60-80%)Excellent (often >90%)[6]
Key Advantages Reliable, well-established, uses common lab reagentsExcellent for C-C bond formation, avoids highly toxic cyanideHigh yield and selectivity, one-pot procedure from halide
Key Disadvantages Use of highly toxic sodium cyanide; harsh hydrolysis conditionsHighly sensitive to moisture and air; incompatible with acidic protonsRequires specialized high-pressure equipment; catalyst cost and toxicity
Ideal Scale Lab-scale to pilot scaleLab-scaleLab-scale to industrial scale

Validation and Quality Control

Regardless of the synthetic route chosen, the identity and purity of the final product, this compound, must be rigorously confirmed.

Recommended Analytical Workflow:

  • Thin-Layer Chromatography (TLC): For initial reaction monitoring and qualitative purity assessment.

  • High-Performance Liquid Chromatography (HPLC): To determine quantitative purity (e.g., >99%). A reverse-phase C18 column with a mobile phase of acetonitrile/water with 0.1% trifluoroacetic acid is a typical starting point.

  • Melting Point: A sharp melting point range indicates high purity.

  • Spectroscopic Confirmation:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment, including the characteristic singlet for the CH₂ group and the aromatic splitting pattern.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To verify the number and type of carbon atoms, including the carbonyl carbon of the acid.

    • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Conclusion and Recommendations

The choice of synthesis method for this compound depends heavily on the available resources, scale, and safety considerations.

  • For academic and small-scale laboratory synthesis, the Nitrile Hydrolysis (Route A) and Grignard Carboxylation (Route B) methods are highly practical. Route A is often more robust and less sensitive than the Grignard route, though it requires careful handling of cyanide.

  • For process development and larger-scale synthesis, the Palladium-Catalyzed Carbonylation (Route C) is superior.[6] Despite the higher initial investment in equipment and catalysts, its high efficiency, excellent yield, and one-pot nature make it more economical and streamlined for manufacturing.

Each method presents a viable path to the target molecule. By understanding the mechanistic underpinnings and practical considerations of each, researchers can select the optimal route to support their drug discovery and development programs.

References

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-(2-Chloro-3-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of 2-(2-Chloro-3-fluorophenyl)acetic acid

This compound belongs to the class of substituted phenylacetic acids, a scaffold prevalent in a wide array of pharmaceuticals and agrochemicals. The specific substitution pattern of a chloro group at the 2-position and a fluoro group at the 3-position of the phenyl ring introduces unique electronic and steric properties that can significantly influence its biological activity and chemical reactivity. Accurate spectroscopic characterization is therefore paramount for unequivocal structure confirmation, purity assessment, and for understanding its behavior in various chemical environments.

This guide will serve as a valuable resource for researchers by providing a detailed roadmap for the spectroscopic analysis of this compound, even in the absence of a pre-existing reference spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals, we can deduce the precise arrangement of atoms within a molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit signals in two main regions: the aromatic region, corresponding to the protons on the phenyl ring, and the aliphatic region, for the methylene protons of the acetic acid side chain.

Aromatic Region (Predicted: ~7.0-7.5 ppm): The three protons on the trisubstituted benzene ring will form a complex splitting pattern due to spin-spin coupling with each other and with the fluorine atom.

  • H-4: This proton is expected to be a triplet of doublets (td) or a complex multiplet. It will be coupled to H-5 (ortho coupling, J ≈ 7-8 Hz) and H-6 (meta coupling, J ≈ 1-3 Hz), and will also show a smaller coupling to the fluorine at position 3 (meta coupling, J ≈ 3-5 Hz).

  • H-5: This proton will likely appear as a multiplet, being coupled to H-4 and H-6 (ortho and para couplings, respectively).

  • H-6: This proton is anticipated to be a doublet of doublets (dd) or a multiplet, with ortho coupling to H-5 and a para coupling to the fluorine atom (J ≈ 1-2 Hz).

The electron-withdrawing nature of the chloro and fluoro substituents will generally shift these protons downfield compared to unsubstituted benzene (δ ≈ 7.3 ppm)[1][2].

Aliphatic Region (Predicted: ~3.7 ppm): The two methylene protons of the acetic acid side chain (-CH₂COOH) are expected to appear as a singlet. In most common deuterated solvents, these protons are chemically equivalent and do not couple with other protons. Their chemical shift is influenced by the adjacent aromatic ring and the carboxylic acid group. For comparison, the methylene protons in phenylacetic acid appear around 3.6 ppm[3].

Carboxylic Acid Proton (Predicted: ~11-12 ppm): The acidic proton of the carboxylic acid group will appear as a broad singlet far downfield. Its chemical shift is highly dependent on the solvent and concentration due to hydrogen bonding.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon framework. A key feature will be the observation of C-F coupling, which can be a powerful diagnostic tool.

Aromatic Carbons (Predicted: ~115-160 ppm):

  • C-1 (ipso-carbon attached to the acetic acid group): This quaternary carbon will likely be in the 130-135 ppm range.

  • C-2 (ipso-carbon attached to Chlorine): This carbon will be significantly influenced by the electronegative chlorine atom and is expected in the 130-135 ppm range.

  • C-3 (ipso-carbon attached to Fluorine): This carbon will show a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz) and will appear as a doublet[4]. Its chemical shift is predicted to be in the 155-160 ppm region.

  • C-4, C-5, C-6: These carbons will also exhibit smaller two-, three-, and four-bond C-F couplings, appearing as doublets or more complex multiplets. Their chemical shifts will be influenced by the positions of the chloro and fluoro substituents.

Aliphatic and Carboxyl Carbons:

  • Methylene Carbon (-CH₂COOH) (Predicted: ~40 ppm): This carbon will appear as a singlet in the aliphatic region. For phenylacetic acid, this signal is around 41 ppm[3].

  • Carboxyl Carbon (-COOH) (Predicted: ~175-180 ppm): The carbonyl carbon of the carboxylic acid will be observed as a singlet in the downfield region.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (ppm) Predicted Multiplicity (due to C-F coupling)
H-4~7.2-7.4m~125-130d
H-5~7.0-7.2m~115-120d
H-6~7.3-7.5m~128-132d
-CH₂-~3.7s~40s
-COOH~11-12br s~175-180s
C-1--~130-135d
C-2--~130-135d
C-3--~155-160d (¹JCF ≈ 245 Hz)

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the carboxylic acid group and the substituted aromatic ring.

Key Predicted IR Absorptions:

  • O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer[5][6]. This broadness is a hallmark of carboxylic acids.

  • C-H Stretch (Aromatic): Weak to medium absorptions are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

  • C-H Stretch (Aliphatic): Absorptions corresponding to the methylene C-H stretches will appear just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is predicted in the range of 1720-1680 cm⁻¹. Conjugation with the aromatic ring and the presence of electron-withdrawing groups can influence the exact position[5].

  • C=C Stretch (Aromatic): Several medium to weak bands are expected in the 1600-1450 cm⁻¹ region due to the C=C stretching vibrations within the benzene ring.

  • C-O Stretch (Carboxylic Acid): A medium intensity band is expected around 1320-1210 cm⁻¹ for the C-O single bond stretch.

  • O-H Bend (Carboxylic Acid): A broad band may be observed around 920 cm⁻¹.

  • C-Cl Stretch: A strong absorption is expected in the fingerprint region, typically between 800-600 cm⁻¹.

  • C-F Stretch: A strong absorption band is predicted in the 1250-1000 cm⁻¹ region.

Table 2: Predicted Characteristic IR Absorptions

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
Carboxylic AcidO-H Stretch3300 - 2500Broad, Strong
Aromatic RingC-H Stretch3100 - 3000Medium to Weak
Methylene GroupC-H Stretch2960 - 2850Medium
Carboxylic AcidC=O Stretch1720 - 1680Strong, Sharp
Aromatic RingC=C Stretch1600 - 1450Medium to Weak
Carboxylic AcidC-O Stretch1320 - 1210Medium
Aryl HalideC-F Stretch1250 - 1000Strong
Aryl HalideC-Cl Stretch800 - 600Strong

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structure confirmation. For this compound (C₈H₆ClFO₂), the exact mass is 188.0037.

Predicted Mass Spectrum (Electron Ionization - EI)

Under electron ionization, we can predict the following key fragments:

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 188. Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M⁺ peak (due to the natural abundance of the ³⁷Cl isotope) should be observed at m/z 190. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.

  • Loss of Carboxylic Acid Group ([M - COOH]⁺): Fragmentation of the carboxylic acid group is common. A significant peak is expected at m/z 143 (and 145 for the ³⁷Cl isotope), corresponding to the 2-chloro-3-fluorobenzyl cation.

  • Tropylium-type Ion: Further rearrangement and loss of HCl from the m/z 143 fragment could potentially lead to a fluorotropylium-type ion, though this may be a minor pathway.

  • Loss of the Acetic Acid Side Chain ([M - CH₂COOH]⁺): Cleavage of the bond between the aromatic ring and the methylene group would result in a fragment at m/z 129 (and 131 for the ³⁷Cl isotope), corresponding to the 2-chloro-3-fluorophenyl cation.

The fragmentation of phenylacetic acids often involves the formation of a tropylium ion (m/z 91) from the benzyl fragment[7]. In this case, the substituted benzyl fragment would be the primary ion observed.

Table 3: Predicted Key Fragments in the EI Mass Spectrum

m/z (for ³⁵Cl) m/z (for ³⁷Cl) Proposed Fragment Notes
188190[C₈H₆ClFO₂]⁺ (M⁺)Molecular ion with characteristic chlorine isotope pattern.
143145[C₇H₅ClF]⁺Loss of -COOH (45 Da).
129131[C₆H₃ClF]⁺Loss of -CH₂COOH (59 Da).

Comparative Analysis with Analogs

To build confidence in our predictions, it is instructive to compare the expected data with the known spectroscopic data of similar compounds.

  • Phenylacetic Acid: Serves as the base structure. Its ¹H NMR shows aromatic protons at ~7.3 ppm and a methylene singlet at ~3.6 ppm[3]. Its ¹³C NMR has the methylene carbon at ~41 ppm and the carboxyl carbon at ~178 ppm[3].

  • 2-Chlorophenylacetic Acid: The chloro substituent will induce downfield shifts for the ortho and para protons relative to its position.

  • 3-Fluorophenylacetic Acid: The fluoro substituent will cause characteristic C-F couplings in the ¹³C NMR spectrum and will influence the chemical shifts of the aromatic protons.

The combined electron-withdrawing effects of both chlorine and fluorine in this compound are expected to result in a general downfield shift of the aromatic protons and carbons compared to the monosubstituted analogs.

Experimental Protocols

To obtain high-quality spectroscopic data for this compound, the following standardized protocols are recommended.

NMR Spectroscopy Protocol

References

A Senior Application Scientist's Guide to the Reactivity of Substituted Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, understanding the subtle interplay of molecular structure and chemical reactivity is paramount. Phenylacetic acid and its derivatives are crucial building blocks in a vast array of pharmaceuticals and fine chemicals. The ability to predict and control their reactivity based on the nature and position of substituents on the phenyl ring is a key determinant of successful and efficient synthesis.

This guide provides an in-depth comparison of the reactivity of substituted phenylacetic acids. We will move beyond a simple cataloging of facts to explore the underlying electronic and steric principles that govern their behavior. This document is designed to be a practical resource, offering not only theoretical explanations but also actionable experimental data and detailed protocols to empower your research.

The Guiding Principle: The Hammett Equation

The reactivity of meta- and para-substituted phenylacetic acids can be quantitatively understood through the lens of the Hammett equation.[1][2][3][4] This cornerstone of physical organic chemistry provides a linear free-energy relationship that connects reaction rates and equilibrium constants to the electronic properties of substituents.[3] The equation is expressed as:

log(k/k₀) = ρσ or log(K/K₀) = ρσ

Where:

  • k or K is the rate or equilibrium constant for the substituted reactant.

  • k₀ or K₀ is the rate or equilibrium constant for the unsubstituted reactant (phenylacetic acid).

  • σ (sigma) is the substituent constant , which quantifies the electronic effect (inductive and resonance) of a particular substituent. A positive σ value indicates an electron-withdrawing group (EWG), while a negative value signifies an electron-donating group (EDG).[4]

  • ρ (rho) is the reaction constant , which measures the sensitivity of a specific reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by EWGs (stabilization of negative charge in the transition state), while a negative ρ value means the reaction is favored by EDGs (stabilization of positive charge).[3]

The methylene (-CH₂-) group between the phenyl ring and the carboxyl group in phenylacetic acids dampens the transmission of electronic effects compared to benzoic acids.[2][5] This results in smaller ρ values for reactions involving phenylacetic acids.[2]

Hammett_Plot origin x_axis origin->x_axis σ (Substituent Constant) y_axis origin->y_axis log(k/k₀) p_NO2 p-NO₂ m_NO2 m-NO₂ p_Cl p-Cl m_Cl m-Cl H H p_CH3 p-CH₃ p_OCH3 p-OCH₃ p_OCH3->p_NO2   ρ > 0 EDG Electron Donating Groups (EDG) EWG Electron Withdrawing Groups (EWG)

Caption: A typical Hammett plot showing a positive correlation (ρ > 0).

Substituent Effects on Acidity (pKa)

The acidity of a carboxylic acid is a direct measure of the stability of its conjugate base, the carboxylate anion.[6] Any factor that stabilizes this anion will increase the acidity (i.e., lower the pKa).

  • Electron-Withdrawing Groups (EWGs) , such as -NO₂, -CN, and halogens, increase acidity. They delocalize the negative charge of the carboxylate anion through inductive effects, making the anion more stable.[6][7][8]

  • Electron-Donating Groups (EDGs) , such as -CH₃, -OCH₃, and -NH₂, decrease acidity. They intensify the negative charge on the carboxylate anion, destabilizing it and favoring the undissociated acid form.[8]

The position of the substituent is also critical. While meta and para substituents primarily exert electronic effects, ortho substituents introduce steric interactions.

The Ortho-Effect

Substituents at the ortho position often lead to a greater increase in acidity than predicted by their electronic effects alone, a phenomenon known as the "ortho-effect".[7][9] This is generally attributed to steric hindrance that forces the carboxyl group out of the plane of the benzene ring.[9] This twisting inhibits resonance between the carboxyl group and the ring, which in turn increases the acidity.[9] However, the exact causes are complex and can involve a combination of steric and electronic factors.[7][10]

Comparative Acidity Data

The following table summarizes the pKa values for a series of substituted phenylacetic acids, illustrating the impact of different substituents.

Substituent (X) in X-C₆H₄CH₂COOHPositionσ Value (para)pKaRelative Acidity Trend
-NO₂para0.783.85Strongest Acid
-Clpara0.234.13
-Brpara0.234.15
-H-0.004.31[11]Reference
-CH₃para-0.174.37
-OCH₃para-0.274.45
-OHpara-0.374.48Weakest Acid

pKa values are approximate and can vary slightly with experimental conditions. Data compiled from various sources including[11][12][13]. σ values are for the corresponding benzoic acid substituents and are provided for reference.

Impact on Common Reactions

The principles of electronic and steric effects directly translate to the reactivity of substituted phenylacetic acids in common synthetic transformations.

Esterification

Fischer-Speier esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a fundamental transformation.[14] The rate-determining step typically involves the nucleophilic attack of the alcohol on the protonated carbonyl carbon.[14]

Esterification_Mechanism cluster_0 Fischer Esterification Workflow Start Substituted Phenylacetic Acid + Alcohol Protonation Protonation of Carbonyl (Acid Catalyst, e.g., H₂SO₄) Start->Protonation Attack Nucleophilic Attack by Alcohol Protonation->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Proton_Transfer Proton Transfer Intermediate->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation End Ester Product Deprotonation->End

Caption: Simplified workflow of the Fischer esterification reaction.

  • Reactivity Trend: EWGs on the phenyl ring enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This accelerates the rate of esterification. Conversely, EDGs decrease the electrophilicity and slow down the reaction.

  • Kinetic Data: Studies on the reaction of substituted phenylacetic acids with diazodiphenylmethane (a reaction analogous to the protonated step in esterification) show a clear trend.[15][16] For example, in ethanol, the rate coefficients (k) increase with the electron-withdrawing strength of the substituent.[15]

Table: Relative Reaction Rates for Esterification

SubstituentReactivity TrendCausality
p-NO₂FastestStrong EWG enhances carbonyl electrophilicity.
p-ClFastModerate EWG.
HBaselineReference compound.
p-CH₃SlowEDG reduces carbonyl electrophilicity.
o-CH₃SlowestEDG plus significant steric hindrance near the reaction center.[15]
Amide Formation

The direct formation of amides from carboxylic acids and amines is a challenging but highly atom-economical process.[17] The reaction often requires catalysts to overcome the formation of a stable ammonium carboxylate salt.[17] The reactivity mirrors that of esterification, as it also depends on the electrophilicity of the carbonyl carbon.

  • Reactivity Trend: Phenylacetic acids with EWGs will react faster in catalyzed amidation reactions.[17] EDGs will decrease the reaction rate. Steric hindrance, especially from ortho substituents on either the acid or the amine, can significantly lower the reaction yield.[18]

Decarboxylation

Decarboxylation of phenylacetic acids, typically requiring high temperatures or metal catalysts, involves the loss of CO₂ to form toluene or its derivatives.[11][19] The mechanism can vary, but often proceeds through the formation of a carbanion intermediate (the benzyl anion) after the departure of CO₂.[19]

  • Reactivity Trend: Substituents that can stabilize the resulting benzyl anion will facilitate decarboxylation. Therefore, EWGs at the para position (e.g., -NO₂) accelerate the reaction by delocalizing the negative charge of the intermediate. Studies have shown that the decarboxylation of phenylacetate anions follows first-order kinetics, with the reaction rate influenced by the electronic properties of the substituents.[19]

Experimental Protocols

To provide a practical framework for comparing reactivity, we outline a detailed protocol for a kinetic study of Fischer esterification.

Protocol: Kinetic Analysis of Fischer Esterification of Substituted Phenylacetic Acids

This protocol uses the initial rates method to determine the relative reactivity of various substituted phenylacetic acids.[20] The reaction progress is monitored by titrating the remaining carboxylic acid at specific time intervals.[21][22]

Materials:

  • Substituted phenylacetic acids (e.g., p-nitrophenylacetic acid, p-chlorophenylacetic acid, phenylacetic acid, p-methylphenylacetic acid)

  • Anhydrous ethanol (excess)

  • Concentrated sulfuric acid (catalyst)

  • Standardized 0.1 M NaOH solution

  • Phenolphthalein indicator

  • Ice bath

  • Thermostatically controlled water bath

  • Conical flasks (100 mL)

  • Pipettes and burette

Procedure:

  • Reaction Setup:

    • In a 100 mL conical flask, dissolve 0.01 mol of the chosen substituted phenylacetic acid in 20 mL of anhydrous ethanol.

    • Place the flask in a thermostatically controlled water bath set to the desired temperature (e.g., 60 °C). Allow the solution to equilibrate for 10 minutes.

  • Initiation of Reaction:

    • Carefully add 0.5 mL of concentrated sulfuric acid to the flask. This marks the start of the reaction (t=0). Swirl the flask to ensure thorough mixing.

  • Sampling and Quenching:

    • At regular time intervals (e.g., t = 10, 20, 30, 45, 60 minutes), withdraw a 2 mL aliquot of the reaction mixture using a pipette.

    • Immediately transfer the aliquot to a separate flask containing 20 mL of ice-cold distilled water. This effectively quenches the reaction by diluting the reagents and lowering the temperature.[21]

  • Titration:

    • Add 2-3 drops of phenolphthalein indicator to the quenched sample.

    • Titrate the unreacted carboxylic acid with the standardized 0.1 M NaOH solution until a persistent faint pink color is observed. Record the volume of NaOH used.

  • Data Analysis:

    • Repeat the procedure for each of the substituted phenylacetic acids.

    • For each time point, calculate the concentration of the remaining carboxylic acid.

    • Plot the concentration of the carboxylic acid versus time for each substituent.

    • Determine the initial rate of reaction for each acid by calculating the slope of the initial linear portion of the concentration vs. time graph.[20]

    • Compare the initial rates to establish the relative reactivity order.

Experimental_Workflow cluster_1 Kinetic Study Workflow Prepare Prepare Reactant Solution (Acid + Alcohol) Equilibrate Equilibrate Temperature (Water Bath) Prepare->Equilibrate Initiate Add Catalyst (t=0) Equilibrate->Initiate Sample Take Aliquots at Intervals Initiate->Sample Quench Quench in Ice Water Sample->Quench Titrate Titrate with NaOH Quench->Titrate Analyze Plot [Acid] vs. Time & Determine Initial Rate Titrate->Analyze Compare Compare Rates for Different Substituents Analyze->Compare

Caption: Workflow for the kinetic analysis of esterification.

Conclusion

The reactivity of substituted phenylacetic acids is a predictable and quantifiable property governed by a combination of electronic and steric effects. Electron-withdrawing groups generally enhance reactivity in common reactions like esterification and amide formation by increasing the electrophilicity of the carbonyl carbon. Conversely, electron-donating groups decrease this reactivity. The Hammett equation provides a robust framework for quantifying these electronic influences for meta- and para-substituted compounds, while the ortho-effect highlights the significant role of steric interactions in close proximity to the reaction center. By understanding these fundamental principles and employing systematic experimental approaches, researchers can effectively select and utilize the appropriate phenylacetic acid derivatives to optimize their synthetic strategies and accelerate the drug development process.

References

A Technical Guide to the Structure-Activity Relationship of Phenylacetic Acid Analogs: A Case Study on 2-(2-Chloro-3-fluorophenyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of phenylacetic acid analogs, with a specific focus on derivatives related to 2-(2-Chloro-3-fluorophenyl)acetic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to illuminate the nuanced effects of chemical modifications on biological activity.

Introduction: The Phenylacetic Acid Scaffold in Drug Discovery

The phenylacetic acid moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. Its derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[1] The biological activity of these compounds can be finely tuned by substitutions on the phenyl ring, influencing their potency, selectivity, and pharmacokinetic properties. This guide will explore these relationships through a comparative analysis of a series of analogs, providing a framework for rational drug design.

While direct, extensive SAR studies on this compound itself are not widely published, we can draw significant insights from closely related series of compounds. A notable study on aryl acetamide triazolopyridazines against Cryptosporidium provides a valuable dataset to understand the impact of substitutions on a phenylacetic acid-like core, including analogs with chloro and fluoro substitutions.[1]

The Core Scaffold and the Rationale for Analog Design

The fundamental structure of this compound features a phenyl ring substituted with a chloro and a fluoro group, attached to an acetic acid side chain. The rationale behind creating analogs of this scaffold is to systematically explore the chemical space around this core structure to optimize its interaction with a biological target. Key modifications often involve:

  • Position and Nature of Halogen Substituents: Altering the position and type of halogen (e.g., F, Cl, Br) on the phenyl ring can significantly impact electronic properties, lipophilicity, and steric hindrance, thereby influencing binding affinity and selectivity.

  • Addition of Other Functional Groups: Introducing electron-donating or electron-withdrawing groups can modulate the pKa of the carboxylic acid and the overall electronic distribution of the molecule.

  • Modification of the Acetic Acid Side Chain: While less common for maintaining NSAID-like activity, derivatization of the carboxylic acid to amides or esters can be explored to alter pharmacokinetics or target different biological pathways.

The following diagram illustrates the core scaffold and potential points of modification.

SAR_Scaffold cluster_core Core Scaffold: 2-(Phenyl)acetic Acid cluster_modifications Points of Modification C6H4 Phenyl Ring CH2COOH Acetic Acid Moiety C6H4->CH2COOH R1 R1 C6H4->R1 R2 R2 C6H4->R2 R3 R3 C6H4->R3 R4 R4 C6H4->R4 R5 R5 C6H4->R5

Caption: Core phenylacetic acid scaffold and potential substitution points.

Comparative Analysis of Analog Performance: A Case Study

The following data, adapted from a study on aryl acetamide derivatives, illustrates the impact of phenyl ring substitutions on biological activity, in this case, against the parasite Cryptosporidium parvum.[1] While the target is different from the typical COX enzymes for NSAIDs, the principles of how structural changes affect potency are highly relevant. The activity is presented as the half-maximal effective concentration (EC50), where a lower value indicates higher potency.

Compound IDSubstitution PatternEC50 (µM)[1]
11 Unsubstituted>25
12 4-Chloro0.66
13 3-Chloro2.0
14 2-Chloro13
15 4-Bromo1.1
18 4-Fluoro0.86
38 4-Alkynyl0.88
72 2-Fluoro-3-CF3>25
74 2-Fluoro-5-CF315

Key Insights from the Data:

  • Impact of Halogen Position: A halogen at the 4-position (para) of the phenyl ring consistently leads to the most potent compounds (e.g., 4-Chloro, 4-Bromo, 4-Fluoro).[1] Substitution at the 3-position (meta) results in a moderate decrease in activity, while substitution at the 2-position (ortho) leads to a significant loss of potency.[1] This suggests that steric hindrance at the ortho position may be detrimental to binding with the biological target.[1]

  • Nature of the Halogen: At the 4-position, chloro, bromo, and fluoro substitutions all result in potent compounds with similar EC50 values.[1] This indicates that for this particular biological target, the size and electronegativity differences between these halogens at the para position have a less pronounced effect on activity compared to their position.

  • Electron-Withdrawing Groups: The high potency of compounds with halo and alkynyl groups at the 4-position suggests that electron-withdrawing substituents in this region are favorable for activity.[1]

  • Synergistic and Antagonistic Effects: The dramatic loss of activity with a 2-fluoro substitution, even in the presence of a typically favorable 3-CF3 group (compound 72), highlights the critical negative impact of substitution at the 2-position.[1]

The following diagram visualizes the relationship between substituent position and biological activity.

SAR_Trends cluster_potency Biological Potency cluster_substitution Substitution Position High High Potency Medium Medium Potency Low Low Potency Para 4-Position (Para) Para->High Meta 3-Position (Meta) Meta->Medium Ortho 2-Position (Ortho) Ortho->Low

Caption: General trend of substituent position effect on potency.

Experimental Protocols for Biological Evaluation

To assess the anti-inflammatory potential of this compound analogs, a standard set of in vitro and in vivo assays are typically employed.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay determines the ability of the test compounds to inhibit the two isoforms of the COX enzyme.

Principle: The assay measures the peroxidase activity of COX, which is colorimetrically monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

Step-by-Step Protocol:

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, hematin, and EDTA.

  • Compound Incubation: Add various concentrations of the test compounds to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO) and a known COX inhibitor as a positive control (e.g., celecoxib).

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to the wells and incubate for a specified time (e.g., 10 minutes) at room temperature.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid (the substrate) and TMPD (the colorimetric substrate).

  • Measurement: Measure the absorbance at 590 nm at multiple time points using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.

Principle: Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory effect.

Step-by-Step Protocol:

  • Animal Acclimatization: Use healthy adult rats or mice and allow them to acclimatize to the laboratory conditions.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. A control group receives the vehicle only, and a positive control group receives a known NSAID (e.g., indomethacin).

  • Induction of Inflammation: After a specific period (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume immediately before the carrageenan injection (basal volume) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

The following workflow diagram illustrates the key steps in the evaluation of these analogs.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification COX_Assay COX-1/COX-2 Inhibition Assay Purification->COX_Assay IC50 Determine IC50 Values COX_Assay->IC50 Paw_Edema Carrageenan-Induced Paw Edema IC50->Paw_Edema Select Lead Compounds AntiInflammatory_Activity Assess Anti-Inflammatory Activity Paw_Edema->AntiInflammatory_Activity SAR_Analysis Structure-Activity Relationship Analysis AntiInflammatory_Activity->SAR_Analysis Data for SAR

Caption: Experimental workflow for SAR studies of phenylacetic acid analogs.

Conclusion and Future Directions

The structure-activity relationship of this compound analogs and related phenylacetic acid derivatives is a rich area for drug discovery. The case study presented highlights the profound impact of substituent placement and nature on biological potency. Specifically, for the aryl acetamide series, a para-substituted electron-withdrawing group on the phenyl ring is crucial for high activity, while ortho-substitution is detrimental.

Future research in this area should focus on:

  • Systematic SAR studies on the this compound scaffold itself to delineate its specific SAR for COX inhibition.

  • Exploration of a wider range of substituents at the 4- and 5-positions of the phenyl ring to further optimize potency and selectivity.

  • Pharmacokinetic profiling of the most potent analogs to assess their drug-like properties.

  • Computational modeling and docking studies to rationalize the observed SAR and guide the design of next-generation inhibitors.

By integrating synthetic chemistry, biological evaluation, and computational approaches, the full therapeutic potential of this promising class of compounds can be realized.

References

A Researcher's Guide to Evaluating the Biological Efficacy of 2-(2-Chloro-3-fluorophenyl)acetic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in the field of inflammation and analgesia, the rigorous evaluation of new chemical entities is paramount. This guide provides a comprehensive framework for assessing the biological efficacy of 2-(2-Chloro-3-fluorophenyl)acetic acid, a halogenated phenylacetic acid derivative, as a potential non-steroidal anti-inflammatory drug (NSAID). By contextualizing its evaluation against established NSAIDs, this document offers a practical, in-depth technical guide to its preclinical characterization.

Introduction: The Rationale for Investigating this compound

Phenylacetic acid derivatives form a core scaffold for many clinically significant NSAIDs, including the widely used diclofenac.[1][2] These agents primarily exert their anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[3][4] The introduction of halogen substituents, such as chlorine and fluorine, onto the phenyl ring can significantly modulate the compound's pharmacological and toxicological properties.[5][6] Therefore, this compound represents a rational candidate for investigation as a novel anti-inflammatory agent.

This guide will delineate the essential experimental workflows to characterize its efficacy, focusing on a comparative analysis with standard-of-care NSAIDs.

The Cyclooxygenase (COX) Pathway: The Primary Target of NSAIDs

The anti-inflammatory action of NSAIDs is primarily mediated by their inhibition of the COX enzymes, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation.[7] The differential inhibition of these two isoforms is a key determinant of a drug's efficacy and side-effect profile.

COX_Pathway cluster_enzymes Cyclooxygenase Enzymes Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1 / COX-2 COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation GI_Protection GI Mucosal Protection Prostaglandins->GI_Protection

Caption: General mechanism of action of NSAIDs via the COX pathway.

Part 1: In Vitro Efficacy Assessment: COX-1 and COX-2 Inhibition Assays

The initial step in characterizing a potential NSAID is to determine its in vitro potency and selectivity for the COX isoforms. This is typically achieved through a COX inhibition assay.

Experimental Protocol: In Vitro Colorimetric COX Inhibition Assay

This protocol is adapted from commercially available kits and provides a method to determine the peroxidase activity of COX enzymes.[8][9]

Materials:

  • Purified recombinant human or ovine COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic Acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Test compounds: this compound, Diclofenac, Ibuprofen, Celecoxib (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents as per the manufacturer's instructions.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 150 µL COX Assay Buffer

    • 10 µL Heme

    • 10 µL of the test compound at various concentrations or a control inhibitor. For the enzyme control well, add 10 µL of DMSO.

    • Add 10 µL of either purified COX-1 or COX-2 enzyme to the appropriate wells.

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding 10 µL of the arachidonic acid working solution to each well.

  • Measurement: Immediately measure the absorbance at 590 nm in a kinetic mode at 37°C for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope) from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

In_Vitro_Workflow start Start reagent_prep Prepare Reagents (Enzymes, Buffers, Substrate, Inhibitors) start->reagent_prep plate_setup Set up 96-well Plate (Buffer, Heme, Inhibitor, Enzyme) reagent_prep->plate_setup pre_incubation Pre-incubate Plate (10 min at 37°C) plate_setup->pre_incubation reaction_initiation Initiate Reaction (Add Arachidonic Acid) pre_incubation->reaction_initiation kinetic_measurement Kinetic Measurement (Absorbance at 590 nm) reaction_initiation->kinetic_measurement data_analysis Data Analysis (Calculate % Inhibition, Determine IC50) kinetic_measurement->data_analysis end End data_analysis->end

Caption: Workflow for a typical in vitro COX inhibition assay.

Comparative Data Summary

The following table presents illustrative IC50 values for this compound alongside published data for standard NSAIDs. The COX-2 selectivity index (SI) is calculated as IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (SI)
This compound Illustrative DataIllustrative DataIllustrative Data
Diclofenac~0.076~2.9~0.026
Ibuprofen~2.9~5.3~0.55
Celecoxib~14.93~0.05~298.6
Note: The IC50 values for Diclofenac, Ibuprofen, and Celecoxib are approximate and can vary depending on the specific assay conditions.[3]

Part 2: In Vivo Efficacy Assessment: Carrageenan-Induced Paw Edema in Rats

To evaluate the anti-inflammatory activity in a living organism, the carrageenan-induced paw edema model in rats is a widely accepted and well-characterized model of acute inflammation.[10][11][12][13]

Experimental Protocol: Carrageenan-Induced Paw Edema

Animals:

  • Male Wistar rats (180-220 g)

Materials:

  • Carrageenan (1% w/v suspension in sterile saline)

  • Test compounds: this compound, Diclofenac (positive control), vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight with free access to water before the experiment.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the test compounds and the positive control orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives the vehicle.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the paw edema volume at each time point by subtracting the baseline paw volume from the post-injection paw volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle-treated control group using the following formula:

      • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

In_Vivo_Workflow start Start animal_prep Animal Preparation (Acclimatization, Fasting) start->animal_prep baseline_measure Baseline Paw Volume Measurement animal_prep->baseline_measure drug_admin Administer Test Compounds / Control baseline_measure->drug_admin carrageenan_injection Inject Carrageenan into Paw drug_admin->carrageenan_injection edema_measurement Measure Paw Volume at Time Intervals carrageenan_injection->edema_measurement data_analysis Data Analysis (Calculate % Inhibition of Edema) edema_measurement->data_analysis end End data_analysis->end

Caption: Workflow for the carrageenan-induced paw edema assay.

Quantification of Prostaglandin E2 in Inflammatory Exudate

To further elucidate the mechanism of action, the levels of prostaglandin E2 (PGE2), a key mediator of inflammation, can be quantified in the paw exudate.[14][15]

Procedure:

  • At the end of the experiment (e.g., 5 hours post-carrageenan), euthanize the animals.

  • Dissect the inflamed paw and collect the inflammatory exudate.

  • Homogenize the tissue and extract prostaglandins using an appropriate solvent system.

  • Quantify the PGE2 levels using a validated method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16][17]

Data Interpretation and Comparative Analysis

A comprehensive evaluation of this compound involves integrating the in vitro and in vivo data. A potent inhibitor of COX-2 with a high selectivity index is generally desirable, as this may translate to a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.

The in vivo anti-inflammatory activity should correlate with the in vitro COX inhibition data. A significant reduction in paw edema and PGE2 levels in the treated groups compared to the control would provide strong evidence for the anti-inflammatory efficacy of the compound. By comparing these results with those of standard NSAIDs like Diclofenac and Ibuprofen, a clear picture of the relative potency and potential therapeutic utility of this compound can be established.

Conclusion

This guide provides a robust and scientifically rigorous framework for the preclinical evaluation of this compound as a potential anti-inflammatory agent. By following these detailed experimental protocols and comparative analyses, researchers can generate the necessary data to ascertain its biological efficacy and make informed decisions regarding its further development. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel NSAID candidates.

References

A Senior Application Scientist's Guide to Catalytic Strategies for Halogenated Phenylacetic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Halogenated Phenylacetic Acids and Their Catalytic Conversion

Halogenated phenylacetic acids (HPAs) and their derivatives are crucial intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. For instance, they are precursors to non-steroidal anti-inflammatory drugs (NSAIDs), antibiotics, and herbicides. The selective transformation of these molecules, particularly through dehalogenation or carbon-halogen (C-X) bond functionalization, is of paramount importance for synthesizing active pharmaceutical ingredients (APIs) and for the detoxification of environmental pollutants.[1]

This guide provides a comparative analysis of the primary catalytic systems employed for reactions involving halogenated phenylacetic acids: heterogeneous, homogeneous, and biocatalytic. We will delve into the mechanistic underpinnings of each approach, present comparative performance data, and provide detailed experimental protocols to empower researchers in drug discovery and process development to make informed decisions for their specific applications.

Heterogeneous Catalysis: The Workhorse for Dehalogenation

Heterogeneous catalysts, particularly palladium-based systems, are the most extensively utilized for the hydrodehalogenation (HDH) of aryl halides due to their high activity, reusability, and ease of separation from the reaction mixture.[2][3] The general principle involves the use of a solid catalyst, typically a noble metal dispersed on a high-surface-area support, to facilitate the reaction between the HPA and a hydrogen source.

Palladium on Carbon (Pd/C): The Industry Standard

Palladium on activated carbon (Pd/C) is the benchmark catalyst for hydrodehalogenation due to its excellent activity and relatively low cost.[2] The reaction mechanism, while complex and dependent on the specific substrate and conditions, generally involves the oxidative addition of the C-X bond to the palladium surface, followed by hydrogenolysis.

Experimental Protocol: Hydrodehalogenation of 4-Chlorophenylacetic Acid using Pd/C

This protocol is adapted from studies on the hydrodechlorination of chlorophenols and related aromatic compounds.[4][5]

  • Catalyst Preparation (5% Pd/C):

    • A common method is incipient wetness impregnation. Add a solution of a palladium precursor (e.g., palladium chloride, H₂PdCl₄) in a suitable solvent (e.g., dilute HCl) to activated carbon powder, just enough to fill the pores of the support.

    • Dry the impregnated carbon at 120°C for 12-16 hours.[6]

    • Reduce the palladium salt to metallic palladium nanoparticles by heating under a flow of hydrogen gas (e.g., 10% H₂ in an inert gas like He or N₂) at a controlled temperature (e.g., 180°C for 1 hour).[6]

  • Hydrodehalogenation Reaction:

    • To a 250 mL three-necked flask equipped with a magnetic stirrer, a condenser, and a gas inlet, add 4-chlorophenylacetic acid (e.g., 1.0 g, 5.86 mmol) and a solvent such as ethanol or a water-ethanol mixture (100 mL).[2]

    • Add a base, such as sodium hydroxide (NaOH) (e.g., 0.26 g, 6.45 mmol, 1.1 equivalents), to neutralize the hydrohalic acid formed during the reaction, which can otherwise poison the catalyst.[2]

    • Add the 5% Pd/C catalyst (e.g., 50 mg).

    • Purge the system with an inert gas (N₂ or Ar) and then introduce hydrogen gas (H₂), either from a balloon or by bubbling it through the solution at a controlled rate.

    • Heat the reaction mixture to a desired temperature (e.g., 30-80°C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, cool the reaction mixture, filter off the catalyst, and acidify the filtrate to precipitate the phenylacetic acid product.

dot graphdot { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} } Caption: Workflow for Pd/C-catalyzed hydrodehalogenation.

Other Heterogeneous Systems

While Pd/C is prevalent, other systems offer unique advantages.

  • Palladium on other supports (Al₂O₃, CeO₂, Graphene): The choice of support can influence catalyst activity and stability. For instance, ceria (CeO₂) can provide oxygen vacancies that enhance catalytic performance.[7] Graphene-supported palladium has shown very high reaction rates for hydrodechlorination.[8]

  • Raney Nickel (Raney Ni): A cost-effective alternative to palladium, Raney Ni is particularly effective for the hydrodehalogenation of a broad range of aryl halides, including fluorinated compounds which can be challenging for Pd/C.[2][5]

  • Photocatalysis (e.g., TiO₂, Ag₃PO₄/TiO₂): This approach utilizes semiconductor materials that, upon irradiation with light of a suitable wavelength, generate electron-hole pairs. These can then react with water and oxygen to produce highly reactive radical species that degrade the halogenated compound.[9][10] This method is particularly promising for environmental remediation. For example, the degradation of 2,4-dichlorophenoxyacetic acid has been successfully demonstrated using TiO₂-based photocatalysts under UV or visible light.[11][12][13]

Performance Comparison of Heterogeneous Catalysts

The reactivity of the carbon-halogen bond generally follows the order C-I > C-Br > C-Cl > C-F. However, the overall reaction rate can be influenced by the catalyst's affinity for the substrate and the halide ion product.[5]

CatalystSubstrate ExampleKey Performance MetricsAdvantagesDisadvantages
5% Pd/C 4-HalophenolsReactivity order: C-Br > C-Cl > C-I > C-F.[2][5]Industry standard, high activity for Cl, Br.Lower activity for C-F bonds; can be poisoned by halide ions (especially I⁻).[2][5]
Raney Ni 4-HalophenolsReactivity order: C-I > C-Br > C-Cl > C-F.[2][5]Cost-effective, high activity for a broad range of halogens, including C-F.[5]Pyrophoric, requires careful handling.
Pd/CeO₂ 4-HalophenolsHigh efficiency for transfer hydrodehalogenation using isopropanol as H₂ source.[7][14]High activity, potential for milder reaction conditions.Support synthesis can be more complex.
Ag₃PO₄/TiO₂ 2,4-Dichlorophenoxyacetic acid98.4% removal efficiency at pH 3, 1 g/L catalyst, 60 min.[10]Utilizes visible light, good for environmental applications.Quantum yield can be low, potential for catalyst deactivation.

Homogeneous Catalysis: Precision and Mechanistic Insight

Homogeneous catalysts, where the catalyst is in the same phase as the reactants, offer high selectivity and activity under mild conditions.[15] Their well-defined active sites allow for precise tuning of steric and electronic properties, which facilitates mechanistic studies.[15] However, the separation of the catalyst from the product can be challenging and costly.[15]

Palladium Complexes

Palladium complexes with various ligands are highly effective for C-C and C-N bond formation (e.g., Suzuki, Heck, Buchwald-Hartwig reactions) using halogenated phenylacetic acid derivatives as substrates. Recently, a novel homogeneous palladium system using Zn(OAc)₂ as an additive has been developed for dehalogenative deuteration and tritiation with D₂/T₂ gas, overcoming common issues of incomplete isotope incorporation seen with heterogeneous catalysts.[16][17] This highlights the potential for homogeneous systems to achieve transformations that are difficult with their heterogeneous counterparts.

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} } Caption: Simplified catalytic cycle for homogeneous Pd-catalyzed dehalogenation.

Copper Complexes

Copper-catalyzed reactions, such as the Ullmann condensation and the "aromatic Finkelstein" reaction (halogen exchange), provide a cost-effective alternative to palladium for certain transformations.[18][19] Copper catalysts can mediate the coupling of aryl halides with various nucleophiles and are also used for decarboxylation reactions of aromatic carboxylic acids.[18][20] While often requiring higher temperatures than palladium-catalyzed reactions, the development of new ligands continues to improve their efficiency under milder conditions.[20]

Biocatalysis: The Green Chemistry Approach

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. This approach offers unparalleled selectivity (chemo-, regio-, and stereoselectivity) and operates under mild, environmentally benign conditions (aqueous media, ambient temperature, and pressure).[21]

Dehalogenases

Dehalogenases are enzymes that catalyze the cleavage of carbon-halogen bonds.[21] They are broadly classified based on their reaction mechanism:

  • Hydrolytic Dehalogenases: Replace a halogen with a hydroxyl group from water.[22]

  • Reductive Dehalogenases: Replace a halogen with a hydrogen atom.

  • Oxygenolytic Dehalogenases: Incorporate oxygen into the aromatic ring, often leading to spontaneous dehalogenation.

These enzymes have immense potential for the bioremediation of environments contaminated with halogenated pollutants and for the synthesis of chiral intermediates.[21][22]

dot graphdot { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} } Caption: Major enzymatic pathways for dehalogenation.

Challenges and Opportunities in Biocatalysis

While highly promising, the industrial application of biocatalysis for HPA reactions faces challenges, including enzyme stability, substrate scope limitations, and relatively low reaction rates. Enzyme immobilization on solid supports is a key strategy to enhance stability and reusability, making the process more economically viable.[23] Genetic and protein engineering techniques are continuously being employed to develop more robust and efficient dehalogenases with broader substrate specificities.[22]

Conclusion and Future Outlook

The choice of catalyst for reactions involving halogenated phenylacetic acids is dictated by the specific synthetic goal, economic considerations, and environmental impact.

  • Heterogeneous catalysis , particularly with Pd/C, remains the most robust and scalable method for hydrodehalogenation , offering high conversion and catalyst reusability.

  • Homogeneous catalysis provides superior selectivity and control for complex molecular construction and isotopic labeling, where catalyst cost and separation are secondary to achieving the desired chemical transformation.

  • Biocatalysis represents the future of sustainable chemical synthesis , offering unparalleled selectivity and mild reaction conditions. As enzyme engineering and immobilization technologies advance, biocatalysts will likely play an increasingly important role in both bulk chemical production and fine chemical synthesis.

For researchers and drug development professionals, a thorough understanding of these diverse catalytic systems is essential. By weighing the trade-offs between activity, selectivity, cost, and sustainability, the optimal catalyst can be selected to accelerate the development of new medicines and greener chemical processes.

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-(2-Chloro-3-fluorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery and Development

In the landscape of pharmaceutical research and development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. The compound 2-(2-Chloro-3-fluorophenyl)acetic acid is a substituted phenylacetic acid derivative, a class of molecules frequently utilized as building blocks in the synthesis of more complex pharmaceutical agents.[1][2] Even minute impurities can have profound consequences, potentially altering biological activity, increasing toxicity, or compromising the stability of the final drug product. Therefore, a robust, multi-faceted analytical strategy is imperative to comprehensively assess the purity of newly synthesized batches of this compound.

This guide provides an in-depth comparison of orthogonal analytical techniques essential for establishing the purity profile of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and demonstrate how integrating data from multiple techniques provides a self-validating and trustworthy assessment. All methodologies are designed to be consistent with the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) for the validation of analytical procedures.[3][4][5]

Chapter 1: High-Performance Liquid Chromatography (HPLC) – The Primary Quantitative Tool

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment for non-volatile organic molecules like this compound. Its high resolving power allows for the separation of the main compound from structurally similar impurities and degradation products.

The "Why": Causality in Method Development

Our choice of a reversed-phase HPLC (RP-HPLC) method is dictated by the physicochemical properties of the analyte. This compound is a moderately polar organic acid, making it ideally suited for retention on a nonpolar stationary phase (like C18) with a polar mobile phase.[6] The inclusion of an acid (e.g., formic or phosphoric acid) in the mobile phase is critical; it suppresses the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp, symmetrical peak shape. UV detection is selected based on the aromatic nature of the compound, which imparts strong chromophores that absorb UV light, typically in the 210-270 nm range.[7][8]

Experimental Protocol: RP-HPLC for Purity Determination

Objective: To quantify the purity of this compound and detect any non-volatile impurities.

Instrumentation & Materials:

  • HPLC system with UV-Vis detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Sample Diluent: 50:50 Acetonitrile/Water

  • This compound sample

  • Reference standard of known purity (if available)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases and degas them thoroughly.

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the sample diluent to a final concentration of ~1.0 mg/mL.

  • Sample Preparation: Prepare the synthesized sample in the same manner as the standard to a concentration of ~1.0 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 264 nm[8]

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 40
      20 90
      25 90
      26 40

      | 30 | 40 |

  • Analysis: Inject the sample and standard solutions. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Data Interpretation and Validation

The primary output is a chromatogram. Purity is assessed using the area percentage method, where the area of the analyte peak is divided by the total area of all detected peaks. For a method to be considered self-validating, parameters such as specificity, linearity, accuracy, and precision must be established according to ICH Q2(R1) guidelines.[9]

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh & Dissolve Sample Injector Inject Sample Sample->Injector 10 µL MobilePhase Prepare & Degas Mobile Phase Column C18 Column Separation Injector->Column Mobile Phase Flow Detector UV Detection (264 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Area % Purity Integration->Calculation

Caption: High-level workflow for HPLC purity analysis.

Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS) – For Volatile Impurities

While HPLC is excellent for non-volatile compounds, it is blind to volatile or semi-volatile impurities, such as residual solvents from the synthesis or volatile byproducts. GC-MS is the ideal complementary technique to address this.[10] Organic acids like our target compound are not sufficiently volatile for direct GC analysis and require derivatization to increase their volatility and thermal stability.[11]

The "Why": Causality in Method Development

The carboxylic acid group must be derivatized, typically by converting it to a more volatile ester or a trimethylsilyl (TMS) derivative.[11][12] This step is crucial for preventing peak tailing and enabling elution from the GC column at a reasonable temperature. Mass spectrometry is used as the detector for its ability to provide structural information on any separated impurities, aiding in their identification.

Experimental Protocol: GC-MS for Volatile Impurity Profiling

Objective: To identify and semi-quantify volatile and semi-volatile impurities, including residual solvents and reaction byproducts.

Instrumentation & Materials:

  • GC-MS system with an Electron Ionization (EI) source

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Sample solvent: Pyridine or Acetonitrile

  • This compound sample

Procedure:

  • Sample Preparation: Accurately weigh ~1 mg of the sample into a GC vial. Add 100 µL of pyridine and 100 µL of BSTFA.

  • Derivatization: Cap the vial and heat at 70 °C for 30 minutes to form the TMS ester.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (Split mode, e.g., 20:1)

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.[12]

    • MS Transfer Line Temp: 280 °C

    • Ion Source Temp: 230 °C

    • Mass Range: m/z 50-550[10]

  • Analysis: Inject the derivatized sample. Identify peaks by comparing their mass spectra to a library (e.g., NIST).

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample Weigh Sample Deriv Add BSTFA & Heat (70°C) Sample->Deriv Derivatization Inject Inject Derivatized Sample Deriv->Inject GC_Sep GC Column Separation Inject->GC_Sep Helium Flow MS_Detect EI Ionization & Mass Analysis GC_Sep->MS_Detect TIC Generate Total Ion Chromatogram MS_Detect->TIC MS_Spec Extract Mass Spectra TIC->MS_Spec Library NIST Library Search MS_Spec->Library ID Identify Impurities Library->ID

Caption: Workflow for GC-MS analysis of volatile impurities.

Chapter 3: Nuclear Magnetic Resonance (NMR) Spectroscopy – Structural Confirmation and Absolute Quantification

NMR spectroscopy is an indispensable tool, providing unambiguous structural confirmation and, through its quantitative application (qNMR), an orthogonal method for purity assessment.[13] Unlike chromatographic techniques that rely on a response factor, the signal intensity in ¹H NMR is directly proportional to the number of nuclei, allowing for a highly accurate purity determination against a certified internal standard.[14][15]

The "Why": Causality in Method Development

¹H and ¹³C NMR are used to confirm that the synthesized molecule has the correct structure. The chemical shifts, coupling patterns, and integration of the proton signals must be consistent with the structure of this compound. For purity, qNMR is employed. This requires adding a precisely weighed amount of a high-purity internal standard (e.g., maleic acid) to a precisely weighed amount of the sample.[15] The standard should have signals that do not overlap with the analyte signals.[16] By comparing the integral of a known number of protons from the analyte to the integral of a known number of protons from the standard, the absolute purity of the analyte can be calculated without needing a reference standard of the analyte itself.[13][14]

Experimental Protocol: Quantitative ¹H NMR (qNMR)

Objective: To confirm the chemical structure and determine the absolute purity of the synthesized compound.

Instrumentation & Materials:

  • NMR Spectrometer (≥400 MHz)

  • High-quality NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆)

  • Certified qNMR internal standard (e.g., Maleic Acid, >99.5% purity)

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Accurately weigh ~15-20 mg of the this compound sample into a vial.

    • Accurately weigh ~5-10 mg of the internal standard (Maleic Acid) into the same vial.

    • Dissolve the mixture in a precise volume (~0.7 mL) of DMSO-d₆.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Key Parameters: Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any peak of interest to allow for full relaxation of the nuclei. Use a 90° pulse angle.

  • Data Processing & Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte (e.g., the CH₂ signal) and a signal from the internal standard (e.g., the two olefinic protons of maleic acid).

    • Calculate the purity using the following formula[13]: Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

      • Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the standard.

Chapter 4: A Holistic Approach – Integrating Data for a Complete Purity Profile

No single technique can provide a complete picture of a compound's purity. A trustworthy assessment is achieved by integrating the orthogonal data from the methods described above.

TechniqueInformation ProvidedStrengthsLimitations
HPLC-UV Purity relative to non-volatile, UV-active impurities.High precision, robust, excellent for routine quality control.Blind to non-UV active and volatile impurities. Purity is relative (area %).
GC-MS Identification of volatile and semi-volatile impurities (e.g., residual solvents).High sensitivity, provides structural information for impurity identification.Requires derivatization for non-volatile analytes; less precise for quantification than HPLC.
qNMR Absolute purity determination against a certified standard; structural confirmation.Provides an absolute purity value, requires no analyte-specific reference material, structurally specific.[14][15]Lower throughput, requires a more specialized instrument and expertise.
Melting Point Preliminary indication of purity.Fast, simple, and inexpensive.Non-specific; significant depression of melting point only occurs with substantial impurities.

Final Purity Assignment:

  • Structural Identity: Confirmed by ¹H and ¹³C NMR.

  • Absolute Purity (Assay): Determined by qNMR. This value serves as the primary purity figure.[17]

  • Chromatographic Purity: Determined by HPLC (area %). This should be high (e.g., >99.5%) and serves to quantify non-volatile impurities.

  • Volatile Impurities: Identified and semi-quantified by GC-MS.

  • Water Content: Determined by Karl Fischer titration (not detailed here, but a standard test).

  • Inorganic Impurities: Determined by sulfated ash/residue on ignition (not detailed here).

The final, reportable purity is typically calculated by mass balance: Purity = Assay * (100% - Water Content - Residual Solvents - Inorganic Impurities) / 100% . The HPLC and GC-MS data provide confidence that all significant organic impurities have been accounted for.

Conclusion

Assessing the purity of a synthesized compound like this compound is a rigorous, multi-step process that demands a scientifically sound, integrated approach. By combining the quantitative power of HPLC, the volatile impurity profiling of GC-MS, and the absolute structural and quantitative information from qNMR, researchers can build a comprehensive and self-validating purity profile. This analytical triangulation ensures the quality, safety, and reliability of the material, which is paramount for its successful application in research and drug development.

References

A Comparative Guide to the Cross-Reactivity Profiling of 2-(2-Chloro-3-fluorophenyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of novel derivatives of 2-(2-Chloro-3-fluorophenyl)acetic acid. As compounds structurally related to the phenylacetic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), these derivatives are presumed to primarily target cyclooxygenase (COX) enzymes. However, ensuring therapeutic safety and efficacy necessitates a thorough investigation of both on-target isoform selectivity and potential off-target interactions.

Here, we present a logical, tiered approach to cross-reactivity assessment, moving from primary target validation to broader safety and immunological profiling. We explain the causality behind experimental choices, provide detailed protocols for key assays, and present comparative data for a set of hypothetical derivatives to illustrate the application of these principles in a drug development context.

The Rationale for Cross-Reactivity Studies

The therapeutic action of NSAIDs is derived from the inhibition of COX enzymes, which mediate the production of prostaglandins involved in pain, fever, and inflammation.[1] However, the existence of two primary isoforms, COX-1 and COX-2, presents a significant challenge. COX-1 is a constitutive "housekeeping" enzyme responsible for protecting the gastric mucosa and supporting platelet function, while COX-2 is an inducible enzyme upregulated at sites of inflammation.[1]

Therefore, the initial and most critical cross-reactivity study for a this compound derivative is to determine its selectivity for COX-2 over COX-1. A lack of selectivity can lead to significant gastrointestinal side effects.[2] Beyond this, off-target interactions with other biological molecules can trigger adverse events, including hypersensitivity reactions and cardiotoxicity, which must be identified early in the drug discovery process.[3][4]

A Tiered Experimental Workflow for Profiling

A systematic approach is essential to efficiently characterize the cross-reactivity profile of new chemical entities. We propose the following workflow, which prioritizes the most common and highest-risk interactions first.

G cluster_0 Tier 1: Primary Target & Selectivity cluster_1 Tier 2: Key Safety Liabilities cluster_2 Tier 3: Broader Immunological Profile T1_COX COX-1 / COX-2 Isoform Selectivity (Human Whole Blood Assay) T2_hERG Cardiotoxicity Screening (hERG Automated Patch Clamp) T1_COX->T2_hERG If promising selectivity T2_Hypersensitivity In Vitro Hypersensitivity (Basophil Activation Test) T1_COX->T2_Hypersensitivity If promising selectivity T3_Cytokine Multiplex Cytokine Profiling (Luminex Assay) T2_hERG->T3_Cytokine If clean safety profile T2_Hypersensitivity->T3_Cytokine T3_TCell T-Cell Activation Assay (Flow Cytometry) T3_Cytokine->T3_TCell To probe specific immune responses

Caption: A tiered workflow for assessing the cross-reactivity of novel compounds.

On-Target Cross-Reactivity: COX-1 vs. COX-2 Selectivity

The most physiologically relevant method for determining COX selectivity is the human whole blood assay (hWBA).[5] This assay has significant advantages over isolated enzyme or cell-based assays because it maintains the natural cellular environment, cell-cell interactions, and presence of all blood components, providing a closer approximation of in vivo conditions.[5][6]

  • COX-1 Activity is measured by the synthesis of thromboxane B2 (TxB2) in serum following whole blood clotting.

  • COX-2 Activity is measured by prostaglandin E2 (PGE2) synthesis in response to lipopolysaccharide (LPS) stimulation.[2]

COX_Pathway cluster_COX1 COX-1 Pathway (Constitutive) cluster_COX2 COX-2 Pathway (Inducible) AA Arachidonic Acid COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 PGH2_1 PGH2 COX1->PGH2_1 TxA2 Thromboxane A2 (Platelet Aggregation, Vasoconstriction) PGH2_1->TxA2 PGE2_1 Prostaglandins (GI Mucosa Protection) PGH2_1->PGE2_1 PGH2_2 PGH2 COX2->PGH2_2 PGE2_2 Prostaglandins (Inflammation, Pain, Fever) PGH2_2->PGE2_2 Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->COX2 NSAID NSAID Derivative NSAID->COX1 Inhibition (Side Effects) NSAID->COX2 Inhibition (Therapeutic Effect)

Caption: Differential roles of COX-1 and COX-2 in prostaglandin synthesis.

Comparative Data: Hypothetical this compound Derivatives

To illustrate the output of these studies, we present simulated data for the parent compound and two hypothetical derivatives.

  • Compound A: this compound (Parent Compound)

  • Compound B: Derivative with a bulky para-tert-butyl group added to the phenyl ring.

  • Compound C: Ethyl ester prodrug of the parent compound.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Interpretation
Compound A 1.50.35Moderately COX-2 selective. Potential for some GI side effects at higher doses.
Compound B 25.00.1250Highly COX-2 selective. The bulky group likely prevents binding to the narrower COX-1 active site. Lower risk of GI toxicity.
Compound C > 100> 100-Inactive prodrug. Requires in vivo hydrolysis to become active. Low direct COX inhibition.

Off-Target Cross-Reactivity: Safety & Immunological Profiling

Cardiotoxicity: hERG Channel Inhibition

A significant safety concern for many drug classes is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[7] Blockade of this channel can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia called Torsade de Pointes.[8] Therefore, screening for hERG liability is a mandatory step in preclinical safety assessment.[3] Automated patch-clamp systems provide a high-throughput and sensitive method for this evaluation.[7]

CompoundhERG IC50 (µM)Therapeutic Index (hERG IC50 / COX-2 IC50)Interpretation
Compound A 45150Acceptable safety margin.
Compound B 880Reduced safety margin. The structural change may have introduced hERG affinity. Requires further investigation.
Compound C > 100-No direct hERG inhibition. Safety depends on the active metabolite (Compound A).
Immunological Reactions: Hypersensitivity

NSAIDs are a common cause of drug-induced hypersensitivity reactions, which can be immune-mediated (allergic) or non-immune (cross-intolerance due to COX-1 inhibition).[9][10] The Basophil Activation Test (BAT) is a valuable in vitro tool to assess potential hypersensitivity.[9] This flow cytometry-based assay measures the upregulation of activation markers (like CD63) on the surface of basophils from patient blood in response to the drug.

BAT_Logic PatientBlood Isolate Leukocytes (containing basophils) from patient blood Incubate Incubate cells with NSAID Derivative PatientBlood->Incubate Stain Stain with fluorescent antibodies (anti-CCR3, anti-CD63) Incubate->Stain Flow Analyze via Flow Cytometry Stain->Flow Result Positive Result: Increased % of CD63+/CCR3+ cells Flow->Result

Caption: Logical workflow of the Basophil Activation Test (BAT).

CompoundBasophil Activation (% CD63+ cells > 5% increase)Interpretation
Compound A NegativeLow risk of inducing IgE-mediated basophil degranulation.
Compound B Positive in 2/10 donorsPotential for hypersensitivity in a subset of the population. Warrants further investigation.
Compound C NegativeProdrug is unlikely to be immunogenic.
Broader Immunological Profile: Cytokine & T-Cell Effects

To understand the broader impact of a compound on the immune system, multiplex cytokine profiling and T-cell activation assays are employed.

  • Cytokine Profiling: Using bead-based multiplex technology like Luminex, dozens of cytokines, chemokines, and growth factors can be measured simultaneously in a small sample volume.[11][12][13] This provides a comprehensive signature of the inflammatory response modulated by the compound.

  • T-Cell Activation Assays: These assays assess the impact of a compound on T-cell function, a cornerstone of the adaptive immune response.[14] Using flow cytometry, one can measure T-cell proliferation and the expression of activation markers (e.g., CD25) in different T-cell subsets (CD4+ helper, CD8+ cytotoxic).[14][15]

CompoundKey Cytokine Changes (LPS-stimulated PBMC)T-Cell Proliferation (anti-CD3/CD28 stimulated)Interpretation
Compound A Decreased IL-6, TNF-αNo significant effectExpected anti-inflammatory profile without direct impact on T-cell proliferation.
Compound B Decreased IL-6, TNF-α; Increased IL-10Mild inhibitionShows desired anti-inflammatory effects but may have some off-target immunosuppressive activity on T-cells.
Compound C No significant effectNo significant effectProdrug is immunologically inert in vitro.

Detailed Experimental Protocols

Protocol 1: Human Whole Blood Assay (hWBA) for COX-1/COX-2 Selectivity

(Adapted from methodologies described in Warner et al. and Cryer et al.[2])

  • Blood Collection: Draw venous blood from healthy, consenting volunteers who have not taken NSAIDs for at least two weeks into tubes without anticoagulant.

  • Compound Preparation: Prepare stock solutions of test compounds in DMSO. Create a dilution series to achieve final assay concentrations typically ranging from 0.01 µM to 100 µM.

  • COX-1 Assay (TxB2 generation): a. Aliquot 1 mL of whole blood into tubes containing the test compound or vehicle (DMSO). b. Immediately incubate at 37°C for 60 minutes to allow for clotting and thromboxane synthesis. c. Centrifuge at 2000 x g for 10 minutes at 4°C to separate serum. d. Collect the serum and store at -80°C until analysis. e. Quantify TxB2 concentration using a validated ELISA kit.

  • COX-2 Assay (PGE2 generation): a. Draw a separate blood sample into tubes containing heparin. b. Aliquot 1 mL of heparinized blood into tubes containing the test compound or vehicle. Pre-incubate for 15 minutes at 37°C. c. Add Lipopolysaccharide (LPS) to a final concentration of 10 µg/mL to induce COX-2 expression. d. Incubate for 24 hours at 37°C. e. Centrifuge at 2000 x g for 10 minutes to separate plasma. f. Collect the plasma and store at -80°C until analysis. g. Quantify PGE2 concentration using a validated ELISA kit.

  • Data Analysis: Calculate the IC50 values (the concentration of drug that inhibits 50% of prostanoid production) for both COX-1 and COX-2. The selectivity index is calculated as IC50(COX-1) / IC50(COX-2).

Protocol 2: hERG Inhibition Assay via Automated Patch Clamp

(Based on principles of automated electrophysiology platforms like QPatch[7][8])

  • Cell Culture: Use a stable cell line expressing the hERG channel, such as HEK-293 or CHO cells, maintained under standard culture conditions.

  • Compound Preparation: Prepare stock solutions in DMSO and dilute in the appropriate extracellular recording solution to final test concentrations.

  • Assay Execution: a. Harvest cells and prepare a single-cell suspension for the automated patch-clamp system (e.g., QPatch HTX or SyncroPatch 384PE).[8] b. The system will automatically establish whole-cell patch-clamp configurations. c. Record baseline hERG tail current using a specific voltage pulse protocol designed to elicit the characteristic current. d. Apply the vehicle control followed by increasing concentrations of the test compound via the system's microfluidic perfusion. e. Record the hERG current at each concentration after it reaches a steady-state effect.

  • Data Analysis: Measure the peak tail current amplitude at each concentration. Normalize the data to the baseline current and plot a concentration-response curve to determine the IC50 value.

Protocol 3: Multiplex Cytokine Profiling with Luminex

(Based on commercially available Luminex assay kits and platforms[13][16])

  • Sample Preparation: Use plasma samples from the hWBA (COX-2 arm) or supernatants from cultured Peripheral Blood Mononuclear Cells (PBMCs) stimulated with LPS in the presence of the test compounds.

  • Assay Procedure: a. Use a commercially available magnetic bead-based multiplex assay kit (e.g., Human Cytokine/Chemokine 38-plex panel).[16] b. Add the antibody-coupled magnetic microparticles to each well of a 96-well plate. c. Add standards, controls, and prepared samples to the wells. Incubate and wash according to the manufacturer's protocol. The immobilized antibodies will bind the target analytes.[13] d. Add the biotinylated detection antibody cocktail, which binds to a different epitope on the captured analytes. e. Add Streptavidin-Phycoerythrin (SAPE), which binds to the biotinylated detection antibodies.

  • Data Acquisition: Read the plate on a Luminex instrument (e.g., MAGPIX® or FLEXMAP 3D®). The instrument uses lasers to excite the dyes within the beads (identifying the analyte) and the phycoerythrin (quantifying the analyte).[13]

  • Data Analysis: Generate a standard curve for each analyte. Use the standard curves to calculate the concentration of each cytokine in the unknown samples. Compare cytokine levels between vehicle- and compound-treated cells.

Conclusion and Strategic Outlook

This guide outlines a robust, multi-tiered strategy for characterizing the cross-reactivity of this compound derivatives. By systematically evaluating COX isoform selectivity, key safety liabilities like cardiotoxicity, and broader immunological effects, researchers can build a comprehensive profile of their lead candidates.

The hypothetical data presented underscores a critical principle in drug development: structural modifications aimed at improving efficacy or selectivity (e.g., Compound B's improved COX-2 selectivity) can inadvertently introduce off-target liabilities (e.g., hERG inhibition, potential for hypersensitivity). A thorough, evidence-based cross-reactivity assessment is therefore not merely a regulatory hurdle but an indispensable tool for selecting and developing safer, more effective therapeutics.

References

A Senior Application Scientist's Guide to Benchmarking 2-(2-Chloro-3-fluorophenyl)acetic acid Against Commercial Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Benchmarking in Pharmaceutical Development

In the landscape of pharmaceutical research and development, the purity and identity of starting materials and intermediates are paramount. 2-(2-Chloro-3-fluorophenyl)acetic acid is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its specific halogenation pattern makes it a valuable synthon, but also introduces challenges in controlling isomeric and process-related impurities.

Therefore, the rigorous characterization and benchmarking of any new or existing batch of this compound against a certified commercial reference standard is not merely a quality control exercise; it is a foundational requirement for ensuring the reproducibility of synthetic processes and the safety and efficacy of the final drug product.

This guide provides a comprehensive framework for the analytical benchmarking of this compound. We will move beyond simple data presentation to explain the causality behind the selection of analytical techniques, the design of experimental protocols, and the interpretation of comparative data. The methodologies described herein are designed to create a self-validating system, employing orthogonal analytical techniques to build a complete and trustworthy profile of the material. All protocols are grounded in established pharmacopeial principles and international regulatory guidelines.[1][2][3]

The Reference Standard: Establishing the Gold Standard

For this guide, a commercially available, high-purity reference standard of this compound (CAS No. 1000523-07-8) with a certified purity of ≥99.0% was procured.[4][5] The Certificate of Analysis (CoA) accompanying the standard provides the baseline values for identity, purity (by HPLC), and water content against which the test sample will be compared.

Physicochemical Properties of the Analyte:

  • Molecular Formula: C₈H₆ClFO₂[4]

  • Molecular Weight: 188.58 g/mol [4]

  • Appearance: White to light yellow crystalline solid.[6]

  • Solubility: Soluble in organic solvents such as methanol, ethanol, and acetone; sparingly soluble in water.[6]

Orthogonal Analytical Strategy for Comprehensive Benchmarking

Benchmarking_Workflow cluster_0 Sample Handling cluster_1 Analytical Testing Battery cluster_2 Data Analysis & Decision Test_Sample Test Sample This compound Identity Test 1: Identity ¹H NMR Spectroscopy Test_Sample->Identity Purity Test 2: Purity & Assay RP-HPLC (UV) Test_Sample->Purity Water Test 3: Water Content Karl Fischer Titration Test_Sample->Water Ref_Std Commercial Reference Standard (≥99.0%) Ref_Std->Identity Ref_Std->Purity Ref_Std->Water Compare Comparative Analysis (Test vs. Standard) Identity->Compare Purity->Compare Water->Compare Decision Quality Assessment: Accept or Reject Compare->Decision HPLC_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing P1 Weigh & Dissolve Test Sample in Diluent (0.5 mg/mL) A3 Inject Blank, Standard, and Test Sample P1->A3 P2 Weigh & Dissolve Reference Standard (0.5 mg/mL) A2 Perform System Suitability Test (SST) (5x Std Injections) P2->A2 A1 Equilibrate HPLC System with Mobile Phase A1->A2 A2->A3 D1 Integrate Peaks in Chromatograms A3->D1 D2 Calculate Purity (Area %) for Test Sample D1->D2 D3 Calculate Assay (% w/w) vs. Standard D1->D3

References

A Senior Application Scientist's Guide: Evaluating Synthetic Pathways to 2-(2-Chloro-3-fluorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the most viable synthetic routes to 2-(2-Chloro-3-fluorophenyl)acetic acid (CAS No. 1000523-07-8), a key building block in the development of novel pharmaceutical and agrochemical agents. The selection of a synthetic pathway is a critical decision in chemical development, balancing factors of yield, purity, cost, safety, and scalability. This document moves beyond a simple recitation of procedures to offer a field-proven perspective on the causality behind experimental choices, empowering researchers to select the optimal method for their specific laboratory or industrial context.

Overview of Synthetic Strategies

The synthesis of substituted phenylacetic acids is a well-established field in organic chemistry. For the target molecule, this compound, three primary strategies emerge as the most practical and industrially relevant. We will evaluate each based on its chemical principle, operational complexity, and overall efficiency.

  • Route A: The Cyanidation-Hydrolysis Pathway - A classic, high-yield approach starting from the corresponding benzyl halide.

  • Route B: The Grignard Carboxylation Pathway - An organometallic route that utilizes carbon dioxide as a C1 source.

  • Route C: The Willgerodt-Kindler Reaction Pathway - A powerful rearrangement reaction starting from the corresponding acetophenone.

Route A: The Cyanidation-Hydrolysis Pathway

This two-step sequence is arguably the most traditional and widely implemented method for synthesizing phenylacetic acids. It begins with the nucleophilic substitution of a benzyl halide with a cyanide salt, followed by the vigorous hydrolysis of the resulting nitrile intermediate.

Logical Workflow

SM 2-Chloro-3-fluorobenzyl chloride/bromide INT 2-(2-Chloro-3-fluorophenyl)acetonitrile SM->INT Step 1: Cyanidation NaCN or KCN Solvent (e.g., EtOH/H₂O) FP 2-(2-Chloro-3-fluorophenyl)acetic acid INT->FP Step 2: Hydrolysis H₂SO₄/H₂O or NaOH Heat

Caption: Workflow for the Cyanidation-Hydrolysis Route.

Experimental Protocol

Step 1: Synthesis of 2-(2-Chloro-3-fluorophenyl)acetonitrile

  • In a reaction vessel equipped with a reflux condenser and mechanical stirrer, dissolve sodium cyanide (1.1 eq.) in a mixture of ethanol and water.

  • Warm the solution to approximately 60 °C.

  • Slowly add 2-chloro-3-fluorobenzyl chloride (1.0 eq.) to the cyanide solution over 1 hour.

  • Maintain the reaction at reflux for 3-4 hours, monitoring the disappearance of the starting material by TLC or GC.

  • After completion, cool the mixture and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude nitrile, which can be used directly or purified by distillation.

Step 2: Hydrolysis to this compound

  • To a flask fitted for reflux, add the crude 2-(2-chloro-3-fluorophenyl)acetonitrile from the previous step.

  • Add a mixture of concentrated sulfuric acid and water (e.g., a 2:1 v/v mixture).[1]

  • Heat the mixture to reflux (typically 110-130 °C) with vigorous stirring for 3-5 hours.[1][2] The reaction progress can be monitored by observing the cessation of ammonia gas evolution (if using basic hydrolysis) or by TLC/GC analysis.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • The solid phenylacetic acid will precipitate. Collect the crude product by filtration.

  • Wash the solid with cold water to remove residual acid.

  • Recrystallize the crude product from a suitable solvent system (e.g., toluene or water) to afford the pure this compound. A yield of over 95% can be achieved in this step.[2]

Expertise & Trustworthiness: An In-Depth Analysis
  • Expertise: This route is a workhorse due to its reliability and typically high yields. The SN2 reaction in Step 1 is efficient with activated benzyl halides. The subsequent hydrolysis is robust, though it requires forcing conditions. The choice of acidic or basic hydrolysis depends on the substrate's stability and downstream purification preferences. Acid hydrolysis is often preferred as it allows for direct precipitation of the product upon quenching with water.[1][2]

  • Trustworthiness (Self-Validation): The protocol's validity is confirmed at each stage. The formation of the nitrile in Step 1 can be verified by IR spectroscopy (a sharp C≡N stretch around 2250 cm⁻¹) and the disappearance of the benzyl halide starting material. The final product's purity is confirmed by its melting point and spectral data (¹H NMR, ¹³C NMR, MS), which should be compared against a reference standard.

  • Causality: The use of a polar protic solvent mixture like ethanol/water in Step 1 facilitates the dissolution of the inorganic cyanide salt while maintaining solubility for the organic halide. The harsh conditions in Step 2 are necessary to overcome the high activation energy required for the complete hydrolysis of the stable nitrile triple bond.

Route B: The Grignard Carboxylation Pathway

This method leverages organometallic chemistry, forming a benzylmagnesium halide (a Grignard reagent) which then acts as a potent nucleophile to attack carbon dioxide. This approach is highly valued for its avoidance of acutely toxic cyanide reagents.

Logical Workflow

SM 2-Chloro-3-fluorobenzyl chloride INT 2-Chloro-3-fluorobenzyl- magnesium chloride (Grignard Reagent) SM->INT Step 1: Grignard Formation Mg metal, I₂ (cat.) Anhydrous THF INT2 Magnesium carboxylate salt INT->INT2 Step 2: Carboxylation CO₂ (dry ice or gas) Anhydrous THF FP 2-(2-Chloro-3-fluorophenyl)acetic acid INT2->FP Step 3: Acidic Workup Aqueous HCl or H₂SO₄

Caption: Workflow for the Grignard Carboxylation Route.

Experimental Protocol
  • Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., Nitrogen or Argon).

  • Grignard Formation: Charge a three-necked flask with magnesium turnings (1.2 eq.) and a small crystal of iodine (as an initiator).[3]

  • Add a small portion of a solution of 2-chloro-3-fluorobenzyl chloride (1.0 eq.) in anhydrous tetrahydrofuran (THF) to the magnesium.

  • Initiate the reaction by gentle warming if necessary. Once initiated (indicated by bubble formation and disappearance of the iodine color), add the remaining benzyl chloride solution dropwise to maintain a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.[3]

  • Carboxylation: Cool the Grignard solution in an ice-salt or dry ice/acetone bath.

  • Rapidly add crushed dry ice (solid CO₂) in excess to the vigorously stirred solution.[4] Alternatively, bubble dry CO₂ gas through the solution.

  • Allow the mixture to warm to room temperature, which results in a viscous mass.[4]

  • Workup: Quench the reaction by slowly adding aqueous hydrochloric acid (e.g., 2M HCl) until the solution is acidic (pH ~1-2).

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify by recrystallization or column chromatography.

Expertise & Trustworthiness: An In-Depth Analysis
  • Expertise: The critical challenge of this route is the stringent requirement for anhydrous conditions, as Grignard reagents are extremely strong bases and will be quenched by any protic source, including atmospheric moisture.[4] The use of an initiator like iodine or 1,2-dibromoethane is standard practice to etch the passivating magnesium oxide layer on the metal surface, facilitating the reaction.

  • Trustworthiness (Self-Validation): Successful formation of the Grignard reagent can be qualitatively confirmed by the exothermic reaction and disappearance of magnesium metal. A more quantitative check involves quenching a small aliquot with iodine; the disappearance of the iodine color indicates an active Grignard solution. The final product is validated by standard analytical techniques (mp, NMR, MS).

  • Causality: Anhydrous aprotic solvents like THF or diethyl ether are essential as they solvate the magnesium species, stabilizing the Grignard reagent, without destroying it. The carboxylation step must be performed at low temperatures to minimize side reactions, such as the Grignard reagent reacting with the newly formed carboxylate salt.

Route C: The Willgerodt-Kindler Reaction Pathway

The Willgerodt-Kindler reaction is a unique and powerful method for converting aryl alkyl ketones into the corresponding ω-arylalkanoic acids or their derivatives. The Kindler modification, which uses elemental sulfur and a secondary amine (typically morpholine), is the most common variant.[5][6]

Logical Workflow

SM 1-(2-Chloro-3-fluorophenyl)ethan-1-one (2'-Chloro-3'-fluoroacetophenone) INT Phenylthioacetamide Intermediate (Thiomorpholide) SM->INT Step 1: Thioamide Formation Sulfur (S₈), Morpholine Heat (e.g., 100-140 °C) FP 2-(2-Chloro-3-fluorophenyl)acetic acid INT->FP Step 2: Hydrolysis Aqueous NaOH or H₂SO₄ Heat

Caption: Workflow for the Willgerodt-Kindler Route.

Experimental Protocol

Step 1: Synthesis of the Thiomorpholide Intermediate

  • In a round-bottom flask, combine 1-(2-chloro-3-fluorophenyl)ethan-1-one (1.0 eq.), elemental sulfur (2.0-2.5 eq.), and morpholine (3.0-4.0 eq.).

  • Heat the mixture to reflux (around 130-140 °C) for several hours (5-15 hours). The reaction can be monitored by TLC.

  • Some protocols utilize a phase-transfer catalyst (PTC) like triethylbenzylammonium chloride (TEBA) to accelerate the reaction and allow for lower temperatures.[7][8]

  • After the reaction is complete, cool the mixture and pour it into cold water.

  • Extract the product with an organic solvent. The crude thiomorpholide is often a dark oil and can be carried forward without extensive purification.

Step 2: Hydrolysis of the Thiomorpholide

  • Combine the crude thiomorpholide with an aqueous solution of sodium hydroxide (e.g., 20-30% w/v).

  • Heat the mixture to reflux for 8-24 hours until the hydrolysis is complete (TLC).

  • Cool the reaction mixture and filter to remove any solid impurities.

  • Wash the aqueous solution with a non-polar solvent (e.g., toluene) to remove non-acidic impurities.

  • Acidify the aqueous layer to pH ~1-2 with concentrated HCl.[7][8]

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize to obtain the pure this compound.

Expertise & Trustworthiness: An In-Depth Analysis
  • Expertise: This route's primary advantage is its utility when the acetophenone starting material is more readily available or cheaper than the corresponding benzyl halide. The mechanism is complex, involving the formation of an enamine, which then reacts with sulfur, leading to a series of rearrangements that effectively migrate the carbonyl carbon functionality to the terminal position of the alkyl chain.[5][9]

  • Trustworthiness (Self-Validation): The reaction is often characterized by a distinct color change and the formation of hydrogen sulfide. The intermediate thiomorpholide can be isolated and characterized, but it is common practice to proceed directly to hydrolysis. The final product is validated against a known standard. The success of the reaction is highly dependent on achieving and maintaining the required reaction temperature.

  • Causality: The high temperature is necessary to drive the complex rearrangement cascade. Morpholine acts as both a reagent (forming the initial enamine) and a solvent. The use of excess reagents ensures the reaction goes to completion. The final hydrolysis step is often the rate-limiting part of the sequence and requires prolonged heating in a strong caustic or acidic solution.

Head-to-Head Comparison and Data Summary

The optimal synthetic route depends heavily on the specific constraints and capabilities of the laboratory or manufacturing facility.

ParameterRoute A: Cyanidation-HydrolysisRoute B: Grignard CarboxylationRoute C: Willgerodt-Kindler
Starting Material 2-Chloro-3-fluorobenzyl halide2-Chloro-3-fluorobenzyl halide2'-Chloro-3'-fluoroacetophenone
Key Reagents NaCN/KCN, H₂SO₄/NaOHMg metal, CO₂ (dry ice)Sulfur, Morpholine, NaOH
Typical Overall Yield High (75-90%)Moderate to High (60-85%)[10]Moderate (50-70%)[6]
Reagent Toxicity Extreme (Cyanide salts)Low (CO₂), Moderate (Mg)Moderate (Sulfur, Morpholine)
Safety Concerns Handling of acutely toxic solids/solutions; HCN gas evolution upon acidification. Requires specialized ventilation and waste disposal.Pyrophoric potential of fine Mg powder; moisture sensitivity; requires inert atmosphere.Flammable reagents; H₂S evolution; unpleasant odors.
Reaction Conditions High temperatures for hydrolysis (110-130 °C).Low to ambient temperatures; strictly anhydrous/inert conditions.High temperatures (130-140 °C).
Scalability Excellent; common industrial process.Good, but requires specialized equipment for handling anhydrous/inert conditions on a large scale.Fair; high temperatures and potential for tar formation can be problematic on scale-up.
Process Complexity Straightforward procedure, but with high safety overhead.Technically demanding due to sensitivity to air and moisture.Operationally simple but often requires long reaction times and high temperatures.

Final Recommendation

As a Senior Application Scientist, the recommendation is contingent on the operational context:

  • For Large-Scale Industrial Production: Route A (Cyanidation-Hydrolysis) is often the most economically viable path, provided the facility is equipped with the necessary engineering controls and safety protocols to handle large quantities of cyanide. Its reliability, high yields, and straightforward procedures make it a preferred industrial workhorse.

  • For Academic and R&D Laboratories: Route B (Grignard Carboxylation) is the highly recommended alternative. It completely avoids the severe hazards associated with cyanide, aligning better with modern laboratory safety standards. While it demands more rigorous technique regarding anhydrous conditions, it is an excellent and "greener" method that utilizes readily available carbon dioxide.[3][10]

  • As a Strategic Alternative: Route C (Willgerodt-Kindler) should be considered when the 2'-chloro-3'-fluoroacetophenone precursor is significantly more accessible or economical than the corresponding benzyl halides. It serves as a valuable, albeit often lower-yielding, alternative in a synthetic chemist's toolkit.

Ultimately, the choice requires a thorough risk assessment and a clear understanding of the project's priorities, whether they be cost, safety, speed, or environmental impact.

References

A Comparative Guide to the In Vitro and In Vivo Evaluation of 2-(2-Chloro-3-fluorophenyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Preclinical Assessment of Novel Phenylacetic Acid Analogs

For researchers, scientists, and professionals in drug development, the journey from a promising chemical scaffold to a viable therapeutic candidate is paved with rigorous preclinical evaluation. The family of phenylacetic acid derivatives has long been a fertile ground for the discovery of potent anti-inflammatory and anticancer agents.[1] This guide provides a comprehensive overview of the in vitro and in vivo studies pertinent to a specific subclass: derivatives of 2-(2-Chloro-3-fluorophenyl)acetic acid. While direct and extensive research on this exact parent compound's derivatives is emerging, we can establish a robust comparative framework by examining the methodologies and findings from studies on structurally related halogenated phenylacetic acid analogs. This approach allows us to anticipate the biological activities and guide the experimental design for novel derivatives of this compound.

The Rationale Behind Targeting Phenylacetic Acid Derivatives

Phenylacetic acid and its derivatives are integral components of numerous established drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and ibuprofen.[1] The core structure offers a versatile scaffold for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of halogen atoms, such as chlorine and fluorine, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, often enhancing its therapeutic potential.[2] Specifically, the 2-chloro and 3-fluoro substitution pattern on the phenyl ring of the topic compound presents a unique electronic and steric profile that warrants thorough investigation for novel biological activities.

In Vitro Evaluation: The First Line of Screening

In vitro assays are indispensable for the initial characterization of novel compounds, providing crucial data on their potency, mechanism of action, and selectivity in a controlled cellular environment.[3]

Assessing Anti-inflammatory Potential

A primary therapeutic target for phenylacetic acid derivatives is the cyclooxygenase (COX) enzyme, which exists in two main isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and primarily involved in the inflammatory cascade.[4] Therefore, selective inhibition of COX-2 over COX-1 is a desirable attribute for anti-inflammatory drug candidates to minimize gastrointestinal side effects.

Key In Vitro Assays for Anti-inflammatory Activity:

  • COX Inhibition Assays: These assays directly measure the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes. The IC50 values (the concentration of the compound required to inhibit 50% of the enzyme's activity) are determined to assess potency and selectivity.

  • Prostaglandin E2 (PGE2) Quantification: In cell-based assays, such as using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, the production of the pro-inflammatory mediator PGE2 can be measured by ELISA. A reduction in PGE2 levels in the presence of the test compound indicates its anti-inflammatory effect.[4]

  • Nitric Oxide (NO) Scavenging Activity: Overproduction of nitric oxide is a hallmark of inflammation. The ability of a compound to scavenge NO can be assessed using the Griess reaction in cell culture supernatants.[4]

Evaluating Anticancer Activity

Phenylacetamide derivatives, a common modification of phenylacetic acids, have demonstrated promising anticancer properties.[5] In vitro cytotoxicity assays are the cornerstone for identifying compounds with the potential to inhibit cancer cell growth.

Standard In Vitro Cytotoxicity Assays:

  • MTT Assay: This colorimetric assay is widely used to assess cell viability by measuring the metabolic activity of mitochondria. A decrease in the conversion of MTT to formazan indicates a reduction in viable cells.[6]

  • SRB (Sulphorhodamine B) Assay: This assay relies on the binding of the SRB dye to cellular proteins, providing a measure of cell mass and, by extension, cell number. It is a reliable method for determining cytotoxicity.[7]

  • Apoptosis Assays: To understand the mechanism of cell death, assays such as Annexin V/Propidium Iodide staining followed by flow cytometry can distinguish between apoptotic and necrotic cell death.[3]

Comparative Data for Phenylacetic Acid Derivatives:

Derivative ClassTarget Cell LineIn Vitro AssayKey Finding (IC50)Reference
2-(4-Fluorophenyl)-N-phenylacetamidePC3 (Prostate Carcinoma)MTS Assay52 µM (for compound 2b)[5]
2-(4-Fluorophenyl)-N-phenylacetamideMCF-7 (Breast Cancer)MTS Assay100 µM (for compound 2c)[5]
Phenoxyacetamide Derivative (Compound I)HepG2 (Liver Cancer)Cytotoxicity Assay1.43 µM[8]
Flavonoid-based Amide Derivative (Compound 7t)MDA-MB-231 (Triple-Negative Breast Cancer)Antiproliferation Assay1.76 µM[9]

In Vivo Studies: From the Bench to Preclinical Models

Promising candidates from in vitro screening are advanced to in vivo studies to evaluate their efficacy and safety in a whole-organism context. Animal models are crucial for understanding the pharmacokinetic profile, therapeutic index, and potential side effects of a novel compound.

Carrageenan-Induced Paw Edema: A Classic Model for Acute Inflammation

The carrageenan-induced paw edema model in rats is a widely accepted and reliable method for screening acute anti-inflammatory activity.[10][11] Carrageenan injection into the rat paw induces a localized inflammatory response characterized by swelling (edema), which can be quantified over time.

Experimental Workflow for Carrageenan-Induced Paw Edema:

Workflow for Carrageenan-Induced Paw Edema Model.

The percentage of edema inhibition is calculated to compare the efficacy of the test compound with the standard drug. This model is particularly sensitive to inhibitors of prostaglandin synthesis.[12]

Comparative Efficacy of Anti-inflammatory Agents in the Carrageenan-Induced Paw Edema Model:

CompoundDoseMaximum Inhibition (%)Time PointReference
Indomethacin10 mg/kg57.664 hours[13]
Compound 3f (Pyrrole Derivative)20 mg/kgSignificant reduction at 2 hours2 hours[14][15]
Phenoxy Acetic Acid Derivative (5f)Not Specified63.35 (paw thickness)5 hours[16]
Phenoxy Acetic Acid Derivative (7b)Not Specified46.51 (paw thickness)5 hours[16]
Xenograft Models for Anticancer Efficacy

To evaluate the in vivo anticancer potential of this compound derivatives, human tumor xenograft models in immunocompromised mice are the gold standard.[17]

General Workflow for a Xenograft Study:

Workflow for a Xenograft Anticancer Study.

This model allows for the assessment of a compound's ability to inhibit tumor growth in a living system and provides insights into its therapeutic window.

Synthesis and Characterization: The Foundation of Drug Discovery

The journey of evaluating any new derivative begins with its synthesis and thorough characterization. For this compound derivatives, particularly amides, a common synthetic route involves the activation of the carboxylic acid followed by coupling with a desired amine.

General Synthesis Scheme for Amide Derivatives:

Synthesis of Amide Derivatives.

Thorough characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy is essential to confirm the structure and purity of the synthesized compounds before biological evaluation.[18]

Future Directions and Conclusion

While the direct body of literature on the in vitro and in vivo studies of this compound derivatives is still developing, the established methodologies and comparative data from related phenylacetic acid analogs provide a clear roadmap for their evaluation. The unique halogenation pattern of the parent compound suggests the potential for novel pharmacological profiles. Future research should focus on the synthesis of a diverse library of derivatives, followed by systematic in vitro screening for both anti-inflammatory and anticancer activities. Promising candidates should then be advanced to well-designed in vivo models to assess their therapeutic potential and safety. This structured approach, grounded in the principles of scientific integrity and comparative analysis, will be instrumental in unlocking the therapeutic promise of this intriguing class of compounds.

References

A Senior Application Scientist's Guide to Halogenated Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Halogenation in Medicinal Chemistry

In the intricate process of drug discovery, "building blocks" represent foundational chemical scaffolds that are systematically modified to optimize the therapeutic potential of a lead compound. Among the most powerful and widely employed strategies in a medicinal chemist's toolkit is halogenation—the selective incorporation of halogen atoms (Fluorine, Chlorine, Bromine, or Iodine) into a molecule.[1][2] Far from being mere steric fillers, halogens exert profound and diverse effects on a drug candidate's profile, influencing everything from how it binds to its target to how it is absorbed and metabolized by the body.[3][4]

The strategic placement of a halogen can dramatically alter a compound's lipophilicity, metabolic stability, binding affinity, and bioavailability.[4][5][6] More than 250 FDA-approved drugs contain chlorine, and the prevalence of fluorine is even higher, underscoring the immense value of this atomic class in developing effective medicines.[7][8][9][10] This guide provides a comparative review of the four key halogens used in drug discovery, offering field-proven insights and experimental frameworks to help researchers harness their unique properties effectively and rationally.

Pillar 1: Modulating Physicochemical & Pharmacokinetic Properties

The introduction of a halogen atom is a tactical decision aimed at fine-tuning a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The choice of halogen is critical, as each imparts a distinct set of properties.

Lipophilicity and Membrane Permeability

A primary reason for halogenation is to increase a compound's lipophilicity, or its ability to dissolve in fats and lipids.[3] This is a crucial factor for improving a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system (CNS) targets.[2][11] The effect on lipophilicity generally increases with the size and polarizability of the halogen, following the trend: F < Cl < Br < I .

Metabolic Stability: The "Blocking" Effect

One of the most celebrated applications of halogenation, particularly with fluorine, is to enhance metabolic stability.[5][12][13] Many drug candidates fail because they are rapidly broken down by metabolic enzymes, primarily cytochrome P450s in the liver.[12] By replacing a hydrogen atom at a metabolically vulnerable site (a "soft spot") with a strong carbon-halogen bond (especially the C-F bond), chemists can effectively block this metabolic attack.[11][12] This can significantly increase the drug's half-life and systemic exposure, allowing for less frequent dosing.[11][13]

pKa Modulation

As highly electronegative atoms, halogens are powerful electron-withdrawing groups.[5] Placing a halogen near an acidic or basic functional group can significantly alter its pKa (the measure of its acidity). For instance, fluorination can lower the basicity of nearby amine groups, which can be advantageous for improving cell membrane permeability and bioavailability.[5][11][13]

Pillar 2: Enhancing Target Engagement through Halogen Bonding

For decades, halogens were primarily considered from a steric and hydrophobic perspective.[14] However, a more nuanced understanding has revealed their capacity to act as unique interaction partners in a drug-target complex through a phenomenon known as halogen bonding .[14][15][16]

This non-covalent interaction occurs when an electron-deficient region on the halogen atom (termed a "σ-hole") acts as a Lewis acid, interacting favorably with an electron-rich Lewis base on the biological target, such as a backbone carbonyl oxygen or the side chain of an amino acid.[17][18] The strength of this bond follows the trend I > Br > Cl >> F , with fluorine rarely participating.[18][19] This interaction is highly directional and can significantly contribute to the binding affinity and selectivity of a drug.[14][17]

HalogenBonding Ligand Drug Molecule R-X SigmaHole σ-hole (+) Ligand:port->SigmaHole Covalent Bond Target Biological Target Y-R' SigmaHole->Target:port Halogen Bond (X···Y) caption Schematic of a Halogen Bond Interaction.

Caption: A halogen bond (X···Y) forms between the electropositive σ-hole on the halogen (X) of a drug and a Lewis base (Y) on its target.

A Comparative Review of Halogen Building Blocks

The choice of halogen is context-dependent and requires a careful analysis of the desired properties. Below is a comparative guide to the four principal halogens used in drug discovery.

PropertyFluorine (F)Chlorine (Cl)Bromine (Br)Iodine (I)
Van der Waals Radius (Å) 1.471.751.851.98
Electronegativity (Pauling) 3.983.162.962.66
Key Role in Drug Design Metabolic blocker, pKa modulation, conformational control.[5][11]Bioisostere for methyl group, improves lipophilicity.[10]Strong halogen bonding, significant lipophilicity boost.[1]Potent halogen bonding, radiolabeling, high lipophilicity.
Halogen Bonding Strength NegligibleWeak-ModerateModerate-StrongStrongest
C-X Bond Strength (kcal/mol) ~110 (Aryl)~85 (Aryl)~72 (Aryl)~65 (Aryl)
Fluorine: The Metabolic Guardian

Fluorine's small size and extreme electronegativity make it a unique tool.[5] It is often used to replace hydrogen to block metabolic oxidation without adding significant bulk.[11][12] This strategy is exemplified in drugs like the antifungal Voriconazole , where fluorination is key to its metabolic profile and efficacy.[11]

  • Strengths: Excellent for improving metabolic stability and modulating pKa.[5][11][13] Can influence molecular conformation to favor bioactive poses.[11]

  • Limitations: Does not typically participate in significant halogen bonding.[19]

Chlorine: The Versatile Workhorse

Chlorine is the second most common halogen in pharmaceuticals after fluorine.[7][20] It offers a balance of size and electronic properties, often serving as a bioisosteric replacement for a methyl group.[10] Its introduction can lead to remarkable improvements in potency, sometimes referred to as the "magic chloro" effect.[7][9] The antidepressant Sertraline , which contains two chlorine atoms, demonstrates how this halogen can be used to optimize lipophilicity for CNS penetration and target engagement.[11]

  • Strengths: Versatile, balances steric and electronic effects, can participate in halogen bonding.[7][10]

  • Limitations: Its effects can be less predictable than fluorine's.

Bromine & Iodine: The Halogen Bonding Specialists

The heavier halogens, bromine and iodine, are less commonly used but are invaluable when strong halogen bonding is desired to enhance binding affinity or selectivity.[1][14] Their large size and high polarizability make them potent halogen bond donors.[17] The antiarrhythmic drug Amiodarone , which contains two iodine atoms, is a classic example. While its primary mechanism is complex, the iodine atoms contribute significantly to its lipophilicity and long half-life.

  • Strengths: Form strong, directional halogen bonds, significantly increase lipophilicity.[14] Iodine-123/131 isotopes are used in medical imaging and therapy.

  • Limitations: Their large size can be a steric liability. The weaker C-Br and C-I bonds can sometimes create metabolic liabilities.

Experimental Protocols & Workflows

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol provides a standardized method to evaluate how a new halogenated compound is metabolized by liver enzymes, a critical step in early drug discovery.[21][22]

MetabolicStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis A Prepare Test Compound Stock (e.g., in DMSO) E Initiate reaction by adding Test Compound A->E B Thaw Liver Microsomes on ice D Pre-warm microsomes in buffer B->D C Prepare NADPH regenerating system (Cofactor) F Start metabolic process by adding Cofactor C->F D->E E->F G Collect aliquots at time points (0, 5, 15, 30, 60 min) F->G H Quench reaction in aliquots (e.g., with cold Acetonitrile) G->H I Centrifuge to precipitate protein H->I J Analyze supernatant by LC-MS/MS I->J K Quantify remaining parent compound J->K caption Workflow for a typical microsomal metabolic stability assay.

Caption: Workflow for a typical microsomal metabolic stability assay.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mM stock solution of the halogenated test compound in DMSO. Thaw pooled liver microsomes (e.g., human, rat) on ice. Prepare a cofactor solution containing an NADPH regenerating system.[23]

  • Incubation: In a 96-well plate, pre-warm a mixture of microsomes and phosphate buffer at 37°C for 5 minutes.

  • Initiation: Add the test compound to the wells to achieve a final concentration of 1 µM and mix. Initiate the metabolic reaction by adding the pre-warmed cofactor solution.[21][23]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the incubation mixture.[23][24]

  • Quenching: Immediately stop the reaction in the aliquot by adding it to a quench solution (e.g., cold acetonitrile containing an internal standard).[21]

  • Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining.[21][22]

  • Data Interpretation: Plot the percentage of the remaining parent compound against time. From this curve, calculate the half-life (t½) and in vitro intrinsic clearance (CLint), which are key indicators of metabolic stability.[21][24]

Protocol 2: General Procedure for Electrophilic Aromatic Bromination

This protocol outlines a common method for introducing a bromine atom onto an activated aromatic ring, a foundational synthesis for creating brominated building blocks.[25][26]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aromatic starting material (1 equivalent) in a suitable solvent (e.g., dichloromethane or acetic acid) at 0°C.

  • Reagent Addition: Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) (1.1 equivalents) or elemental bromine (1.1 equivalents), to the solution. If required, a Lewis acid catalyst (e.g., FeBr₃) can be added for less reactive substrates.[25]

  • Reaction: Allow the reaction to stir at 0°C to room temperature while monitoring its progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, quench the reaction by adding a reducing agent solution (e.g., aqueous sodium thiosulfate) to consume any excess bromine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography to yield the desired brominated compound.

Conclusion and Future Outlook

The strategic use of halogenated building blocks is, and will continue to be, a cornerstone of modern drug discovery.[15] While fluorine and chlorine remain the most frequently used halogens for optimizing pharmacokinetic properties, the growing appreciation for halogen bonding is bringing bromine and iodine to the forefront for enhancing target affinity and selectivity.[14][18] Future innovations will likely focus on developing more sophisticated computational models to predict the multifaceted effects of halogenation and novel synthetic methods for precise, late-stage installation of halogens onto complex molecules, further empowering medicinal chemists to design the next generation of therapeutics.[27]

References

Safety Operating Guide

Personal protective equipment for handling 2-(2-Chloro-3-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safe Handling: 2-(2-Chloro-3-fluorophenyl)acetic acid

As a senior application scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist, offering a deep, technically-grounded protocol for handling this compound. The framework herein is designed to be a self-validating system, ensuring that safety is an integral part of your experimental design, not an afterthought.

Section 1: Hazard Profile & Risk Mitigation

This compound is a halogenated carboxylic acid. While specific toxicological data for this exact compound is limited, the available safety data sheets (SDS) for structurally similar compounds, such as o-Chlorophenylacetic acid and 2-Fluorophenylacetic acid, allow us to build a robust safety profile. The primary hazards are:

  • Skin Irritation: Causes skin irritation.[1][2][3][4]

  • Serious Eye Irritation/Damage: Poses a risk of serious eye irritation or damage.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[1][2][3][4]

The causality is clear: the acidic nature of the carboxylic group combined with the reactivity of the halogenated phenyl ring necessitates stringent barriers to prevent contact with skin, eyes, and the respiratory system.

Section 2: The Core PPE Ensemble: Your Non-Negotiable Baseline

For any work involving this compound, the following PPE represents the mandatory minimum. This ensemble is designed to protect against incidental contact and minor splashes.

PPE ComponentSpecificationRationale & Expert Insight
Eye Protection Chemical Splash GogglesStandard safety glasses are insufficient. Chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards provide a seal around the eyes, which is critical for protecting against splashes of solutions or accidental dust dispersion.[5][6]
Hand Protection Nitrile GlovesNitrile gloves offer good resistance to incidental contact with a range of chemicals, including acids.[7][8][9] Crucial: Always inspect gloves for tears or punctures before use. For prolonged handling or immersion, consider double-gloving or using thicker, more resistant gloves like butyl rubber.
Body Protection Flame-Resistant Laboratory CoatA flame-resistant, long-sleeved lab coat serves as the primary barrier for your skin and street clothes. It should be fully buttoned to provide maximum coverage.[5][10]
Footwear Closed-Toed ShoesShoes must fully cover the foot.[9] Materials like leather are preferable to cloth, as they offer better resistance to chemical penetration.[9]
Section 3: Risk Escalation & Enhanced Protection

Standard laboratory operations can be stratified by risk, requiring an escalation in PPE to match the potential for exposure. The key variables are the scale of the reaction, the concentration of the material, and the physical operations being performed.

  • Scenario 1: Weighing Solid Material

    • Enhanced Need: Prevention of dust inhalation.

    • Required PPE: Core Ensemble + Respiratory Protection. A N95-rated dust mask is often sufficient for weighing small quantities. For larger amounts or if the material is exceptionally fine, a full-face respirator with appropriate cartridges should be used.[5][7] All weighing of solids should ideally be performed within a ventilated enclosure or fume hood.[6]

  • Scenario 2: Preparing Solutions & Running Reactions at Room Temperature

    • Enhanced Need: Protection from splashes of concentrated solutions.

    • Required PPE: Core Ensemble. If there is a significant splash risk (e.g., large volumes, vigorous stirring), add a face shield over the chemical goggles for full facial protection.[7][10]

  • Scenario 3: Reactions at Elevated Temperatures or Under Reduced Pressure

    • Enhanced Need: Protection from aerosols, splashes, and unexpected pressure changes.

    • Required PPE: Core Ensemble + Face Shield + appropriate respiratory protection if not working in a certified chemical fume hood.

The following flowchart provides a logical pathway for determining the appropriate level of PPE for your specific task.

PPE_Decision_Workflow cluster_solution Solution-Based Work start Start: Assess Task weighing Weighing Solid? start->weighing solution_work Working with Solutions? heating Heating or Refluxing? large_scale Large Scale (>5g)? weighing->large_scale solution_work->heating ppe_base Required PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat heating->ppe_base No ppe_face_shield Add: - Face Shield heating->ppe_face_shield Yes fume_hood Work in Fume Hood? fume_hood->ppe_base Yes ppe_respirator Add: - N95 Dust Mask or  Full-Face Respirator fume_hood->ppe_respirator No large_scale->fume_hood No large_scale->ppe_respirator Yes

Caption: PPE selection workflow for handling this compound.

Section 4: Operational and Disposal Plans

Safe Handling & Storage Protocol:

  • Ventilation is Key: Always handle this compound inside a certified chemical fume hood to minimize inhalation risk.[2][6]

  • Designated Area: Establish a designated area for handling this compound to prevent cross-contamination.

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][5][11]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][2] Do not eat, drink, or smoke in the laboratory.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][3][6] Seek medical attention if irritation persists.[1][3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3][6] Remove contact lenses if present and easy to do.[1][2][3] Seek immediate medical attention.[1][6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2][6]

  • Spill Cleanup: For a small spill, ensure adequate ventilation and wear your full PPE ensemble, including respiratory protection.[5] Gently sweep or vacuum the solid material into a suitable, closed container for disposal.[1][11] Avoid generating dust.[1][11]

Disposal Plan:

All waste, including the chemical itself, any contaminated consumables (like gloves, paper towels), and empty containers, must be treated as hazardous waste.

  • Segregation: Collect all waste in a designated, labeled, and sealed hazardous waste container.

  • Disposal Route: The material should be disposed of through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[5]

  • Environmental Precaution: Do not allow the chemical or its containers to enter drains or sewer systems.[5] Discharge into the environment must be avoided.[5]

By integrating these detailed protocols into your daily workflow, you build a system of safety that protects not only you and your colleagues but also the integrity of your research.

References

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